4-Propoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-propoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOPNUZYNSNYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314231 | |
| Record name | 4-propoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60758-84-1 | |
| Record name | 60758-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-propoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Propoxybenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Propoxybenzonitrile (CAS No: 60758-84-1), a versatile aromatic nitrile with significant potential in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines a detailed synthetic protocol, explores its current and potential applications, and provides essential safety and handling information. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction and Core Properties
This compound is an organic compound characterized by a benzene ring substituted with a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group at the para (1,4) position. The presence of both the electron-withdrawing nitrile group and the electron-donating propoxy group imparts a unique electronic profile to the molecule, making it a valuable intermediate in organic synthesis.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 60758-84-1 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [2] |
| Molecular Weight | 161.20 g/mol | [2][3] |
| Appearance | White Solid | [4] |
| Boiling Point | 280.2 °C | [5] |
| Flash Point | 117.7 °C | [5] |
| Refractive Index | 1.515 | [5] |
| Storage | Sealed in a dry, room temperature environment. | [3] |
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzonitrile acts as the nucleophile, attacking an n-propyl halide.
Underlying Principles of the Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to inversion of stereochemistry if the carbon is chiral. For the synthesis of this compound, the key steps are:
-
Deprotonation of 4-hydroxybenzonitrile: A suitable base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzonitrile, forming a more nucleophilic phenoxide ion.
-
Nucleophilic attack: The resulting phenoxide ion attacks the primary carbon of an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide ion and forming the ether linkage.
The choice of a primary alkyl halide is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, which would lead to the formation of propene.[2]
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound based on the principles of the Williamson ether synthesis.
Materials:
-
4-Hydroxybenzonitrile
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Alkyl Halide: While stirring the suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxybenzonitrile spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford the pure product as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.
Applications in Research and Development
While specific, high-profile applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of research and development, particularly in medicinal chemistry and materials science.
Role as a Pharmaceutical Intermediate
The benzonitrile moiety is a well-established pharmacophore in drug discovery.[9][10] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The propoxy group can modulate the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
It is plausible that this compound could serve as a key building block in the synthesis of more complex molecules with potential therapeutic activity. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.
Potential in Liquid Crystal Research
Alkoxybenzonitriles are a well-known class of compounds used in the formulation of liquid crystals.[11][12][13] The rigid benzonitrile core provides the necessary anisotropy, while the terminal alkoxy chain influences the mesophase behavior and transition temperatures. The length of the alkyl chain is a critical determinant of the liquid crystalline properties. While shorter-chain alkoxybenzonitriles (like methoxy and ethoxy) are common, the propoxy group in this compound could be used to fine-tune the properties of liquid crystal mixtures.
Safety and Handling
A specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of similar benzonitrile compounds, the following precautions should be taken.[14][15][16]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Spectroscopic Characterization
While specific spectra for this compound are not provided in the search results, the expected spectroscopic data can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show the following signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the propoxy group.
-
A sextet (or multiplet) for the methylene protons adjacent to the methyl group (-O-CH₂-CH₂ -CH₃).
-
A triplet for the methylene protons attached to the oxygen atom (-O-CH₂ -CH₂-CH₃).
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, including the three carbons of the propoxy group, the four distinct carbons of the benzene ring, and the carbon of the nitrile group.
IR Spectroscopy
The infrared spectrum of this compound would be characterized by several key absorption bands:[17][18]
-
A sharp, medium-intensity band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.
-
C-H stretching vibrations of the aliphatic propoxy group just below 3000 cm⁻¹.
-
C-O-C stretching vibrations of the ether linkage in the fingerprint region.
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
Conclusion
This compound is a valuable chemical entity with a range of potential applications, particularly as an intermediate in the synthesis of pharmaceuticals and in the formulation of liquid crystals. Its synthesis via the Williamson ether reaction is a straightforward and scalable process. While detailed application-specific data is not yet abundant in the public domain, its structural features suggest it is a compound of interest for further research and development. As with any chemical, proper safety precautions should be observed during handling and use.
References
- 1. 4-ISOPROPYLBENZONITRILE CAS#: 13816-33-6 [m.chemicalbook.com]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 4-Isopropylbenzonitrile | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. data.epo.org [data.epo.org]
- 10. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. cdn.chemservice.com [cdn.chemservice.com]
- 17. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 18. mdpi.com [mdpi.com]
4-Propoxybenzonitrile molecular structure and weight
An In-depth Technical Guide to 4-Propoxybenzonitrile: Synthesis, Characterization, and Applications
This guide offers a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the molecule's structural and physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and discusses its applications as a versatile building block in modern chemistry.
This compound is an aromatic organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group at the para (1,4) positions. The presence of the ether linkage and the nitrile group makes it a valuable intermediate, offering multiple reaction sites for constructing more complex molecular architectures.
The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring. It can serve as a precursor to other important functional groups, such as amines or carboxylic acids, or act as a key hydrogen bond acceptor in interactions with biological targets. The propoxy group imparts increased lipophilicity compared to its hydroxyl precursor (4-cyanophenol), a property that is often modulated in drug design to improve cell membrane permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-n-Propoxybenzonitrile, 4-cyanophenyl propyl ether | [1] |
| CAS Number | 60758-84-1 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₁NO | [1][3][5] |
| Molecular Weight | 161.20 g/mol | [1][3][6] |
| Appearance | Low-melting solid | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, ethanol, and benzene. | Inferred from structure |
Synthesis of this compound via Williamson Ether Synthesis
The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable route for forming the ether bond. The synthesis involves the deprotonation of a phenol (4-cyanophenol) to form a nucleophilic phenoxide ion, which then attacks an alkyl halide (1-bromopropane).
Causality and Mechanistic Insight: The choice of this method is based on its efficiency and high yield for forming aryl ethers. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic proton of 4-cyanophenol, creating the 4-cyanophenoxide ion. This anion is a potent nucleophile. The primary alkyl halide, 1-bromopropane, is an excellent electrophile for the Sₙ2 reaction, as it is unhindered, minimizing the potential for competing elimination (E2) reactions. A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is adapted from a validated procedure for a similar Williamson ether synthesis.[7]
-
Reaction Assembly:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (0.10 mol, 11.91 g), anhydrous potassium carbonate (0.12 mol, 16.58 g), and acetone (200 mL).
-
Rationale: Potassium carbonate is an inexpensive and effective base for deprotonating the phenol. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction. An excess of the base ensures complete formation of the phenoxide.
-
-
Addition of Alkyl Halide:
-
While stirring the suspension, add 1-bromopropane (0.11 mol, 13.53 g, 10.0 mL) dropwise to the flask.
-
Rationale: 1-Bromopropane is the primary alkyl halide that serves as the electrophile. Adding it dropwise helps to control any initial exotherm.
-
-
Reaction Under Reflux:
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 4-6 hours with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, controlled temperature without loss of solvent.
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the inorganic salts (K₂CO₃ and the KBr byproduct) by vacuum filtration and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Rationale: This step removes the bulk of the solvent and the insoluble inorganic materials.
-
-
Extraction and Washing:
-
Dissolve the resulting residue in a suitable organic solvent like benzene or ethyl acetate (approx. 150 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 4-cyanophenol, followed by water (2 x 50 mL) to remove residual base and salts.
-
Rationale: The basic wash deprotonates any remaining acidic 4-cyanophenol, making it soluble in the aqueous layer. The subsequent water wash removes any remaining water-soluble impurities.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude product, typically a pale yellow oil or solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an n-hexane/ethyl ether mixture, to obtain this compound as colorless crystals.
-
Rationale: Drying with sodium sulfate removes trace amounts of water from the organic solvent. Recrystallization is a standard purification technique for solid compounds, yielding a high-purity final product.
-
Product Validation and Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹, the C-O-C ether linkage (asymmetric stretch) around 1250 cm⁻¹, and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would confirm the presence of the propoxy group (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the O-CH₂) and the disubstituted aromatic ring (two doublets).
-
¹³C NMR would show the characteristic signal for the nitrile carbon, as well as distinct signals for the aromatic and aliphatic carbons.
-
-
Melting Point: A sharp melting point determination of the purified crystals would confirm the compound's purity.
Applications in Research and Drug Development
Benzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science.[1] Their utility stems from the electronic properties of the nitrile group and its ability to be transformed into other functional groups.[1] this compound serves as a valuable intermediate in these fields.[2]
-
Pharmaceutical Intermediates: The primary application of this compound is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The benzonitrile moiety is found in numerous drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The propoxy chain allows for the tuning of lipophilicity, a critical parameter for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
-
Functional Materials: Alkoxy-substituted benzonitriles are widely used in the synthesis of liquid crystals. The rigid benzonitrile core combined with the flexible alkyl ether chain is a common structural motif in molecules that exhibit mesophases.
-
Coupling Reactions: As a substituted aromatic compound, this compound can participate in various cross-coupling reactions to form more elaborate molecular structures, making it a versatile reagent in multi-step organic synthesis.[2]
While specific drugs derived directly from this compound are not broadly publicized, its role as a precursor is critical. The synthesis of novel chemical entities for screening in drug discovery programs often relies on the availability of such versatile and functionalized intermediates.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. 60758-84-1 | 4-n-Propoxybenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 60758-84-1 [sigmaaldrich.com]
- 5. 60758-84-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. 60758-84-1|this compound|BLD Pharm [bldpharm.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of 4-Propoxybenzonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 4-propoxybenzonitrile in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the physicochemical properties that govern the solubility of this and similar benzonitrile derivatives.
Introduction to this compound: A Molecule of Interest
This compound is an aromatic organic compound featuring a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group attached to a benzene ring. Benzonitrile derivatives are significant in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceuticals.[1][2][3] The nitrile group can act as a hydrogen bond acceptor and is a bioisostere for various functional groups, making it a valuable moiety in drug design.[1] Understanding the solubility of this compound is crucial for its application in synthetic chemistry, formulation development, and various analytical techniques.[4]
The Physicochemical Basis of Solubility
The solubility of a compound in a particular solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[5] The overall polarity of a molecule is determined by the presence of polar functional groups and the overall molecular structure.
Key Factors Influencing Solubility:
-
Polarity: The nitrile group in this compound is polar due to the significant electronegativity difference between carbon and nitrogen. The propoxy group and the benzene ring, however, are predominantly nonpolar. The interplay of these structural features will dictate its solubility in various organic solvents.
-
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility for this compound.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the intermolecular forces in the solid lattice.
-
Molecular Size: Larger molecules can be more difficult to solvate, which may lead to lower solubility.[7]
Predicting the Solubility Profile of this compound
Based on its molecular structure, we can predict the solubility behavior of this compound in different classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar character of the benzene ring and the propoxy chain, this compound is expected to have good solubility in nonpolar solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess polarity and can engage in dipole-dipole interactions with the nitrile group, suggesting good solubility.[8]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the nitrile group's nitrogen, which may contribute to solubility. However, the nonpolar portion of the molecule might limit its miscibility in highly polar protic solvents like water.
The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.
Caption: Logical relationship of factors influencing solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
A systematic approach is necessary to determine the solubility of this compound accurately. The following protocol outlines a standard "shake-flask" method, which is a reliable and widely used technique.[7]
Materials and Equipment:
-
This compound (solute)
-
A selection of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or shaker bath
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Experimental Workflow:
The following diagram outlines the experimental workflow for determining the solubility of this compound.
Caption: Standard experimental workflow for solubility testing.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot using a syringe filter to remove any suspended solid particles.
-
Quantification: Analyze the filtered solution using a suitable analytical method (e.g., HPLC, GC) to determine the concentration of dissolved this compound.
-
Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.
Data Presentation and Interpretation
For comparative analysis, the determined solubility data should be organized in a clear and concise table.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Observations |
| Nonpolar | Hexane | 0.1 | ||
| Toluene | 2.4 | |||
| Polar Aprotic | Dichloromethane | 3.1 | ||
| Acetone | 5.1 | |||
| Ethyl Acetate | 4.4 | |||
| Polar Protic | Methanol | 5.1 | ||
| Ethanol | 4.3 |
Note: This table is a template for recording experimental data. The polarity index values are approximate and can vary depending on the scale used.
Significance in Drug Discovery and Development
The solubility of a compound is a critical parameter in drug discovery and development.[4][9] Poor solubility can lead to low bioavailability and hinder the development of effective oral dosage forms. Understanding the solubility of intermediates like this compound is essential for:
-
Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis to ensure that reactants are in the solution phase.
-
Purification: Choosing suitable solvent systems for crystallization and chromatography.
-
Formulation Development: Identifying potential excipients and vehicle systems for preclinical and clinical studies.
Conclusion
While specific quantitative solubility data for this compound requires experimental determination, a thorough understanding of its molecular structure and the fundamental principles of solubility allows for accurate predictions of its behavior in various organic solvents. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain reliable solubility data, which is indispensable for the advancement of research and development in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chem.ws [chem.ws]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemrxiv.org [chemrxiv.org]
The Strategic Importance of the 4-Alkoxybenzonitrile Scaffold
An In-depth Technical Guide to the Synthesis and Applications of 4-Alkoxybenzonitriles
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, discovery, and application of 4-alkoxybenzonitriles. This molecular scaffold is a cornerstone in various scientific fields, from medicinal chemistry to materials science, owing to its unique electronic and structural properties. We will delve into the principal synthetic methodologies, explaining the causality behind experimental choices, and provide field-proven insights to ensure both technical accuracy and practical applicability.
The 4-alkoxybenzonitrile moiety is a privileged structure in modern chemistry. The interplay between the electron-donating alkoxy group (-OR) and the electron-withdrawing nitrile group (-CN) via para-aromatic conjugation imparts significant molecular polarity and specific intermolecular interaction capabilities.
-
In Drug Discovery: The nitrile group is a versatile functional handle and can act as a bioisostere for carboxylic acids or a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[1] The alkoxy group can be modulated to fine-tune lipophilicity, solubility, and metabolic stability, making this scaffold a key building block in the development of therapeutics for a range of diseases.[2][3]
-
In Materials Science: The rod-like shape and large dipole moment of many 4-alkoxybenzonitrile derivatives, such as 4'-octyloxy-4-biphenylcarbonitrile (8OCB), make them ideal components for liquid crystal displays (LCDs).[4][5] Their ability to self-assemble into ordered phases (nematic, smectic) upon thermal or electrical stimuli is fundamental to their application in optical electronics.[4][6][7]
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of 4-alkoxybenzonitriles can be approached through several robust methods. The choice of strategy is dictated by factors such as the availability of starting materials, desired scale, steric hindrance, and the presence of other functional groups.
Williamson Ether Synthesis: The Foundational Approach
This classical method remains one of the most direct and cost-effective routes, proceeding via an SN2 mechanism.[8][9] The reaction involves the deprotonation of 4-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile.[8][10]
Causality and Experimental Insight: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, driving the reaction to completion.[9][10] Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are easier to handle. The alkyl partner must be a good SN2 substrate; primary halides or sulfonates are ideal.[8][9] Tertiary halides will lead exclusively to elimination products, a common pitfall for inexperienced chemists.[9][10] Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation without impeding the nucleophilicity of the phenoxide.[10]
Experimental Protocol: Synthesis of 4-Propoxybenzonitrile
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzonitrile (5.95 g, 50 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromopropane (6.76 g, 55 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Workflow for Williamson Ether Synthesis
Caption: General workflow for Williamson Ether Synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is employed when the starting material is an aryl halide activated by a strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to the leaving group.[11][12] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[11][13]
Causality and Experimental Insight: This method is fundamentally different from the Williamson synthesis. Here, the aromatic ring is the electrophile. The presence of the EWG is non-negotiable; it is required to sufficiently lower the energy of the LUMO of the aryl ring and to stabilize the negative charge in the Meisenheimer complex.[11][12] Halides are common leaving groups, with fluoride being the most reactive (F > Cl > Br > I) due to its high electronegativity which facilitates the initial nucleophilic attack. The nucleophile is an alkoxide, generated from the corresponding alcohol and a base.
Experimental Protocol: Synthesis of 4-Methoxybenzonitrile from 4-Fluorobenzonitrile
-
Setup: In a 50 mL round-bottom flask, dissolve sodium methoxide (1.35 g, 25 mmol) in 20 mL of anhydrous methanol.
-
Addition: Add 4-fluorobenzonitrile (2.42 g, 20 mmol) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Workup: After cooling to room temperature, carefully neutralize the mixture with 1 M HCl. Remove the methanol under reduced pressure.
-
Extraction: Add 30 mL of water to the residue and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield 4-methoxybenzonitrile, which can be further purified by recrystallization or chromatography if necessary.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The Addition-Elimination mechanism of SNAr.
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming ethers under mild conditions, particularly when dealing with sensitive substrates or secondary alcohols where SN2 reactions might be sluggish or lead to elimination.[14][15][16] It couples an alcohol with a mildly acidic pronucleophile (in this case, 4-hydroxybenzonitrile, pKa ≈ 7.9) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[15][17]
Causality and Experimental Insight: The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a key advantage for stereospecific synthesis.[14][17] The primary drawback is the stoichiometry, which generates triphenylphosphine oxide and a hydrazine byproduct that can complicate purification.[17] The choice of azodicarboxylate and solvent can be optimized to improve yields and ease of purification. Newer protocols have been developed to address the removal of byproducts.[14][16]
Experimental Protocol: Mitsunobu Synthesis of 4-(Cyclohexyloxy)benzonitrile
-
Setup: To an oven-dried flask under nitrogen, add 4-hydroxybenzonitrile (1.19 g, 10 mmol), cyclohexanol (1.20 g, 12 mmol), and triphenylphosphine (3.15 g, 12 mmol) in 50 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add diethyl azodicarboxylate (DEAD, 2.09 g, 12 mmol) dropwise over 20 minutes. An orange-red color may develop.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18 hours.
-
Purification: Concentrate the reaction mixture in vacuo. The crude residue contains the product and byproducts (triphenylphosphine oxide, diethyl hydrazinedicarboxylate). Purify directly by column chromatography on silica gel to isolate the desired ether.
Mitsunobu Reaction Mechanistic Cycle
Caption: Key intermediates in the Mitsunobu reaction cycle.
Palladium-Catalyzed Cyanation
For constructing the benzonitrile moiety itself on a pre-existing alkoxy-aryl ring, modern cross-coupling methods are superior. Palladium-catalyzed cyanation allows for the conversion of aryl halides or triflates into aryl nitriles.[18] This approach offers excellent functional group tolerance.
Causality and Experimental Insight: The choice of cyanide source is a critical safety and reactivity consideration. While traditional sources like NaCN or KCN are effective, they are highly toxic. Safer, less-toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now commonly used.[19][20] The catalyst system (a palladium source like Pd₂(dba)₃ and a phosphine ligand like XantPhos or dppf) is crucial for an efficient catalytic cycle and preventing catalyst poisoning by the cyanide ion.[20][21]
Characterization and Data
The successful synthesis of 4-alkoxybenzonitriles is confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the presence of the alkoxy chain and the correct substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N stretch, providing definitive evidence of the nitrile group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Differential Scanning Calorimetry (DSC): For materials science applications, DSC is used to determine the temperatures of phase transitions (e.g., crystal to smectic, nematic to isotropic), which is critical for liquid crystal characterization.[22]
Table 1: Comparison of Synthetic Methodologies
| Feature | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) | Mitsunobu Reaction | Pd-Catalyzed Cyanation |
| Key Reactants | Phenol + Alkyl Halide | Activated Aryl Halide + Alkoxide | Phenol + Alcohol | Aryl Halide + Cyanide Source |
| Mechanism | SN2 | Addition-Elimination | Redox-Condensation | Reductive Elimination |
| Key Advantage | Cost-effective, simple | Utilizes different starting materials | Mild conditions, stereoinversion | High functional group tolerance |
| Key Limitation | Limited to good SN2 substrates | Requires activated aryl ring | Stoichiometric byproducts | Catalyst cost and sensitivity |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good | Good to Excellent |
Safety and Handling: A Trustworthy Protocol
Chemical synthesis, particularly involving cyanides, demands rigorous adherence to safety protocols. Trustworthiness in research begins with a safe laboratory environment.
Handling Cyanide-Containing Reagents: [23] The cyanide ion (CN⁻) is a potent, fast-acting toxin.[23] All manipulations involving solid cyanides (e.g., NaCN, KCN, Zn(CN)₂) or reactions that could generate hydrogen cyanide (HCN) gas must be performed in a certified chemical fume hood.[23][24][25]
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and double-glove with nitrile gloves.[24][26]
-
Engineering Controls: Work exclusively in a well-ventilated fume hood. Never work alone when handling cyanides.[23][24][25]
-
Incompatible Materials: Store cyanides away from acids. Contact with acid will liberate highly toxic and flammable HCN gas.[23][24][25]
-
Waste Disposal: All cyanide-contaminated waste must be quenched (e.g., with bleach and base) according to institutional safety protocols and disposed of as hazardous waste.
References
- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. - Division of Research Safety | Illinois [drs.illinois.edu]
- 24. lsuhsc.edu [lsuhsc.edu]
- 25. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 26. quora.com [quora.com]
Physical and chemical properties of 4-Propoxybenzonitrile
Abstract: This technical guide provides a comprehensive overview of 4-Propoxybenzonitrile, a versatile nitrile compound with significant applications in organic synthesis and medicinal chemistry. We delve into its core physicochemical properties, provide a detailed and validated protocol for its synthesis via the Williamson ether synthesis, outline robust methodologies for its spectroscopic characterization, discuss its chemical reactivity, and explore its relevance to drug development professionals. This document is intended for researchers, chemists, and scientists who require a deep technical understanding of this compound for laboratory and development purposes.
Introduction and Strategic Importance
This compound is an aromatic organic compound featuring a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group attached at the para position of a benzene ring. This unique structure, combining a polar, reactive nitrile with a moderately lipophilic ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules. In the context of drug discovery, the benzonitrile moiety is a known pharmacophore, and the alkoxy group allows for modulation of physicochemical properties such as lipophilicity (LogP) and metabolic stability.[1] Understanding the synthesis and properties of this molecule is crucial for its effective application in the development of novel therapeutics and advanced materials.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. The data presented below has been aggregated from various authoritative sources to provide a reliable reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO | --INVALID-LINK--[2] |
| Molecular Weight | 161.20 g/mol | --INVALID-LINK--[2] |
| Appearance | Low-melting solid or colorless liquid | --INVALID-LINK--[2] |
| CAS Number | 60758-84-1 | --INVALID-LINK--[2] |
| Boiling Point | 88-90 °C at 5 mmHg | --INVALID-LINK--[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | General chemical knowledge |
Synthesis and Purification: A Validated Protocol
The most direct and widely used method for preparing this compound is the Williamson ether synthesis.[4][5][6] This Sₙ2 reaction provides a high-yield pathway from readily available starting materials: 4-hydroxybenzonitrile and a propyl halide.
Synthesis Principle: The Williamson Ether Synthesis
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] A base is used to deprotonate the weakly acidic phenol group of 4-hydroxybenzonitrile, forming a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of a primary alkyl halide (e.g., 1-bromopropane), displacing the halide and forming the ether bond.
Caption: General scheme of the Williamson ether synthesis for this compound.
Step-by-Step Experimental Protocol
This protocol is designed for robustness and scalability in a standard laboratory setting.
Materials:
-
4-Hydroxybenzonitrile
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous[7]
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 5-10 mL per gram of 4-hydroxybenzonitrile).
-
Scientist's Insight: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but mild enough to prevent potential hydrolysis of the nitrile group, a side reaction that can occur with stronger bases like NaOH or KOH.[8] Anhydrous DMF is used as the solvent because it is polar and aprotic, which accelerates Sₙ2 reactions.[7][8]
-
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF used). b. Extract the aqueous phase three times with diethyl ether. c. Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a pure, colorless oil or low-melting solid.[9]
Caption: Experimental workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following sections detail the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is used to determine the structure by observing the chemical environment of the hydrogen atoms.
-
Aromatic Protons: Two doublets are expected in the aromatic region (~6.9-7.6 ppm). The protons ortho to the propoxy group will be shifted upfield compared to the protons ortho to the electron-withdrawing nitrile group.
-
Propoxy Protons:
-
A triplet at ~4.0 ppm corresponding to the two protons on the carbon adjacent to the oxygen (-O-CH₂-).
-
A sextet (or multiplet) at ~1.8 ppm for the central methylene group (-CH₂-).
-
A triplet at ~1.0 ppm for the terminal methyl group (-CH₃).
-
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton.
-
Nitrile Carbon (-C≡N): A peak around 119 ppm.[10]
-
Aromatic Carbons: Four distinct signals in the aromatic region (~104-163 ppm). The carbon attached to the oxygen will be the most downfield shifted aromatic carbon, while the carbon attached to the nitrile group will also be distinct.[10]
-
Propoxy Carbons: Three signals in the aliphatic region: ~70 ppm (-O-CH₂-), ~22 ppm (-CH₂-), and ~10 ppm (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
Nitrile Stretch (C≡N): A sharp, strong absorption band in the region of 2220-2230 cm⁻¹. This is a highly characteristic peak for nitriles.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C-O-C Ether Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 161.20) should be observed.
Caption: Logical workflow for the structural confirmation of this compound.
Chemical Reactivity and Stability
Reactivity of the Nitrile Group
The nitrile group is a versatile functional handle for further chemical transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-propoxybenzoic acid) or an amide (4-propoxybenzamide) intermediate.[11]
-
Reduction: The nitrile can be reduced to a primary amine (4-propoxybenzylamine) using reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.
Stability
This compound is a stable compound under standard laboratory conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group. It should be stored in a tightly closed container in a cool, dry place.[12]
Applications in Drug Development and Research
Alkoxybenzonitriles are important structural motifs in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The propoxy chain contributes to the molecule's lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.
Several pharmaceuticals and clinical candidates contain the arylnitrile moiety.[1] For instance, substituted benzonitriles have been investigated as selective inhibitors of enzymes like aromatase for treating estrogen-dependent diseases.[1] While specific applications of this compound itself are proprietary to various research programs, its utility as a building block is clear. It allows for the introduction of a key pharmacophore that can be further elaborated, making it a compound of interest for professionals in drug discovery and process development.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
General Handling: Work in a well-ventilated area, preferably a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Toxicity: Nitriles as a class can be toxic. Avoid inhalation of vapors and ingestion.[13] In case of exposure, seek immediate medical attention.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents.[12][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties and a straightforward, high-yield synthetic route. Its stable yet reactive nature, particularly the versatility of the nitrile group, makes it a strategic building block for organic synthesis. For researchers and drug development professionals, this compound offers a reliable starting point for creating more complex molecules with tailored properties for therapeutic applications. The protocols and data presented in this guide provide a solid foundation for the confident and effective use of this compound in a research and development setting.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 60758-84-1 [amp.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
Authored by: Senior Application Scientist, Gemini Division
An In-depth Technical Guide to the Theoretical Investigation of 4-Propoxybenzonitrile: A Quantum Chemical Approach
Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a molecule of interest in materials science and drug development. Leveraging the principles of quantum chemistry, specifically Density Functional Theory (DFT), this document outlines the essential computational protocols to elucidate the molecule's structural, vibrational, electronic, and nonlinear optical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of substituted benzonitrile derivatives.
Introduction: The Significance of this compound
Benzonitrile derivatives are a class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The introduction of various functional groups onto the benzene ring can significantly alter the molecule's physicochemical properties. This compound, with its electron-donating propoxy group (-O-CH₂CH₂CH₃) and electron-withdrawing nitrile group (-C≡N) in a para configuration, is an excellent candidate for exhibiting interesting electronic and nonlinear optical (NLO) properties.
Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-invasive, and cost-effective means to explore the molecular landscape of such compounds.[1][2] By simulating the molecule's behavior at the quantum level, we can gain profound insights into its geometry, vibrational modes, electronic structure, and reactivity, thereby guiding experimental efforts and accelerating the design of novel materials.
The Computational Engine: Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to predict molecular properties with a favorable balance of accuracy and computational cost. DFT calculations are based on the principle that the ground-state energy of a molecule is a functional of its electron density.
For the theoretical analysis of benzonitrile derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and well-validated choice.[1][2][3] This functional, in conjunction with a suitable basis set such as 6-311++G(d,p), provides a robust foundation for calculating a wide array of molecular properties.[1][3][4]
Experimental and Computational Workflow
The synergy between theoretical calculations and experimental validation is paramount. The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: A typical workflow illustrating the interplay between theoretical calculations and experimental validation for the comprehensive study of this compound.
Molecular Geometry Optimization
The first and most crucial step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.
Protocol for Geometry Optimization:
-
Software: Utilize a quantum chemistry package like Gaussian.
-
Method: Employ the DFT method with the B3LYP functional.[2]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.
-
Output Analysis: The optimized geometry provides the precise bond lengths and angles of this compound in its ground state.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational analysis serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.[1][5] These theoretical spectra can be directly compared with experimental data, providing a powerful validation of the computational method.
Protocol for Vibrational Analysis:
-
Input: Use the optimized geometry of this compound.
-
Calculation Type: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.
-
Data Extraction: The output will contain the vibrational frequencies, IR intensities, and Raman activities.
-
Scaling: It is standard practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra.[1]
-
Assignment: The vibrational modes can be assigned to specific molecular motions (e.g., C-H stretch, C≡N stretch) using visualization software and by considering the Potential Energy Distribution (PED).[5]
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|---|
| C≡N stretch | ~2320 | ~2227 | High | High |
| C-H stretch (aromatic) | ~3100-3000 | ~2976-2880 | Medium | High |
| C-H stretch (aliphatic) | ~2980-2850 | ~2861-2736 | High | Medium |
| C-O stretch | ~1250 | ~1200 | High | Low |
| Benzene ring modes | ~1600-1400 | ~1536-1344 | Medium-High | Medium-High |
Note: The values presented are hypothetical and based on typical results for similar molecules.
Frontier Molecular Orbitals (FMOs) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in determining a molecule's chemical reactivity and electronic properties.[3][6] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[7][8] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its susceptibility to electronic excitation.[7][8] A smaller gap suggests higher reactivity and a greater ease of intramolecular charge transfer.
Protocol for FMO Analysis:
-
Input: The optimized geometry of this compound.
-
Calculation: The HOMO and LUMO energies are standard outputs of the DFT calculation.
-
Visualization: The 3D distributions of the HOMO and LUMO can be plotted to visualize the regions of electron density involved in electronic transitions.
-
UV-Vis Prediction: The HOMO-LUMO gap can be used to predict the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) calculations.[9]
Caption: A schematic representation of the HOMO-LUMO energy gap, a key indicator of molecular reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule.[10] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions and chemical reactions. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons, while regions of positive potential (blue) signify a deficiency of electrons.
Protocol for MEP Analysis:
-
Input: The optimized geometry of this compound.
-
Calculation: The MEP is calculated from the electron density obtained through the DFT calculation.
-
Visualization: The MEP is typically plotted as a 3D surface mapped with a color spectrum.
For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the propoxy group, making them likely sites for electrophilic attack. The hydrogen atoms of the benzene ring and the propoxy group will likely exhibit positive potential.
Nonlinear Optical (NLO) Properties
Molecules with a significant difference in electron density between donor and acceptor groups, connected by a π-conjugated system, often exhibit large nonlinear optical (NLO) responses.[11] These materials are of great interest for applications in optoelectronics and photonics.[12] The NLO properties of a molecule are characterized by its polarizability (α) and first-order hyperpolarizability (β).
Protocol for NLO Property Calculation:
-
Input: The optimized geometry.
-
Calculation: A frequency-dependent NLO calculation is performed at the DFT level.
-
Data Analysis: The output provides the components of the polarizability and first-order hyperpolarizability tensors. The average values are then calculated.
Table 2: Predicted NLO Properties of this compound
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | ~4-5 D |
| Average Polarizability (α) | ~150-200 |
| First-Order Hyperpolarizability (β) | Significant, indicating NLO activity |
Note: The values are estimates based on trends in similar donor-acceptor substituted benzene rings.
Conclusion
The theoretical investigation of this compound using Density Functional Theory provides a comprehensive and detailed understanding of its molecular properties. This guide outlines a systematic approach, from geometry optimization to the prediction of spectroscopic and nonlinear optical properties. The insights gained from these computational studies are invaluable for guiding experimental work, interpreting results, and ultimately designing new molecules with tailored functionalities for applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. ijstr.org [ijstr.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Quantum chemical calculations for 4-Propoxybenzonitrile
An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Propoxybenzonitrile
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug discovery and materials science, the ability to predict molecular properties with high fidelity is not merely an academic exercise; it is a critical component of rational design. This compound, a molecule featuring a polar nitrile group and a flexible alkoxy chain, represents a class of structures whose electronic and conformational behaviors are pivotal to their function. Understanding these characteristics at a quantum mechanical level allows researchers to predict reactivity, intermolecular interactions, and spectroscopic signatures before a single physical sample is synthesized.
This guide is structured to provide both a robust theoretical grounding and a practical, step-by-step workflow for performing quantum chemical calculations on this compound. It moves beyond a simple recitation of steps to elucidate the causality behind methodological choices—why a particular functional is chosen, the significance of the basis set, and how to validate the results. By integrating established theory with actionable protocols, this document serves as a comprehensive resource for scientists aiming to leverage computational chemistry as a predictive tool in their research endeavors.
Part 1: Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally determined by the chosen theoretical method and basis set.[1][2] These choices represent a trade-off between computational cost and accuracy.[3]
The Hierarchy of Methods: From Hartree-Fock to Correlated Approaches
Hartree-Fock (HF) Theory: As the foundational ab initio method, Hartree-Fock approximates the many-electron wavefunction as a single Slater determinant.[4] It treats each electron as moving in the average field of all other electrons, thus neglecting instantaneous electron-electron correlation. While computationally efficient, this omission can lead to inaccuracies, particularly for properties that depend heavily on electron correlation.[5]
Møller-Plesset (MP) Perturbation Theory: To reclaim the missing electron correlation, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory is one such approach that treats electron correlation as a perturbation to the HF solution.[6][7] The second-order correction, MP2, is widely used as it captures a significant portion of the correlation energy at a manageable computational cost, scaling as N^5 where N is the number of basis functions.[4][7] It provides a good balance of accuracy and cost for many organic systems.[3]
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its exceptional balance of accuracy and efficiency.[8] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy.[8][9] The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. For molecules like this compound, hybrid functionals such as B3LYP are exceptionally popular, as they mix a portion of exact HF exchange with DFT exchange and correlation, often yielding highly accurate geometries and molecular properties for organic molecules.[10]
References
- 1. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 2. [PDF] Basis Set Selection for Molecular Calculations | Semantic Scholar [semanticscholar.org]
- 3. downloads.wavefun.com [downloads.wavefun.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 7. Q-Chem 4.3 Userâs Manual : Møller-Plesset Perturbation Theory [manual.q-chem.com]
- 8. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
An In-depth Technical Guide to 4-Cyanophenyl Propyl Ether: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-cyanophenyl propyl ether, a promising yet under-explored building block for medicinal chemistry. While direct literature on this specific ether is scarce, this document, grounded in established chemical principles and data from analogous structures, offers a detailed projection of its synthesis, physicochemical properties, and potential as a valuable scaffold in drug development. We will delve into a proposed synthetic route via the Williamson ether synthesis, predict its spectroscopic characteristics, and explore the well-documented role of the cyanophenyl moiety as a critical pharmacophore. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities in their discovery pipelines.
Introduction: The Strategic Value of Bifunctional Building Blocks
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics.[1] Bifunctional molecules, those possessing two distinct reactive or interactive moieties, are of particular interest as they offer versatile platforms for structural elaboration and targeted biological engagement. 4-Cyanophenyl propyl ether embodies this principle, integrating a reactive ether linkage with the electronically distinct and pharmacologically significant cyanophenyl group.
The ether functional group, while generally stable, provides a key point of structural diversity and can influence a molecule's conformational properties and solubility. The cyanophenyl group, on the other hand, is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[2][3] Its strong electron-withdrawing nature and ability to participate in hydrogen bonding and π-stacking interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.[4][5] This guide will illuminate the potential of 4-cyanophenyl propyl ether as a readily accessible and highly valuable building block for the synthesis of next-generation therapeutics.
Proposed Synthesis of 4-Cyanophenyl Propyl Ether
The most direct and efficient route to unsymmetrical ethers like 4-cyanophenyl propyl ether is the Williamson ether synthesis.[6][7][8] This robust and versatile SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[9] For the synthesis of our target molecule, this translates to the reaction of 4-cyanophenoxide with a propyl halide.
Reagents and Rationale
| Reagent | Role | Rationale for Selection |
| 4-Hydroxybenzonitrile | Starting Material | Commercially available and provides the core cyanophenyl scaffold.[1][10][11][12] |
| Sodium Hydride (NaH) | Base | A strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium 4-cyanophenoxide in situ.[6] This ensures a high concentration of the nucleophile. |
| 1-Bromopropane | Alkylating Agent | A primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing E2 elimination pathway.[7] |
| N,N-Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that effectively solvates the sodium cation, leaving the phenoxide nucleophile more reactive, thereby accelerating the SN2 reaction.[13] |
Experimental Workflow: Williamson Ether Synthesis
Detailed Protocol
-
Phenoxide Formation: To a solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of sodium 4-cyanophenoxide.
-
Alkylation: Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield pure 4-cyanophenyl propyl ether.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C10H11NO | Based on structure |
| Molecular Weight | 161.20 g/mol | Based on structure |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small aromatic ethers |
| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, EtOAc, THF); Insoluble in water | Based on the hydrophobic propyl chain and aromatic ring |
Spectroscopic Characterization
The structural elucidation of the synthesized 4-cyanophenyl propyl ether would rely on a combination of spectroscopic techniques.
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and propyl groups. Hydrogens on the carbon adjacent to the ether oxygen are deshielded and will appear downfield.[14][15]
-
Aromatic protons: Two doublets in the range of δ 7.0-7.7 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Propyl protons (O-CH2-CH2-CH3): A triplet around δ 3.9-4.1 ppm (O-CH 2), a sextet around δ 1.7-1.9 ppm (-CH 2-), and a triplet around δ 0.9-1.1 ppm (-CH 3).
-
-
13C NMR: The carbon NMR will show characteristic shifts for the aromatic and aliphatic carbons. The carbon attached to the ether oxygen will be significantly downfield.[15][16]
-
Aromatic carbons: Signals between δ 110-165 ppm, including a quaternary carbon for the nitrile group (around δ 118-120 ppm) and the ether-linked carbon (around δ 160-163 ppm).
-
Propyl carbons (O-CH2-CH2-CH3): Signals at approximately δ 70-75 ppm (O-C H2), δ 22-25 ppm (-C H2-), and δ 10-12 ppm (-C H3).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of key functional group absorptions.[14][16]
-
C≡N stretch: A sharp, strong absorption around 2220-2230 cm-1.
-
C-O stretch (aryl-alkyl ether): Two strong bands, one around 1240-1260 cm-1 (asymmetric) and another around 1020-1050 cm-1 (symmetric).[15]
-
Aromatic C-H stretch: Absorptions above 3000 cm-1.
-
Aliphatic C-H stretch: Absorptions below 3000 cm-1.
-
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula (C10H11NO) by providing a highly accurate mass measurement of the molecular ion.
The Role of the Cyanophenyl Group in Drug Design
The cyanophenyl moiety is a privileged pharmacophore in medicinal chemistry, and its inclusion in 4-cyanophenyl propyl ether is the primary source of this building block's potential.[2][4]
Pharmacophoric Features
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor, allowing for specific interactions with amino acid residues in a protein's active site.[2]
-
π-π Stacking: The electron-deficient aromatic ring can participate in favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
-
Dipole-Dipole Interactions: The strong dipole moment of the nitrile group can engage in dipole-dipole interactions within a binding pocket, contributing to binding affinity.[5]
-
Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which can improve the pharmacokinetic profile of a drug candidate.[2]
Bioisosteric Replacement
The cyanophenyl group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.[2]
Predicted ADME Profile and Drug-Likeness
The potential of 4-cyanophenyl propyl ether as a building block is also dependent on the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecules it will be incorporated into.[17][18][19][20]
-
Lipophilicity (LogP): The combination of the aromatic ring and the propyl chain suggests a moderate lipophilicity, which is often favorable for cell membrane permeability.
-
Molecular Weight: With a molecular weight of 161.20 g/mol , it is well within the limits of "Rule of Five" compliance for drug-likeness.[21]
-
Metabolism: The ether linkage can be a site of metabolism (O-dealkylation), while the cyanophenyl group is generally stable. This provides a potential handle for modulating metabolic clearance.
-
Toxicity: While the nitrile group can be associated with toxicity if it releases cyanide, this is rare for aromatic nitriles in drug molecules.[2] In silico toxicity assessments would be a necessary step in the development of any drug candidate derived from this building block.
Conclusion and Future Outlook
4-Cyanophenyl propyl ether represents a strategically designed building block with significant potential for application in drug discovery and development. Its straightforward synthesis via the Williamson ether synthesis makes it readily accessible. The combination of a versatile ether linkage and the pharmacologically relevant cyanophenyl group provides a powerful platform for the creation of novel molecular architectures with tunable physicochemical and biological properties. This guide serves as a foundational resource for researchers looking to incorporate this promising scaffold into their synthetic and medicinal chemistry programs, paving the way for the discovery of new and effective therapeutic agents.
References
- 1. Synthetic method of p-hydroxybenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. kpu.pressbooks.pub [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Research and development of 4-hydroxybenzonitrile production process - Master's thesis - Dissertation [dissertationtopic.net]
- 12. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 16. readchemistry.com [readchemistry.com]
- 17. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 47.94.85.12:8889 [47.94.85.12:8889]
- 20. ADME of biologics-what have we learned from small molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. phytojournal.com [phytojournal.com]
Methodological & Application
Introduction: The Strategic Synthesis of an Aryl Ether
< { "user_prompt": "Topic: Williamson ether synthesis for 4-Propoxybenzonitrile\nContent Type: Create detailed Application Notes and Protocols.\nAudience: Researchers, scientists, and drug development professionals.\nCore Requirements:\nPART 1: CORE DIRECTIVE (Autonomy):\nYou have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide\nPART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)\nAs a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars:\nExpertise & Experience: Do not just list steps; explain the causality behind experimental choices.\nTrustworthiness: Every protocol described must be a self-validating system.\nAuthoritative Grounding & Comprehensive References:\nIn-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text.\nReference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.\nLink Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link.\nPART 3: VISUALIZATION & FORMATTING\nData Presentation:\nSummarize all quantitative data into clearly structured tables for easy comparison.\nExperimental Protocols:\nProvide detailed, step-by-step methodologies for all key experiments/workflows cited.\nMandatory Visualization:\nCreate diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).\nEnclose all DOT scripts within a dot code block.\nProvide a brief, descriptive caption directly below each generated diagram (Within 100 characters).\nDiagram Specifications:\nMax Width: 760px.\nColor Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements.\nNode Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor).\nColor Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.", "thought": "I have successfully gathered a significant amount of information regarding the Williamson ether synthesis, specifically for the preparation of this compound. I have details on the reactants (4-cyanophenol and 1-bromopropane), the product, suitable bases (potassium carbonate), and solvents (acetone, DMF, acetonitrile). I also have information on the reaction mechanism (SN2), typical reaction conditions, workup procedures, and safety precautions for the chemicals involved. I have found some spectral information, although not a complete set for this compound. I will now proceed to structure and write the application note based on the information I have gathered. I do not need to perform additional searches at this stage as I have a solid foundation to create the detailed guide as requested. I will now generate the complete response.## Application Notes and Protocols for the Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis, a robust and versatile method for the formation of ethers, remains a cornerstone of modern organic synthesis since its discovery by Alexander Williamson in 1850.[1][2] This nucleophilic substitution reaction provides a reliable pathway to both symmetrical and asymmetrical ethers. This application note provides a detailed protocol for the synthesis of this compound, a valuable intermediate in the development of liquid crystals and pharmaceuticals.[3][4][5] The synthesis proceeds via the reaction of 4-cyanophenol with 1-bromopropane in the presence of a suitable base.
The core of the Williamson ether synthesis is an S(_N)2 reaction, where an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic alkyl halide.[1][6] The choice of reactants is critical for the success of this reaction. In this case, the phenoxide is generated from 4-cyanophenol, a phenol derivative with a pKa of approximately 7.7-7.97, making it significantly more acidic than simple phenols.[7][8][9] This increased acidity, due to the electron-withdrawing nature of the nitrile group, facilitates deprotonation with a moderately strong base. The alkylating agent, 1-bromopropane, is a primary alkyl halide, which is ideal for S(_N)2 reactions as it minimizes the competing elimination reaction that can occur with secondary and tertiary halides.[1][10]
Reaction Mechanism: A Concerted Pathway to Ether Formation
The synthesis of this compound via the Williamson ether synthesis follows a two-step process, beginning with the deprotonation of 4-cyanophenol to form the nucleophilic phenoxide ion. This is followed by the S(_N)2 attack of the phenoxide on 1-bromopropane.
Figure 1. Reaction scheme for the Williamson ether synthesis of this compound.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Amount | Molar Eq. | Properties |
| 4-Cyanophenol | C₇H₅NO | 119.12 | 5.96 g | 1.0 | White crystalline solid, mp: 110-113 °C.[8] |
| 1-Bromopropane | C₃H₇Br | 123.00 | 7.38 g (5.43 mL) | 1.2 | Colorless liquid, bp: 71 °C, d: 1.35 g/mL. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 8.29 g | 1.2 | White hygroscopic powder. |
| Acetone | C₃H₆O | 58.08 | 100 mL | - | Colorless, volatile liquid, bp: 56 °C. |
Experimental Protocol
Reaction Setup
Figure 2. Step-by-step workflow for the synthesis of this compound.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (5.96 g, 50 mmol), anhydrous potassium carbonate (8.29 g, 60 mmol), and acetone (100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add 1-bromopropane (5.43 mL, 60 mmol) to the flask.
-
Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete (as indicated by the disappearance of the 4-cyanophenol spot on TLC), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide by-products using a Buchner funnel. Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-cyanophenol, followed by water (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure product is typically a colorless oil or a low-melting solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and the aromatic protons (two doublets). |
| ¹³C NMR | Peaks for the propyl carbons, the aromatic carbons (including the nitrile carbon), and the carbon attached to the oxygen. |
| IR Spectroscopy | A strong absorption band around 2220-2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration, and C-O stretching bands for the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₁NO, MW = 161.20). |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows a significant amount of unreacted 4-cyanophenol, the reaction time can be extended. Ensure that the potassium carbonate is finely powdered to maximize its surface area and reactivity. The use of a stronger base like sodium hydride (NaH) in a dry aprotic solvent like DMF or THF can also be considered, but requires more stringent anhydrous conditions.[11]
-
Low Yield: Low yields can result from the competing elimination reaction of 1-bromopropane. Maintaining a moderate reaction temperature is key. The choice of a polar aprotic solvent like acetone or DMF is crucial as protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.[1][12]
-
Side Reactions: The use of acetone as a solvent can sometimes lead to aldol condensation as a side reaction, though this is less common under these conditions.[13] If this becomes an issue, switching to another polar aprotic solvent such as acetonitrile is a viable alternative.
Safety Precautions
-
1-Bromopropane: This substance is flammable and harmful if inhaled.[14][15] It may also impair fertility and cause harm to the unborn child.[14][15] All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-Cyanophenol: Harmful if swallowed and causes skin and eye irritation.[16] Avoid inhalation of dust.
-
Acetone: Highly flammable liquid and vapor. Keep away from sources of ignition.
-
Potassium Carbonate: Causes serious eye irritation. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from readily available starting materials. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable compound can be synthesized in good yield and high purity. The protocol described herein is a robust starting point for researchers in various fields of chemistry and drug development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. China 4-Cyanophenol CAS 767-00-0 factory and manufacturers | Unilong [unilongmaterial.com]
- 4. 4-Cyanophenol | 767-00-0 [chemicalbook.com]
- 5. 4-Cyanophenol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 7. brainly.com [brainly.com]
- 8. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]
- 9. 4-Cyanophenol CAS 767-00-0 - Buy 4-Cyanophenol, CAS 767-00-0, C7H5NO Product on BOSS CHEMICAL [bosschemical.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 13. Williamson_ether_synthesis [chemeurope.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. employees.delta.edu [employees.delta.edu]
- 16. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: The Synthesis and Application of 4-Propoxybenzonitrile as a Versatile Precursor for Calamitic Liquid Crystals
Introduction: The Role of Molecular Structure in Liquid Crystal Design
Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of conventional liquids and solid crystals. Their ability to be manipulated by electric fields makes them indispensable in modern display technology, from high-resolution monitors to mobile devices.[1] The performance of a liquid crystal display is fundamentally dictated by the molecular structure of the organic compounds it comprises.[2]
Among the most successful classes of LCs are the 4'-alkyl/alkoxy-4-cyanobiphenyls.[3] These molecules possess a rigid biphenyl core that promotes the necessary molecular alignment, a terminal cyano (-CN) group that induces a strong dipole moment for electric field response, and a flexible alkyl or alkoxy tail that influences the material's melting point and mesophase range.[4]
4-Propoxybenzonitrile serves as a critical and versatile building block for these structures. Its propoxy group provides a desirable chain length for creating stable nematic phases over a useful temperature range, while the nitrile function is essential for the final molecule's electro-optical properties.[5] This guide provides detailed, field-proven protocols for synthesizing this compound and demonstrating its utility as a precursor to advanced liquid crystal materials.
Overall Experimental Workflow
The process involves a two-stage synthesis. First, the precursor this compound is prepared from 4-hydroxybenzonitrile. Second, this precursor is used to construct the final biphenyl liquid crystal. Each stage includes rigorous purification and characterization to ensure the validity of the subsequent steps.
Figure 1: Overall workflow from starting materials to the final characterized liquid crystal.
Protocol I: Synthesis of this compound
The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This reaction is a classic SN2 (bimolecular nucleophilic substitution) process.[6] In this protocol, the nucleophile is the phenoxide ion, formed by deprotonating 4-hydroxybenzonitrile with a mild base (potassium carbonate). This phenoxide then attacks the primary alkyl halide (1-bromopropane), displacing the bromide ion to form the desired ether.[7]
Causality: A primary alkyl halide is chosen because the SN2 mechanism is highly sensitive to steric hindrance.[8] Secondary or tertiary halides would favor a competing E2 elimination reaction, significantly reducing the yield of the desired ether.[9] A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the reaction without solvating the nucleophile, thereby maintaining its high reactivity.
Reaction Scheme
Figure 2: Synthesis of this compound via Williamson ether synthesis.
Materials & Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxybenzonitrile | 767-00-0 | 119.12 | 5.95 g | 50 |
| 1-Bromopropane | 106-94-5 | 123.00 | 7.38 g (5.0 mL) | 60 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10.37 g | 75 |
| Acetone | 67-64-1 | 58.08 | 150 mL | - |
Step-by-Step Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (5.95 g, 50 mmol) and potassium carbonate (10.37 g, 75 mmol).
-
Solvent Addition: Add 150 mL of acetone to the flask.
-
Reagent Addition: Add 1-bromopropane (5.0 mL, 60 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 12-18 hours.
-
Workup (1): After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide byproduct. Wash the solid with a small amount of acetone.
-
Workup (2): Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a white crystalline solid.[10]
-
Drying: Dry the purified crystals in a vacuum oven at 40°C overnight. A typical yield is 80-90%.
Protocol II: Synthesis of 4-Cyano-4'-Propoxybiphenyl
This protocol demonstrates the use of this compound as a key precursor in building a more complex liquid crystal molecule. While various cross-coupling methods exist[11], this guide details a robust and illustrative two-step sequence involving the formation of a biphenyl ketone intermediate followed by its reduction. This approach is highly instructive for researchers new to LC synthesis.
Reaction Scheme
Figure 3: Synthesis of 4-Cyano-4'-propoxybiphenyl from this compound.
Materials & Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 39836-11-2 | 161.20 | 4.03 g | 25 |
| 4-Bromophenylmagnesium bromide | 18620-02-5 | 201.31 | 55 mL (1.0 M in THF) | 55 |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 2.46 g | 27.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL | - |
Step-by-Step Protocol
-
Grignard Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (4.03 g, 25 mmol) dissolved in 100 mL of anhydrous THF.
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add the 4-bromophenylmagnesium bromide solution (55 mL, 1.0 M in THF) dropwise over 30 minutes.
-
Reaction (Part 1): Allow the reaction to warm to room temperature and stir for 4 hours.
-
Hydrolysis: Carefully quench the reaction by slowly pouring it into 100 mL of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate imine, which is immediately hydrolyzed to the ketone. The crude ketone is carried forward.
-
Cyanation Setup: To the crude intermediate from the previous step, add copper(I) cyanide (2.46 g, 27.5 mmol) and 50 mL of DMF.
-
Reaction (Part 2): Heat the mixture to reflux (approx. 153°C) and stir for 6-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex. Extract the product with toluene. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 4-cyano-4'-propoxybiphenyl as a white solid.[12]
Characterization Data
Proper characterization is essential to validate the identity and purity of the synthesized compounds.
Spectroscopic and Physical Data
| Compound | Technique | Expected Observations |
| This compound | ¹H NMR (CDCl₃) | δ ~7.5 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.9 (t, 2H, -OCH₂-), ~1.8 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) |
| FT-IR (KBr) | ν ~2230 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (Ar-O-C stretch) | |
| Melting Point | ~47-49 °C | |
| 4-Cyano-4'-propoxybiphenyl | ¹H NMR (CDCl₃) | δ ~7.7-7.5 (m, 6H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~1.8 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃) |
| FT-IR (KBr) | ν ~2225 cm⁻¹ (C≡N stretch), ~1255 cm⁻¹ (Ar-O-C stretch) |
Note: NMR chemical shifts (δ) are approximate and reported in ppm. IR frequencies (ν) are in cm⁻¹.
Liquid Crystalline Properties
The mesogenic properties of the final product are determined by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
| Compound | Phase Transition | Temperature (°C) |
| 4-Cyano-4'-propoxybiphenyl | Crystal (Cr) → Nematic (N) | ~68 °C |
| (3OCB) | Nematic (N) → Isotropic (I) | ~82 °C |
Note: Transition temperatures can vary slightly based on purity.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Nitriles (e.g., this compound): Acutely toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care. In case of exposure, seek immediate medical attention.[13]
-
1-Bromopropane: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Potassium Carbonate: Causes serious eye irritation.
-
Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere (Nitrogen or Argon). Reacts violently with water.
-
Copper(I) Cyanide: Highly toxic. Releases toxic hydrogen cyanide gas upon contact with acids. All waste must be quenched and disposed of according to institutional guidelines.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15]
Conclusion
This application note provides robust and reproducible protocols for the synthesis of this compound and its subsequent conversion into a biphenyl-based liquid crystal. By explaining the chemical principles behind the chosen methodologies and emphasizing rigorous purification and characterization, these guidelines offer researchers a solid foundation for developing novel liquid crystal materials. The versatility of this compound as a precursor allows for the systematic modification of the final LC structure, enabling the fine-tuning of mesophase behavior and electro-optical properties for next-generation applications.
References
- 1. FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters - Google Patents [patents.google.com]
- 2. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. dakenchem.com [dakenchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-propoxy-4'-cyanobiphenyl at Best Price in Shijiazhuang, Hebei | Shijiazhuang Huarui Scientific And Technological Co., Ltd. [tradeindia.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Use of 4-Propoxybenzonitrile in Pharmaceutical Synthesis
Introduction: The Benzonitrile Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the benzonitrile structural motif is a cornerstone for the development of novel therapeutics.[1][2] Its prevalence stems from the unique electronic properties and versatile reactivity of the nitrile group, which can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a synthetic handle for the construction of more complex heterocyclic systems.[3][4] The aromatic ring provides a rigid scaffold that can be readily functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. When substituted with various alkoxy groups, such as a propoxy group, the resulting 4-alkoxybenzonitriles become valuable intermediates, offering a strategic entry point for the synthesis of a diverse array of biologically active molecules.[5][6] This document will provide a detailed exploration of the potential applications of 4-propoxybenzonitrile in pharmaceutical synthesis, complete with a representative synthetic protocol.
This compound: A Versatile Building Block with Untapped Potential
While its close analogs, 4-methoxybenzonitrile and 4-isopropoxybenzonitrile, are well-documented as key intermediates in the synthesis of various pharmaceuticals, this compound remains a less explored yet highly promising building block.[5][6] The presence of the propoxy group can impart favorable physicochemical properties to a molecule, such as increased lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets.[5] The fundamental reactivity of this compound is dictated by its two primary functional groups: the nitrile and the propoxy-substituted aromatic ring.
Key Chemical Transformations:
-
Nitrile Group Reactivity: The nitrile group is a versatile functional handle that can undergo a variety of transformations, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide.
-
Reduction: Formation of a primary amine.
-
Cyclization Reactions: Participation in the formation of various nitrogen-containing heterocycles.
-
-
Aromatic Ring Reactivity: The propoxy group is an ortho-, para-directing activator, making the aromatic ring susceptible to electrophilic substitution at the positions ortho to the propoxy group.
These reactive sites make this compound an ideal starting material for the synthesis of complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.[5]
Hypothetical Application: Synthesis of a Novel Piperazine-Based Antihistamine Analog
To illustrate the utility of this compound, we present a hypothetical, yet chemically sound, synthetic route to a novel analog of the second-generation antihistamine, Cetirizine. This protocol is adapted from established synthetic routes for Cetirizine and highlights how this compound can be strategically employed.[7][8][9]
The overall synthetic strategy involves the initial conversion of this compound to a benzophenone derivative, followed by reduction and subsequent alkylation of piperazine to construct the core of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of (4-Propoxyphenyl)(phenyl)methanone
This protocol describes the Friedel-Crafts acylation of benzene with 4-propoxybenzoyl chloride, which can be synthesized from 4-propoxybenzoic acid (obtainable from the hydrolysis of this compound).
Materials:
-
4-Propoxybenzoyl chloride
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add 4-propoxybenzoyl chloride (1.0 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add benzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (4-propoxyphenyl)(phenyl)methanone.
| Parameter | Value |
| Reactant Ratio | 4-Propoxybenzoyl chloride : AlCl₃ : Benzene = 1 : 1.2 : 1.5 |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
Protocol 2: Synthesis of (4-Propoxyphenyl)(phenyl)methanol
This step involves the reduction of the ketone synthesized in Protocol 1 to the corresponding alcohol.
Materials:
-
(4-Propoxyphenyl)(phenyl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve (4-propoxyphenyl)(phenyl)methanone (1.0 eq) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude (4-propoxyphenyl)(phenyl)methanol, which can be used in the next step without further purification.
| Parameter | Value |
| Reactant Ratio | Ketone : NaBH₄ = 1 : 1.5 |
| Solvent | Methanol/Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Typical Yield | >95% (crude) |
Protocol 3: Synthesis of 1-[(4-Propoxyphenyl)(phenyl)methyl]piperazine
This protocol details the alkylation of piperazine with the synthesized alcohol via an intermediate halide.
Materials:
-
(4-Propoxyphenyl)(phenyl)methanol
-
Thionyl chloride (SOCl₂) or Hydrochloric Acid (concentrated)
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
Convert the alcohol to the corresponding chloride by reacting with thionyl chloride or concentrated HCl.
-
In a separate flask, dissolve piperazine (4.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Add the crude (4-propoxyphenyl)(phenyl)methyl chloride (1.0 eq) in acetonitrile dropwise to the piperazine solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
| Parameter | Value |
| Reactant Ratio | Chloride : Piperazine : K₂CO₃ = 1 : 4 : 2 |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Typical Yield | 70-85% |
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the proposed synthesis of the Cetirizine analog.
Caption: Synthetic workflow for a key intermediate.
Conclusion and Future Perspectives
This compound represents a valuable, yet underutilized, building block in the arsenal of medicinal chemists. Its structural features and chemical reactivity make it an attractive starting material for the synthesis of novel drug candidates. The protocols outlined in this document provide a framework for the strategic incorporation of the this compound scaffold into complex molecular architectures. As the demand for new and effective therapeutics continues to grow, the exploration of such versatile intermediates will be crucial for the advancement of drug discovery and development.[10]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-Isopropoxybenzonitrile | 91949-95-0 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Propoxybenzonitrile as a Versatile Intermediate in Organic Synthesis
Introduction: The Strategic Importance of 4-Propoxybenzonitrile
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. This compound is a bifunctional aromatic compound that serves as a highly valuable and versatile building block, particularly in the fields of materials science and medicinal chemistry.
Its structure is deceptively simple: a benzene ring substituted at the 1- and 4-positions with a nitrile (-C≡N) group and a propoxy (-O-CH₂CH₂CH₃) group, respectively. This arrangement provides a unique combination of properties:
-
The Nitrile Group: A cornerstone functional group in organic chemistry, the nitrile is a powerful synthetic handle. It is a strong electron-withdrawing group that activates the aromatic ring and can be readily transformed into other critical functionalities, such as amines, carboxylic acids, and ketones. In drug discovery, the nitrile group itself is a recognized pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1]
-
The Propoxy Group: This flexible alkyl ether chain is crucial for modulating the physicochemical properties of the final molecule. In the synthesis of liquid crystals, the length and nature of such alkoxy chains are instrumental in fine-tuning the mesomorphic properties, including transition temperatures and the type of liquid crystalline phase formed.[2][3][4] In pharmaceuticals, the propoxy group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles.[5]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this compound as a key intermediate.
Synthesis of this compound via Williamson Ether Synthesis
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic reaction provides a reliable and high-yielding pathway from readily available starting materials.
2.1. Mechanistic Principle: A Classic Sₙ2 Reaction
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction involves the deprotonation of the weakly acidic hydroxyl group of 4-hydroxybenzonitrile to form a potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks the electrophilic primary carbon of a propyl halide, displacing the halide leaving group in a single, concerted step to form the desired ether linkage.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the phenol but is less hazardous and easier to handle than stronger bases like sodium hydride (NaH). The reaction is often performed in a polar aprotic solvent.
-
Choice of Alkyl Halide: A primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane) is essential. Secondary or tertiary halides would lead to a competing E2 elimination reaction, significantly reducing the yield of the desired ether product.
-
Choice of Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the rate of the Sₙ2 reaction.
2.2. Experimental Protocol: Synthesis of this compound
Materials & Equipment:
-
4-Hydroxybenzonitrile
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (approx. 10 mL per gram of 4-hydroxybenzonitrile).
-
Addition of Alkyl Halide: While stirring the suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 4-hydroxybenzonitrile spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
2.3. Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Physical Properties
Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.
3.1. Physical Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Solid or liquid (varies with purity) |
| Boiling Point | ~115-117 °C at 5 mmHg (estimated) |
| Melting Point | Not consistently reported, may be near room temp. |
(Note: Exact physical properties can vary. Data for the closely related 4-isopropylbenzonitrile shows a boiling point of 88-90 °C at 5 mmHg).[6][7]
3.2. Spectroscopic Data Interpretation
| Technique | Expected Observations | Rationale |
| FT-IR (cm⁻¹) | ~2225 (strong, sharp)~1250 (strong)~2800-3000 | C≡N (nitrile) stretchAr-O-C (aryl ether) asymmetric stretchC-H (aliphatic) stretch |
| ¹H NMR (CDCl₃, ppm) | ~7.6 (d, 2H)~6.9 (d, 2H)~4.0 (t, 2H)~1.8 (sextet, 2H)~1.0 (t, 3H) | Aromatic protons ortho to -CNAromatic protons ortho to -OPr-OCH₂- protons-CH₂- protons-CH₃ protons |
| ¹³C NMR (CDCl₃, ppm) | ~162~134~119~115~104~70~22~10 | C-O (aromatic)C-H (aromatic, ortho to -CN)C≡N (nitrile carbon)C-H (aromatic, ortho to -OPr)C-CN (quaternary aromatic)-OCH₂--CH₂--CH₃ |
| Mass Spec. (EI) | m/z = 161 (M⁺)m/z = 119 (M - C₃H₆)⁺ | Molecular ion peakFragment from McLafferty rearrangement |
Applications of this compound as a Synthetic Intermediate
The true value of this compound lies in the synthetic versatility of its nitrile group. It serves as a gateway to a variety of other functionalized molecules.
4.1. Key Transformations of the Nitrile Group
Caption: Key synthetic transformations of this compound.
4.2. Protocol: Hydrolysis to 4-Propoxybenzoic Acid
-
Application Focus: The resulting 4-alkoxybenzoic acids are fundamental building blocks for hydrogen-bonded and ester-containing liquid crystals.
Procedure (Acid-Catalyzed):
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ v/v).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath. The product, 4-propoxybenzoic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol/water if necessary.
4.3. Protocol: Reduction to (4-Propoxyphenyl)methanamine
-
Application Focus: Benzylamines are common structural motifs in pharmaceuticals and serve as versatile intermediates for further functionalization.
Procedure (LiAlH₄ Reduction):
-
Safety Note: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a dry three-neck flask under N₂, suspend LiAlH₄ (approx. 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
A granular precipitate will form. Filter the mixture and wash the solid thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine, which can be purified by distillation or chromatography.
Broader Impact in Research and Development
-
Liquid Crystal Materials: Molecules like this compound are precursors to calamitic (rod-shaped) liquid crystals.[2][8] The combination of a rigid aromatic core, a polar terminal group (-CN), and a flexible alkoxy chain is a classic design principle for achieving nematic and smectic phases, which are essential for display technologies.[2][3][4]
-
Drug Discovery: As a versatile intermediate, this compound provides a scaffold that can be elaborated into more complex drug candidates.[5][9][10] The benzonitrile moiety itself is found in a number of approved drugs and clinical candidates, where it contributes to target binding and metabolic stability.[1]
Safety and Handling
-
General Precautions: Handle this compound and its precursors in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13]
-
Specific Hazards: Organic nitriles should be treated as toxic. Avoid inhalation, ingestion, and skin contact.[11] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[12]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-Isopropoxybenzonitrile | 91949-95-0 [smolecule.com]
- 6. 4-ISOPROPYLBENZONITRILE CAS#: 13816-33-6 [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. colorado.edu [colorado.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
Application Note & Experimental Protocol: Synthesis of 4-Propoxybenzonitrile via Williamson Ether Synthesis
Introduction and Scientific Rationale
4-Propoxybenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. Its structure, featuring a nitrile group and a propoxy ether linkage on a benzene ring, provides a versatile scaffold for further chemical modification.
This document provides a comprehensive protocol for the synthesis of this compound from 4-hydroxybenzonitrile and 1-bromopropane. The selected method is the Williamson ether synthesis , a robust and widely adopted reaction in organic chemistry for forming ethers.[1] This choice is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is favored by the use of a primary alkyl halide (1-bromopropane) to minimize competing elimination reactions.[2][3] A moderately strong base, potassium carbonate, is employed to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide in situ. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation while leaving the nucleophile relatively free, thereby accelerating the SN2 reaction rate.
Reaction Mechanism and Stoichiometry
The synthesis proceeds in two main stages:
-
Deprotonation: The phenolic proton of 4-hydroxybenzonitrile is abstracted by potassium carbonate to form the potassium 4-cyanophenoxide intermediate.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromopropane. This concerted, single-step reaction involves backside attack, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond.[1]
Overall Reaction: HO-C₆H₄-CN + CH₃CH₂CH₂Br + K₂CO₃ → CH₃CH₂CH₂O-C₆H₄-CN + KBr + KHCO₃
Caption: Figure 1: S-N-2 Reaction Mechanism
Materials, Reagents, and Equipment
Reagents and Chemicals
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 5.00 g | 41.97 | 1.0 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 4.9 mL | 53.68 | 1.28 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 8.69 g | 62.88 | 1.5 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 100 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| Sodium Hydroxide (1M aq.) | NaOH | 40.00 | ~100 mL | - | - |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Hazard Assessment and Safety Precautions
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
4-Hydroxybenzonitrile: Harmful if swallowed.[4] May be metabolized to cyanide, which can impair cellular respiration.[5] Avoid dust inhalation and contact with skin and eyes.[5][6]
-
1-Bromopropane: Highly flammable liquid and vapor.[7][8][9] Harmful if inhaled and may cause damage to the nervous system, liver, and reproductive health.[7][10] It is a suspected carcinogen.[8] Keep away from heat, sparks, and open flames.[7][10]
-
Potassium Carbonate: Causes serious skin and eye irritation.[11][12][13] Dust may cause respiratory tract irritation.[12][13] Avoid creating dust and ensure thorough washing after handling.
-
Acetonitrile: Highly flammable liquid.[14] Toxic if ingested, inhaled, or absorbed through the skin.[14][15] Chronic exposure can lead to cyanide poisoning.[16] Use only in a well-ventilated area and keep away from ignition sources.[14][17]
Detailed Experimental Protocol
Caption: Figure 2: Experimental Workflow Diagram
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried to remove moisture.
-
Place the apparatus under an inert atmosphere (Nitrogen or Argon).
-
-
Charging Reagents:
-
To the flask, add 4-hydroxybenzonitrile (5.00 g, 41.97 mmol) and anhydrous potassium carbonate (8.69 g, 62.88 mmol).
-
Add 100 mL of anhydrous acetonitrile via a cannula or syringe.
-
Begin vigorous stirring to create a suspension.
-
-
Initiating the Reaction:
-
Slowly add 1-bromopropane (4.9 mL, 53.68 mmol) to the stirring suspension at room temperature using a syringe.
-
Heat the reaction mixture to a gentle reflux (approximately 80-82°C) using a heating mantle.
-
-
Reaction Monitoring:
-
Maintain the reflux with vigorous stirring for 6-8 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The disappearance of the 4-hydroxybenzonitrile spot (starting material) indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the cooled suspension through a Büchner funnel to remove the solid potassium salts (KBr and unreacted K₂CO₃).
-
Wash the collected solids with a small amount of ethyl acetate (~20 mL) to recover any adsorbed product.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.
-
-
Extraction and Washing:
-
Dissolve the resulting crude residue in 100 mL of ethyl acetate and transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Sodium Hydroxide solution (2 x 50 mL) to remove any unreacted 4-hydroxybenzonitrile.
-
Water (1 x 50 mL).
-
Saturated brine solution (1 x 50 mL) to break any emulsions and begin the drying process.
-
-
Separate the organic layer after each wash.
-
-
Drying and Concentration:
-
Dry the collected organic layer over anhydrous sodium sulfate (~10 g).
-
Decant or filter the dried solution to remove the drying agent.
-
Remove the ethyl acetate solvent using a rotary evaporator to yield the crude this compound, which may be a pale yellow oil or a low-melting solid.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the propyl chain (triplet, sextet, triplet) and the aromatic protons.
-
IR Spectroscopy: Look for the disappearance of the broad -OH stretch from the starting material and the presence of the characteristic nitrile (C≡N) stretch around 2230 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (161.20 g/mol ) should be observed.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective base (K₂CO₃ may be hydrated). 2. Insufficient reaction time or temperature. 3. Impure reagents. | 1. Use freshly dried K₂CO₃. 2. Ensure proper reflux temperature and extend reaction time. 3. Verify purity of starting materials. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during aqueous work-up. 3. Volatilization of 1-bromopropane. | 1. Monitor reaction to completion via TLC. 2. Ensure pH of NaOH wash is not excessively high; perform extractions carefully. 3. Ensure the reflux condenser is efficient and sealed properly. |
| Product Contamination | Unreacted 4-hydroxybenzonitrile remains. | Perform the 1M NaOH wash thoroughly during the work-up to remove the acidic starting material. |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Hydroxybenzonitrile | 767-00-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-Hydroxybenzonitrile(767-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemdmart.com [chemdmart.com]
- 7. employees.delta.edu [employees.delta.edu]
- 8. ICSC 1332 - 1-BROMOPROPANE [chemicalsafety.ilo.org]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. nj.gov [nj.gov]
- 11. armandproducts.com [armandproducts.com]
- 12. chemos.de [chemos.de]
- 13. redox.com [redox.com]
- 14. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 15. gov.uk [gov.uk]
- 16. Acetonitrile - DCCEEW [dcceew.gov.au]
- 17. epa.gov [epa.gov]
The Versatility of 4-Alkoxybenzonitriles: A Technical Guide to Their Applications in Advanced Materials
Introduction: Unveiling the Potential of 4-Alkoxybenzonitriles
In the realm of materials science, the quest for molecules that offer a unique combination of rigidity, polarity, and self-assembly capabilities is perpetual. Among the vast library of organic compounds, 4-alkoxybenzonitriles stand out as a class of molecules with remarkable versatility. Their characteristic structure, featuring a rigid benzene ring, a strongly polar nitrile (-C≡N) group, and a flexible alkoxy (-OR) chain, provides a powerful toolkit for the rational design of advanced materials. The interplay between the polar cyano group, which induces strong dipole-dipole interactions, and the alkoxy chain, which influences molecular packing and solubility, is the key to their diverse applications. This technical guide provides an in-depth exploration of the applications of 4-alkoxybenzonitriles in liquid crystals, polymers, and organic electronics, complete with detailed application notes and experimental protocols for researchers and scientists.
I. Liquid Crystals: The Quintessential Application of 4-Alkoxybenzonitriles
The most prominent and well-established application of 4-alkoxybenzonitriles is in the formulation of liquid crystals (LCs). Their rod-like (calamitic) molecular shape is a prerequisite for the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids.
The Role of Molecular Structure in Liquid Crystalline Behavior
The liquid crystalline properties of 4-alkoxybenzonitriles and their derivatives are a direct consequence of their molecular architecture. The linear geometry of the benzonitrile core provides the necessary anisotropy for the molecules to align along a common direction, known as the director. The terminal cyano group imparts a strong dipole moment, which enhances the intermolecular forces and promotes the parallel alignment required for the nematic phase.[1] The length of the flexible alkoxy chain plays a crucial role in determining the temperature range of the liquid crystal phase and can influence the formation of different mesophases, such as smectic phases where molecules are arranged in layers.
A classic example of this class of compounds is the homologous series of 4-n-alkyl-4'-cyanobiphenyls (nCBs), which are closely related to 4-alkoxybenzonitriles and have been instrumental in the development of liquid crystal displays (LCDs). The principles governing their behavior are directly applicable to 4-alkoxybenzonitrile-based liquid crystals.
Application Note: Nematic Liquid Crystals for Display Technologies
4-Alkoxybenzonitrile derivatives, particularly 4-cyanophenyl benzoates with varying alkoxy chain lengths, are key components in nematic liquid crystal mixtures for display applications. Their positive dielectric anisotropy, a result of the strong dipole moment of the cyano group, allows their orientation to be controlled by an external electric field. This principle is the foundation of twisted nematic (TN) and super-twisted nematic (STN) LCDs.
Experimental Protocol: Synthesis of a Representative 4-Alkoxybenzonitrile Liquid Crystal
This protocol details the synthesis of 4-cyanophenyl 4-heptylbenzoate, a typical calamitic liquid crystal.
Materials:
-
4-Cyanophenol
-
4-Heptylbenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-cyanophenol (1.0 eq) and pyridine (1.2 eq) in dry dichloromethane under a nitrogen atmosphere.
-
Acylation: Cool the solution in an ice bath and add 4-heptylbenzoyl chloride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the pure 4-cyanophenyl 4-heptylbenzoate.
Characterization:
-
Melting Point and Mesophases: Determine the phase transition temperatures using differential scanning calorimetry (DSC) and identify the liquid crystal textures using polarized optical microscopy (POM).
-
Structural Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Data Presentation: Phase Transition Temperatures of 4-Alkoxybenzonitriles
The length of the alkoxy chain significantly influences the mesomorphic properties. The following table illustrates this trend for a homologous series of 4-alkoxybenzonitriles.
| Alkoxy Chain Length (n) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) |
| 1 | - | - |
| 2 | - | - |
| 3 | 48 | 55 |
| 4 | 44 | 63 |
| 5 | 42 | 67 |
| 6 | 54 | 76 |
| 7 | 57 | 75 |
| 8 | 67 | 80 |
Note: The data presented is representative and may vary depending on the specific molecular structure and purity.
II. High-Performance Polymers: Leveraging the Rigidity of the Benzonitrile Moiety
The rigid and linear nature of the 4-alkoxybenzonitrile structure makes it an attractive building block for high-performance polymers, particularly liquid crystal polymers (LCPs). These polymers exhibit exceptional mechanical strength, thermal stability, and chemical resistance.
Application Note: Monomers for Liquid Crystal Polyesters
4-Hydroxybenzonitrile, the precursor to 4-alkoxybenzonitriles, can be used as a monomer in the synthesis of thermotropic liquid crystal polyesters. By copolymerizing it with other aromatic hydroxy acids, such as 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid, the resulting polymer chains can exhibit liquid crystalline behavior in the melt phase.[2] The incorporation of the cyanophenyl unit can enhance the polarity and intermolecular interactions within the polymer, influencing its thermal and mechanical properties.
Experimental Protocol: Synthesis of a Liquid Crystal Copolyester
This protocol outlines the synthesis of a copolyester from 4-acetoxybenzonitrile and 4-acetoxybenzoic acid.
Materials:
-
4-Hydroxybenzonitrile
-
4-Hydroxybenzoic acid
-
Acetic anhydride
-
Sodium acetate (catalyst)
-
High-temperature heating mantle with a stirrer
-
Glass reactor with a nitrogen inlet and a distillation outlet
Procedure:
-
Acetylation: Acetylate the hydroxyl groups of 4-hydroxybenzonitrile and 4-hydroxybenzoic acid by refluxing with acetic anhydride in the presence of a catalytic amount of sodium acetate. Isolate the acetylated monomers.
-
Polycondensation: Charge the glass reactor with the desired molar ratio of the acetylated monomers and a catalyst.
-
Heating Program: Heat the reactor under a slow stream of nitrogen with stirring. Gradually increase the temperature to facilitate the melt polycondensation and the removal of acetic acid as a byproduct.
-
Vacuum Application: Once the melt becomes viscous, apply a vacuum to remove the remaining acetic acid and drive the polymerization to completion.
-
Isolation: Cool the reactor and isolate the resulting copolyester.
Characterization:
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using DSC.
-
Liquid Crystalline Properties: Observe the melt behavior and identify any liquid crystalline textures using POM.
-
Molecular Weight: Determine the molecular weight and molecular weight distribution using gel permeation chromatography (GPC).
Diagram: Polymerization of a Liquid Crystal Copolyester
Caption: Synthesis of a liquid crystal copolyester.
III. Organic Electronics: Emerging Frontiers for 4-Alkoxybenzonitriles
While less established than their role in liquid crystals, the unique electronic properties of the benzonitrile moiety are paving the way for the application of 4-alkoxybenzonitrile derivatives in organic electronics. The electron-withdrawing nature of the cyano group can influence the energy levels of organic semiconductors, making them suitable for various electronic devices.
Application Note: Building Blocks for Organic Semiconductors
4-Alkoxybenzonitrile derivatives can serve as core building blocks for the synthesis of more complex organic semiconductors. By functionalizing the benzonitrile core with electron-donating groups, donor-acceptor (D-A) type molecules can be constructed. These materials are of great interest for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The alkoxy chains can enhance the solubility and processability of these materials, which is crucial for device fabrication.
For instance, triarylamine derivatives, which are well-known hole-transporting materials, can be functionalized with 4-alkoxybenzonitrile units to tune their electronic properties and improve their performance in devices like perovskite solar cells.[3][4]
Experimental Protocol: Synthesis of a Donor-Acceptor Molecule for Organic Electronics
This protocol describes a general synthetic route towards a triarylamine-based donor-acceptor molecule incorporating a 4-alkoxybenzonitrile unit.
Materials:
-
4-Bromo-3-alkoxybenzonitrile
-
Bis(pinacolato)diboron
-
Pd(dppf)Cl₂ (catalyst)
-
Potassium acetate
-
Dioxane
-
N,N-diphenyl-4-bromoaniline
-
Pd(PPh₃)₄ (catalyst)
-
Sodium carbonate solution (2 M)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
Borylation: React 4-bromo-3-alkoxybenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the corresponding boronic ester.
-
Suzuki Coupling: Couple the resulting boronic ester with an appropriate arylamine derivative (e.g., N,N-diphenyl-4-bromoaniline) using a palladium catalyst and a base in a suitable solvent system.
-
Purification: Purify the final product using column chromatography on silica gel.
Characterization:
-
Electrochemical Properties: Determine the HOMO and LUMO energy levels using cyclic voltammetry.
-
Optical Properties: Analyze the absorption and emission spectra using UV-Vis and photoluminescence spectroscopy.
-
Device Fabrication and Testing: Fabricate a prototype device (e.g., an OFET or OLED) and characterize its performance.
Diagram: Structure of a Donor-Acceptor Organic Semiconductor
Caption: A Donor-Acceptor organic semiconductor.
Conclusion and Future Outlook
4-Alkoxybenzonitriles represent a versatile class of organic molecules with significant and expanding applications in materials science. Their well-established role in liquid crystal technology continues to be vital for the display industry. Furthermore, their potential as building blocks for high-performance polymers and novel organic semiconductors is an active area of research with promising prospects. The ability to fine-tune their properties through synthetic modification of the alkoxy chain and the benzonitrile core ensures that 4-alkoxybenzonitriles will remain at the forefront of materials innovation for years to come. Future research will likely focus on the development of new derivatives with enhanced functionalities for applications in flexible electronics, advanced sensors, and smart materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 4. A new type of pyranthrene-based copolymer as a promising hole-transport material for perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Role of 4-Propoxybenzonitrile in the Synthesis of Mesogenic Compounds
Abstract
This guide provides a comprehensive technical overview of the synthesis of mesogenic compounds, with a specific focus on the strategic use of precursors like 4-propoxybenzonitrile and its derivatives. We delve into the fundamental principles of liquid crystal design, detailing the critical role of molecular structure—specifically the interplay between the rigid core, flexible alkoxy chains, and the polar cyano group—in dictating mesomorphic behavior. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and characterization methodologies essential for the rational design and synthesis of advanced liquid crystal materials.
Introduction: The Architectural Logic of Mesogens
Liquid crystals (LCs) represent a unique state of matter, exhibiting a degree of molecular order intermediate between that of crystalline solids and isotropic liquids.[1] This anisotropy is the foundation of their utility in a vast array of technologies, most notably in liquid crystal displays (LCDs). The design of molecules that exhibit liquid crystalline phases—known as mesogens—is a sophisticated exercise in molecular engineering.
A quintessential calamitic (rod-like) mesogen consists of three key components: a rigid core, flexible terminal chains, and often, polar functional groups.[2] The rigid core, typically composed of linked aromatic rings, provides the structural anisotropy necessary for long-range orientational order. Flexible terminal chains, such as alkyl or alkoxy groups, modulate the melting point and influence the specific type of mesophase (e.g., nematic, smectic).
The 4-alkoxy-4'-cyanobiphenyl scaffold is one of the most successful and widely studied classes of mesogens.[3] The biphenyl core provides rigidity, while the terminal cyano (-CN) group introduces a strong dipole moment along the principal molecular axis.[4] This feature is critical for creating materials with high dielectric anisotropy, enabling the molecular orientation to be controlled by an external electric field—the very principle behind LCD operation.[5][6] The alkoxy chain (-OR) at the opposing end provides flexibility, helping to lower the melting point and stabilize the desired mesophases.[7]
While this compound itself is a simple building block, it represents a key structural motif—an alkoxy-substituted benzonitrile—that is incorporated into more complex mesogenic structures. The synthesis of target mesogens like 4-alkoxy-4'-cyanobiphenyls typically involves the coupling of two substituted benzene rings, one bearing the cyano group and the other bearing the alkoxy group. This guide will focus on the prevalent synthetic strategies to construct these molecules, using the synthesis of a representative 4-propoxy-4'-cyanobiphenyl as a practical example.
Core Synthetic Strategies: Constructing the Biphenyl Mesogen
The creation of the 4-alkoxy-4'-cyanobiphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, which form a carbon-carbon bond between two distinct aromatic rings. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[8][9]
The general workflow involves preparing two key intermediates: a boronic acid derivative and an aryl halide. For our target structure, this translates to coupling a 4-alkoxyphenylboronic acid with a 4-halobenzonitrile (or vice versa).
Caption: General workflow for the synthesis of a 4-propoxy-4'-cyanobiphenyl mesogen.
The Suzuki-Miyaura Coupling Mechanism
The Suzuki reaction is a robust method for creating biaryl compounds.[10] The catalytic cycle involves a palladium(0) species and is generally understood to proceed through three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-propoxybromobenzene), forming a palladium(II) complex.
-
Transmetalation: A base activates the organoboron compound (e.g., 4-cyanophenylboronic acid) to form a borate species. This species then transfers its organic group (the 4-cyanophenyl moiety) to the palladium(II) complex, displacing the halide.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are chemical irritants; handle with care.
Protocol 1: Synthesis of 4-Propoxybromobenzene (Precursor 1)
This protocol describes the synthesis of one of the key coupling partners via a Williamson ether synthesis.
-
Rationale: This is a classic and reliable method for forming ethers. A phenoxide, generated by deprotonating a phenol with a base, acts as a nucleophile to displace a halide from an alkyl halide. A base like potassium carbonate is sufficient and easy to handle.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Bromophenol | 173.01 | 5.00 g | 28.9 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.99 g | 43.3 mmol | 1.5 |
| 1-Bromopropane | 122.99 | 4.26 g (3.11 mL) | 34.7 mmol | 1.2 |
| Acetone | - | 50 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (5.00 g, 28.9 mmol) and acetone (50 mL).
-
Add potassium carbonate (5.99 g, 43.3 mmol) to the solution.
-
Add 1-bromopropane (3.11 mL, 34.7 mmol) dropwise to the stirring suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 4-propoxybromobenzene as a clear oil.
Protocol 2: Synthesis of 4'-Propoxy-[1,1'-biphenyl]-4-carbonitrile (Target Mesogen)
This protocol details the Suzuki-Miyaura coupling to assemble the final mesogenic molecule.[12]
-
Rationale: A palladium catalyst, such as Pd(PPh₃)₄, is used to catalyze the C-C bond formation.[9] A base (e.g., Na₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[11] A biphasic solvent system (e.g., Toluene/Water) is often employed, which helps in dissolving both the organic substrates and the inorganic base.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Propoxybromobenzene | 215.09 | 2.00 g | 9.30 mmol | 1.0 |
| 4-Cyanophenylboronic acid | 146.94 | 1.50 g | 10.2 mmol | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.32 g | 0.28 mmol | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.95 g | 27.9 mmol | 3.0 |
| Toluene | - | 40 mL | - | - |
| Ethanol | - | 10 mL | - | - |
| Water | - | 20 mL | - | - |
Procedure:
-
In a 100 mL Schlenk flask, combine 4-propoxybromobenzene (2.00 g, 9.30 mmol), 4-cyanophenylboronic acid (1.50 g, 10.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.32 g, 0.28 mmol).
-
Add a magnetic stir bar. Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene (40 mL) and ethanol (10 mL) via syringe.
-
In a separate beaker, dissolve sodium carbonate (2.95 g, 27.9 mmol) in degassed water (20 mL). Add this aqueous solution to the reaction flask via syringe.
-
Heat the biphasic mixture to 85-90 °C and stir vigorously for 12 hours. The reaction should become homogeneous as it proceeds.
-
Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the layers. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol to yield 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile as white crystals.
Caption: Reaction scheme for the Suzuki coupling synthesis of the target mesogen.
Characterization of Mesogenic Properties
Once the target compound is synthesized and purified, its identity must be confirmed and its liquid crystalline properties must be characterized.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environments.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. For our target, characteristic peaks would include the C≡N stretch (~2230 cm⁻¹), C-O-C stretches for the ether (~1250 cm⁻¹), and C-H stretches for the aromatic rings (~3000-3100 cm⁻¹) and alkyl chain (~2850-2950 cm⁻¹).[13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Mesophase Characterization
The thermal behavior and phase transitions are the defining features of a liquid crystal.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. The sample is heated and cooled at a controlled rate, and the heat flow is measured. Sharp peaks in the thermogram correspond to first-order phase transitions, such as crystal-to-nematic (melting) and nematic-to-isotropic (clearing).
-
Polarized Optical Microscopy (POM): POM is a qualitative technique used to visualize the distinct optical textures of different liquid crystal phases.[14] As the sample is heated and cooled on a specialized stage, the changes in birefringence and texture are observed through cross-polarizers, allowing for the identification of nematic, smectic, or other mesophases. For example, a nematic phase typically exhibits a threaded or Schlieren texture.
Table of Expected Properties for 4'-Propoxy-[1,1'-biphenyl]-4-carbonitrile
| Property | Value | Method |
| Molecular Formula | C₁₆H₁₅NO | - |
| Molecular Weight | 237.30 g/mol | Mass Spectrometry |
| Crystal to Nematic (Tₘ) | ~65-70 °C | DSC/POM |
| Nematic to Isotropic (Tᵢ) | ~75-80 °C | DSC/POM |
| IR (C≡N stretch) | ~2225-2235 cm⁻¹ | FT-IR |
(Note: Transition temperatures are approximate and can vary based on purity.)
Conclusion
The synthesis of mesogenic compounds like 4-alkoxy-4'-cyanobiphenyls is a well-established yet elegant process rooted in the principles of modern organic chemistry. Precursors containing the alkoxybenzonitrile motif are central to building these high-performance materials. The Suzuki-Miyaura coupling provides a powerful and versatile tool for constructing the requisite biaryl core, allowing for modular design and fine-tuning of molecular structure. By systematically varying components like the length of the alkoxy chain, researchers can precisely control the thermal range and physical properties of the resulting liquid crystals, paving the way for new applications in advanced displays, sensors, and photonic devices.
References
- 1. ipme.ru [ipme.ru]
- 2. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00041A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. researchgate.net [researchgate.net]
Analytical techniques for 4-Propoxybenzonitrile characterization
An In-Depth Guide to the Analytical Characterization of 4-Propoxybenzonitrile
Foreword: The Imperative for Rigorous Characterization
In the landscape of pharmaceutical development and fine chemical synthesis, the molecular identity, purity, and stability of intermediates are paramount. This compound, a key building block in the synthesis of various organic molecules, is no exception. Its versatile structure, featuring a nitrile group, an aromatic ring, and a propoxy chain, necessitates a multi-faceted analytical approach to ensure its quality and suitability for downstream applications. This guide eschews a one-size-fits-all template, instead offering a holistic, logic-driven framework for the comprehensive characterization of this compound. We will delve into the "why" behind each technique, providing not just protocols, but a foundational understanding of how to generate a self-validating analytical data package.
Physicochemical Profile of this compound
A foundational understanding of a molecule's physical properties is critical for selecting appropriate analytical conditions, from solvent choice to chromatographic parameters.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO | Inferred |
| Molecular Weight | 161.20 g/mol | Inferred |
| Appearance | Colorless to light yellow liquid or low melting solid | Inferred |
| IUPAC Name | This compound | [1] |
| CAS Number | 60484-66-4 | [1] |
The Analytical Workflow: A Multi-Technique Strategy
No single technique can fully elucidate the structure and purity of a molecule. A robust characterization relies on the convergence of data from orthogonal methods. This workflow ensures that identity, structure, and purity are confirmed with the highest degree of confidence.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Propoxybenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, address common experimental pitfalls, and provide actionable protocols to enhance yield and purity.
The synthesis of this compound is typically achieved via the Williamson ether synthesis, a reliable and versatile SN2 reaction.[1][2] This process involves the O-alkylation of 4-hydroxybenzonitrile with a propyl halide in the presence of a base. While straightforward in principle, achieving high yields requires careful control over reaction parameters to mitigate side reactions and ensure complete conversion.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My reaction yield is consistently low, or the conversion of 4-hydroxybenzonitrile is incomplete. What are the likely causes and how can I improve this?
A1: Low conversion is a frequent challenge that can often be traced back to four key areas: deprotonation efficiency, reagent quality, solvent effects, or reaction conditions.
1. Ineffective Deprotonation: The first step of the Williamson synthesis is the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile to form the nucleophilic phenoxide.[3] If this step is incomplete, the reaction will stall.
-
Cause: The chosen base may be too weak, or it may have been deactivated by moisture. While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is still required to drive the equilibrium towards the phenoxide.[4]
-
Solution:
-
Base Selection: For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and easy to handle.[5] For a more forceful approach, sodium hydride (NaH) can be used, which deprotonates the alcohol irreversibly.[1][4]
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Moisture will react with and quench strong bases like NaH.[6] Consider flame-drying glassware and using freshly distilled solvents.
-
2. Reagent Quality and Reactivity:
-
Cause: The propylating agent may have a poor leaving group, or the starting materials may be impure.[7]
-
Solution:
-
Alkyl Halide Choice: The reactivity of the alkyl halide follows the trend I > Br > Cl > F.[1] Using 1-iodopropane will result in the fastest reaction rate, though 1-bromopropane is often a good compromise between reactivity and cost.
-
Reagent Purity: Use high-purity 4-hydroxybenzonitrile and propyl halide. Impurities can introduce side reactions or inhibit the primary reaction pathway.[7]
-
3. Suboptimal Solvent Choice:
-
Cause: The solvent plays a crucial role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.
-
Solution:
4. Insufficient Temperature or Reaction Time:
-
Cause: The reaction may simply be too slow under the current conditions.[8]
-
Solution:
-
Temperature Optimization: Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the reaction rate.[9] However, excessive heat can promote side reactions.
-
Reaction Monitoring: Instead of relying on a fixed time, monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Q2: I am observing significant side product formation. How can I improve the selectivity for O-alkylation?
A2: The primary side reaction of concern is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms of the aromatic ring (ortho to the hydroxyl group).[2][5]
-
Cause: The reaction conditions, particularly the choice of solvent and counter-ion, can influence the site of alkylation.
-
Solution:
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.
-
Phase-Transfer Catalysis (PTC): This is an excellent technique to enhance O-alkylation selectivity. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide from an aqueous or solid phase into an organic phase where the reaction occurs.[10][11] This "naked" anion in the organic phase is highly reactive and preferentially attacks the alkyl halide at the oxygen atom.[12] PTC often allows the use of less expensive non-polar solvents like toluene and simple bases like NaOH or KOH.[13][14]
-
Q3: I am having difficulty purifying the final product and my recovery is low. What are the best practices for work-up and purification?
A3: Product loss during isolation and purification is a common reason for reduced overall yield.[8] A systematic approach to the work-up is crucial.
-
Cause: Inefficient extraction, formation of emulsions, or suboptimal purification techniques.
-
Solution:
-
Quenching and Extraction: After the reaction is complete (as determined by TLC/HPLC), cool the mixture. If a solid base like K₂CO₃ was used, it can be filtered off. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
-
Washing: Wash the combined organic extracts with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-hydroxybenzonitrile. Follow this with a water wash and then a brine wash to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification:
-
Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often an effective method for achieving high purity.
-
Column Chromatography: If recrystallization is ineffective or if side products have similar solubility, flash column chromatography on silica gel is the method of choice. Use a solvent system with appropriate polarity (e.g., a gradient of hexanes and ethyl acetate) to separate the product from impurities.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base for this synthesis?
A1: The choice depends on the desired reactivity and handling requirements.
| Base | Strength | Common Solvent | Advantages | Disadvantages |
| K₂CO₃ | Moderate | DMF, Acetone | Easy to handle, inexpensive, effective for phenols.[5] | Can result in slower reaction times compared to stronger bases. |
| NaH | Strong | THF, DMF | Irreversible deprotonation, drives reaction to completion. | Highly reactive with water and requires anhydrous conditions and careful handling.[4] |
| KOH/NaOH | Strong | Toluene/Water (with PTC) | Very inexpensive, ideal for industrial scale-up with PTC.[3] | Requires a phase-transfer catalyst for high efficiency in biphasic systems. |
Q2: What is the best propylating agent to use?
A2: 1-Iodopropane is the most reactive due to iodide being an excellent leaving group, but it is also the most expensive. 1-Bromopropane offers a good balance of high reactivity and lower cost and is suitable for most lab-scale and pilot-scale syntheses.[1] 1-Chloropropane is significantly less reactive and would require harsher conditions (higher temperatures, longer times), which could increase side product formation.[15]
Q3: How can I effectively monitor the progress of the reaction?
A3: Real-time or periodic reaction monitoring is essential for optimization.[16]
-
Thin Layer Chromatography (TLC): The simplest method. Spot the reaction mixture alongside standards of your starting material (4-hydroxybenzonitrile) and product. The disappearance of the starting material spot and the appearance of the product spot indicate progress. A co-spot (a lane with both the reaction mixture and the starting material) can help confirm if any starting material remains.
-
Gas Chromatography (GC) or HPLC: These quantitative techniques can provide precise information on the conversion of starting material and the formation of the product and byproducts.[17][18]
-
NMR Spectroscopy: Taking a sample from the reaction mixture and running a quick ¹H NMR can also be used to monitor the disappearance of the phenolic proton and the appearance of the propoxy-group signals.[19]
Q4: Can Phase-Transfer Catalysis (PTC) really improve this synthesis?
A4: Yes, significantly. PTC is a powerful technique for this type of reaction.[12][14] It increases the reaction rate, often improves selectivity for O-alkylation, and allows for the use of milder and less expensive reagents and solvents (e.g., KOH in a toluene/water system instead of NaH in anhydrous DMF).[10][20] This makes the process more cost-effective, safer, and "greener".[11]
Part 3: Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis using K₂CO₃ in DMF
This protocol is a reliable standard procedure for lab-scale synthesis.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq.).
-
Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of 4-hydroxybenzonitrile). Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Alkylating Agent: Add 1-bromopropane (1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the K₂CO₃. Dilute the filtrate with cold water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers and wash with 1M NaOH (to remove unreacted starting material), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid product by recrystallization from an appropriate solvent like ethanol/water.
Protocol 2: Optimized Protocol using Phase-Transfer Catalysis (PTC)
This protocol is highly efficient and scalable.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzonitrile (1.0 eq.), 1-bromopropane (1.2 eq.), and tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Reagent Addition: Add toluene as the organic solvent, followed by an aqueous solution of potassium hydroxide (KOH, 2.0 eq. in water, e.g., a 50% w/w solution).
-
Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 2-4 hours. Vigorous stirring is essential to maximize the interfacial area. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers and wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography as described in Protocol 1.
Part 4: Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for diagnosing and solving issues of low yield.
Reaction Selectivity: O- vs. C-Alkylation
Caption: Reaction pathway showing desired O-alkylation versus undesired C-alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 12. iajpr.com [iajpr.com]
- 13. reddit.com [reddit.com]
- 14. fzgxjckxxb.com [fzgxjckxxb.com]
- 15. Williamson Synthesis [organic-chemistry.org]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. digibug.ugr.es [digibug.ugr.es]
- 19. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phasetransfer.com [phasetransfer.com]
Technical Support Center: Synthesis of 4-Propoxybenzonitrile
Welcome to the technical support center for the synthesis of 4-Propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
Troubleshooting Guide: Navigating Side Reactions
The synthesis of this compound, most commonly achieved via the Williamson ether synthesis from 4-hydroxybenzonitrile and a propyl halide, is a generally robust reaction. However, several side reactions can occur, leading to decreased yield and purity. This guide will help you identify and mitigate these issues.
Q1: My reaction yield is low, and I'm observing multiple spots on my TLC. What are the likely side products?
Low yields are often due to competing side reactions. The primary culprits are C-alkylation of the phenoxide and elimination of the alkyl halide.
-
O-Alkylation vs. C-Alkylation: The desired reaction is O-alkylation, where the propoxy group attaches to the oxygen of the phenol. However, the phenoxide ion is an ambident nucleophile, meaning it can also react through a carbon atom on the aromatic ring, leading to C-alkylation.[1]
-
E2 Elimination: The alkylating agent, typically 1-bromopropane or 1-iodopropane, can undergo an E2 elimination reaction in the presence of a strong base to form propene gas. This is more prevalent with secondary alkyl halides but can occur with primary halides under harsh conditions.[2][3]
Troubleshooting Steps:
| Parameter | Recommended Action | Scientific Rationale |
| Alkylating Agent | Use a primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane). | Primary alkyl halides are less sterically hindered and less prone to E2 elimination compared to secondary or tertiary halides, favoring the desired SN2 reaction.[3][4] |
| Base | Use a moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the rate of E2 elimination.[2][5] Carbonates are generally sufficient to deprotonate the phenol without promoting significant elimination. |
| Solvent | Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | These solvents solvate the cation of the base, leaving the anion more nucleophilic and promoting the desired SN2 reaction. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[2][4] |
| Temperature | Maintain a moderate reaction temperature (e.g., 60-80 °C). | Higher temperatures can favor the elimination reaction over substitution. |
Q2: I've isolated my product, but I'm seeing evidence of a carboxylic acid impurity. How did this happen and how can I prevent it?
The presence of 4-propoxybenzoic acid indicates hydrolysis of the nitrile group.
-
Nitrile Hydrolysis: The cyano group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, often during the reaction workup.[6][7][8] The hydrolysis proceeds through a primary amide intermediate (4-propoxybenzamide).
Troubleshooting Steps:
| Parameter | Recommended Action | Scientific Rationale |
| Workup pH | During aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully. | Both acidic and basic conditions can catalyze the hydrolysis of the nitrile.[9][10] |
| Purification | If the acid has formed, it can be removed by washing the organic layer with a dilute solution of sodium bicarbonate. | The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while the neutral this compound remains in the organic layer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzonitrile (also known as 4-cyanophenol) with a propyl halide (like 1-bromopropane) in the presence of a base.[2][11]
Q2: Can I use a secondary propyl halide, like 2-bromopropane, for the synthesis?
While technically possible, using a secondary alkyl halide like 2-bromopropane is not recommended. It will significantly increase the likelihood of the E2 elimination side reaction, leading to the formation of propene and a lower yield of the desired ether product.[3] The Williamson ether synthesis is most efficient with primary alkyl halides.[11]
Q3: Are there alternative methods for synthesizing this compound?
Yes, other methods exist, though they are often more complex or require more specialized reagents. These include:
-
Ullmann Condensation: This involves the copper-catalyzed reaction of an aryl halide with an alcohol.[12][13] For this synthesis, it would involve reacting 4-bromobenzonitrile with propanol in the presence of a copper catalyst. However, Ullmann reactions often require high temperatures.[14][15]
-
Mitsunobu Reaction: This reaction can form ethers from alcohols.[16][17] In this case, 4-hydroxybenzonitrile would be reacted with propanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate.[18][19][20] A common side product is the formation of triphenylphosphine oxide, which can complicate purification.[17]
-
Nucleophilic Aromatic Substitution (SNAr): If starting with a molecule like 4-fluoro-propoxybenzene, a cyanation reaction could be performed. However, the propoxy group is not strongly activating for SNAr. A more common SNAr approach would be to start with 4-fluorobenzonitrile and react it with sodium propoxide.[21][22][23]
Q4: How can I best purify the final product?
Standard purification techniques are effective for this compound.
-
Extraction: A standard aqueous workup to remove the base and any water-soluble byproducts is the first step.
-
Column Chromatography: If significant byproducts are present, purification by column chromatography on silica gel is a reliable method.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.
-
Distillation: As this compound is a liquid at room temperature, vacuum distillation can be used for purification, especially on a larger scale.[24]
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol details the standard laboratory procedure for the synthesis of this compound.
Materials:
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and DMF (5-10 mL per gram of 4-hydroxybenzonitrile).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the primary reaction and key side reactions.
Caption: Primary reaction pathway and major side reactions in the Williamson ether synthesis of this compound.
Caption: The two-step hydrolysis of the nitrile group to a carboxylic acid, a potential side reaction during workup.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.in [brainly.in]
- 7. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 8. scribd.com [scribd.com]
- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 10. homework.study.com [homework.study.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann reaction | PPTX [slideshare.net]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 24. researchgate.net [researchgate.net]
- 25. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 26. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 27. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Propoxybenzonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 4-propoxybenzonitrile. The following sections offer detailed protocols, frequently asked questions, and expert insights to address common challenges encountered during the purification process.
I. Choosing the Right Purification Strategy
The optimal purification method for this compound depends on the nature and quantity of impurities present in the crude material, as well as the desired final purity. A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is highly recommended to assess the impurity profile. This initial assessment will guide the selection of the most appropriate purification strategy.
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
II. Recrystallization: Troubleshooting and Protocol
Recrystallization is often the most convenient method for purifying solid organic compounds.[1] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.[2]
Frequently Asked Questions (FAQs) - Recrystallization
Q1: My compound is not crystallizing out of the solution, even after cooling. What should I do?
A1: This is a common issue, often caused by one of the following:
-
Too much solvent: This is the most frequent reason for crystallization failure.[3] To remedy this, you can evaporate some of the solvent using a rotary evaporator and then attempt to cool the more concentrated solution again.[3][4]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature. To induce crystallization, you can:
-
Slow crystallization kinetics: Some compounds are slow to crystallize. Allowing the solution to stand undisturbed for a longer period, or cooling it very slowly, may promote crystal formation.
Q2: An oil has formed instead of crystals. How can I fix this?
A2: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound.[6] If an oil forms, you should:
-
Reheat the solution until the oil redissolves completely.[5]
-
Add a small amount of additional solvent to ensure the compound remains dissolved at the boiling point of the solvent.[3]
-
Allow the solution to cool very slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.[3]
Q3: The recrystallized product is still colored. How can I remove colored impurities?
A3: If your product remains colored, you can use activated carbon (charcoal) to adsorb the colored impurities.[5]
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient). Using too much can lead to loss of your desired product.[5]
-
Boil the solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[5] The filtrate should be colorless.
Protocol: Recrystallization of this compound
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For this compound, common solvent systems include ethanol/water or hexane/ethyl acetate mixtures.[7]
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Subsequently, you can place the flask in an ice bath to maximize crystal yield.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
III. Fractional Distillation: Troubleshooting and Protocol
Fractional distillation is used to separate liquid mixtures when the boiling points of the components are close to each other (typically less than 70°C apart).[9] This technique is effective for removing volatile impurities from this compound.
Frequently Asked Questions (FAQs) - Fractional Distillation
Q1: The temperature is fluctuating during distillation. What does this indicate?
A1: Temperature fluctuations can indicate several issues:
-
Uneven heating: Ensure the heating mantle is providing consistent heat. Using a stirring bar can help maintain a uniform temperature in the distillation flask.
-
Improper thermometer placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[9]
-
Distillation rate is too fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the fractionating column, leading to poor separation and temperature fluctuations.[10] Reduce the heating to achieve a slow, steady distillation rate.
Q2: The separation of components is poor. How can I improve it?
A2: Poor separation can be addressed by:
-
Using a more efficient fractionating column: A longer column or one with a higher number of theoretical plates (e.g., a Vigreux column) will provide better separation.[11]
-
Slowing down the distillation rate: A slower rate allows for more vaporization-condensation cycles within the column, leading to a better separation of components with different boiling points.[9]
-
Insulating the column: Wrapping the fractionating column with glass wool or aluminum foil minimizes heat loss to the surroundings, helping to maintain the temperature gradient necessary for efficient separation.[9]
Protocol: Fractional Distillation of this compound
Apparatus Setup:
Caption: A simplified schematic of a fractional distillation setup.
Step-by-Step Protocol:
-
Assembly: Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all joints are properly sealed.[10]
-
Heating: Gently heat the distilling flask. The liquid should boil smoothly without bumping.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensate moving up the column.[9]
-
Fraction Collection: Collect the distillate in separate fractions. Monitor the temperature at the distillation head. A pure compound will distill over a narrow temperature range.
-
Termination: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Do not distill to dryness to avoid potential hazards.[10]
IV. Column Chromatography: Troubleshooting and Protocol
Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[12] It is particularly useful for purifying this compound from impurities with different polarities.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: My compound is not moving down the column. What should I do?
A1: If your compound is stuck at the top of the column, the eluting solvent is likely not polar enough. You can:
-
Gradually increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent in your solvent system.[13]
-
Consider a different stationary phase. If your compound is very polar, reverse-phase chromatography might be a better option.[14]
Q2: The separation between my compound and an impurity is poor. How can I improve the resolution?
A2: To improve separation:
-
Optimize the solvent system. Use TLC to find a solvent system that gives a good separation between your compound and the impurity, ideally with an Rf value for your compound of around 0.2-0.3.[15]
-
Use a finer stationary phase. Smaller particle size silica gel can provide better resolution.
-
Run a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.[13]
Q3: My compound appears to be decomposing on the silica gel. What are my options?
A3: Silica gel is acidic and can cause the decomposition of sensitive compounds.[14] To mitigate this:
-
Deactivate the silica gel. You can flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[15]
-
Use an alternative stationary phase. Consider using a less acidic stationary phase like alumina or a bonded phase.[15]
Protocol: Flash Column Chromatography of this compound
Solvent System Selection: Use TLC to determine a suitable solvent system. A mixture of hexane and ethyl acetate is a common starting point.[16] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.
Step-by-Step Protocol:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluting solvent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluting solvent and carefully load it onto the top of the silica gel bed. Alternatively, for compounds with poor solubility, dry loading can be employed.[12]
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Purity Assessment
After purification, it is crucial to assess the purity of the this compound. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.[17]
-
Gas Chromatography (GC): Useful for assessing the presence of volatile impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[18]
Troubleshooting Purity Analysis
| Issue | Potential Cause | Solution |
| Broad Melting Point Range | Presence of impurities | Repeat the purification process. |
| Extra Peaks in HPLC/GC | Residual starting materials, byproducts, or solvent | Optimize the purification method; ensure complete removal of solvents. |
| Unexpected Signals in NMR | Structural isomers or other impurities | Further purification may be necessary, potentially using a different technique. |
VI. References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
University of York, Department of Chemistry. Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Slideshare. Troubleshooting in Distillation Columns. Retrieved from --INVALID-LINK--
-
ChemicalBook. 4-ISOPROPYLBENZONITRILE CAS#: 13816-33-6. Retrieved from --INVALID-LINK--
-
Wired Chemist. Recrystallization. Retrieved from --INVALID-LINK--
-
Sorbent Technologies, Inc. Flash Chromatography Basics. Retrieved from --INVALID-LINK--
-
Recrystallization1. (n.d.). Retrieved from --INVALID-LINK--
-
Benchchem. Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from --INVALID-LINK--
-
Reddit. Guide to Recrystallisation. Retrieved from --INVALID-LINK--
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--
-
Reddit. Organic Chemistry 1 - What are some common mistakes when doing fractional distillation?. Retrieved from --INVALID-LINK--
-
Department of Chemistry, University of Rochester. Purification: Fractional Distillation. Retrieved from --INVALID-LINK--
-
Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Access Engineering. Distillation Troubleshooting. Retrieved from --INVALID-LINK--
-
recrystallization.pdf. (n.d.). Retrieved from --INVALID-LINK--
-
ChemSynthesis. 4-isopropylbenzonitrile. Retrieved from --INVALID-LINK--
-
ChemicalBook. 4-ISOPROPYLBENZONITRILE | 13816-33-6. Retrieved from --INVALID-LINK--
-
Wikipedia. Fractional distillation. Retrieved from --INVALID-LINK--
-
Recrystallization - Single Solvent. (n.d.). Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. 4-Isopropylbenzonitrile, 95% 1 g. Retrieved from --INVALID-LINK--
-
PubChem. 4-Propylbenzonitrile. Retrieved from --INVALID-LINK--
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from --INVALID-LINK--
-
YouTube. Recrystallization. Retrieved from --INVALID-LINK--
-
Fisher Scientific. 4-Isopropylbenzonitrile, 95%. Retrieved from --INVALID-LINK--
-
ChemicalBook. 4-ISOPROPYLBENZONITRILE | 13816-33-6. Retrieved from --INVALID-LINK--
-
CP Lab Safety. 4-Isopropylbenzonitrile, 98%+ (GC), C10H11N, 100 grams. Retrieved from --INVALID-LINK--
-
Benchchem. Technical Support Center: Analytical Methods for Detecting Impurities in 4,4'-Methylenedibenzonitrile. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. Analytical Methods. Retrieved from --INVALID-LINK--
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Org. Process Res. Dev., 21(8), 1132–1145. Retrieved from --INVALID-LINK--
-
PubChem. 4-Isopropylbenzonitrile. Retrieved from --INVALID-LINK--
-
Benchchem. Application Notes and Protocols for the Purification of 3-Hydroxy-2-isopropylbenzonitrile. Retrieved from --INVALID-LINK--
-
National Institutes of Health. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Retrieved from --INVALID-LINK--
-
Organic Syntheses. p-NITROBENZONITRILE. Retrieved from --INVALID-LINK--
-
Wikipedia. Propionitrile. Retrieved from --INVALID-LINK--
-
YouTube. Experiment #4 Paper Chromatography. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. 4-isopropylbenzonitrile. Retrieved from --INVALID-LINK--
-
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Retrieved from --INVALID-LINK--
-
ChemicalBook. 4-(3-HYDROXY-PROPYL)-BENZONITRILE synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Retrieved from --INVALID-LINK--
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. Recrystallization [wiredchemist.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Purification [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. sorbtech.com [sorbtech.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Alkoxybenzonitriles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-alkoxybenzonitrile synthesis. As Senior Application Scientists, we understand that navigating the complexities of synthetic organic chemistry requires both a deep understanding of reaction mechanisms and practical, field-proven insights. This guide is structured to address the specific challenges you may encounter, providing not just solutions but also the underlying rationale to empower your experimental design.
Section 1: Troubleshooting the Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone for preparing aryl ethers, involving the reaction of a phenoxide with an alkyl halide. While fundamentally an SN2 reaction, its application in 4-alkoxybenzonitrile synthesis presents unique challenges due to the electronic nature of the starting materials and potential side reactions.[1][2]
Q1: My reaction yield is low, and I'm observing significant amounts of an alkene byproduct. What's causing this and how can I favor ether formation?
Answer: This is a classic case of the SN2 (substitution) pathway competing with the E2 (elimination) pathway.[1][3] The 4-cyanophenoxide is a strong nucleophile but also a reasonably strong base. When it reacts with your alkyl halide, it can either attack the electrophilic carbon (SN2) to form the desired ether or abstract a proton from a beta-carbon (E2), leading to an alkene.
Causality & Expert Insights:
-
Alkyl Halide Structure: The structure of your alkylating agent is the most critical factor. The propensity for E2 increases dramatically from primary to secondary to tertiary halides.[2] Tertiary alkyl halides will almost exclusively give elimination products.[2]
-
Base Strength & Steric Hindrance: While the phenoxide is your nucleophile, using a very strong, bulky base to deprotonate the initial 4-cyanophenol can also promote elimination.
-
Temperature: Higher reaction temperatures favor elimination over substitution because elimination has a higher activation energy and benefits more from increased thermal energy.[1]
Troubleshooting Protocol:
-
Assess Your Alkyl Halide:
-
Primary Halides (R-CH₂-X): Ideal for this reaction. E2 is minimal.
-
Secondary Halides (R₂-CH-X): Prone to elimination. Expect a mixture of products.[2] To favor SN2, use a polar aprotic solvent (like DMF or DMSO), a less hindered base for phenoxide formation (e.g., K₂CO₃ instead of NaH), and maintain the lowest possible reaction temperature.
-
Tertiary Halides (R₃-C-X): Avoid. This combination will fail to produce the ether.[2] The synthetic strategy must be reversed: use an alkoxide from the corresponding tertiary alcohol and react it with a 4-halobenzonitrile.
-
-
Optimize Reaction Conditions:
-
Lower the Temperature: Start at room temperature and only heat gently if the reaction is too slow.
-
Solvent Choice: Use polar aprotic solvents (DMF, DMSO, Acetonitrile).[4] They solvate the cation of the phenoxide salt, leaving the "naked" anion highly nucleophilic, which accelerates the SN2 reaction.
-
Base Selection: Use a moderately strong, non-bulky base like K₂CO₃ or Cs₂CO₃ to generate the phenoxide in situ. Stronger bases like NaH are effective but can increase elimination if reaction temperatures are not carefully controlled.[4]
-
Q2: My reaction is very slow, and conversion is incomplete even after prolonged heating. How can I accelerate it?
Answer: Sluggish reactions are typically due to poor nucleophilicity, a poor leaving group, or phase separation between reactants. This can be effectively overcome using phase-transfer catalysis.
Causality & Expert Insights: In a typical setup with K₂CO₃ in acetonitrile, the potassium 4-cyanophenoxide salt has limited solubility. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), acts as a shuttle. The PTC's lipophilic cation pairs with the phenoxide anion, transporting it from the solid or aqueous phase into the organic phase where the alkyl halide resides, thereby dramatically accelerating the reaction.[5][6][7]
Troubleshooting Protocol: Implementing Phase-Transfer Catalysis
-
Catalyst Selection: Add a catalytic amount (1-5 mol%) of a quaternary ammonium or phosphonium salt. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are excellent starting points.[6]
-
Solvent System: While PTC can work in biphasic systems (e.g., toluene/water), for this synthesis, using a polar aprotic solvent like acetonitrile with solid K₂CO₃ and a PTC is often highly efficient.
-
Base: Use powdered, anhydrous K₂CO₃ or Cs₂CO₃. The larger surface area improves reaction rates.
Section 2: Navigating Ullmann & Buchwald-Hartwig Type Couplings
When the Williamson synthesis is not viable (e.g., for synthesizing diaryl ethers), copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination-type reactions are powerful alternatives for forming C-O bonds.[8][9][10]
Q1: My Ullmann condensation requires very high temperatures (>150 °C) and gives inconsistent yields. How can I run this reaction under milder conditions?
Answer: Traditional Ullmann ether syntheses often require harsh conditions because of the low reactivity of the copper species. Modern protocols utilize ligands to enhance the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at much lower temperatures (80-120 °C) with greater reliability.[11]
Causality & Expert Insights: Ligands such as 1,10-phenanthroline, L-proline, or various diamines coordinate to the copper(I) center. This coordination prevents catalyst agglomeration, increases its solubility in organic solvents, and facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide and reductive elimination of the ether product.
Troubleshooting Protocol: Ligand-Accelerated Ullmann Coupling
-
Catalyst System:
-
Copper Source: Use a Cu(I) salt like CuI or CuBr (5-10 mol%).
-
Ligand: Add an equimolar or slightly greater amount of a ligand relative to the copper source. 1,10-phenanthroline is a robust and common choice.
-
-
Base and Solvent:
-
Base: A strong, non-nucleophilic base is required. Cs₂CO₃ or K₃PO₄ are highly effective.
-
Solvent: Use a high-boiling point aprotic solvent like DMF, NMP, or toluene.
-
-
Atmosphere: These reactions are often sensitive to oxygen. Degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).
Section 3: General Challenges & Purification
Q1: During my aqueous workup or silica gel chromatography, I'm seeing a new, more polar byproduct which I suspect is the corresponding amide or carboxylic acid. How do I prevent hydrolysis of the nitrile group?
Answer: The nitrile group (-C≡N) is susceptible to hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under both strongly acidic and basic conditions, especially at elevated temperatures.[12][13][14]
Causality & Expert Insights:
-
Basic Hydrolysis: The workup often involves aqueous base to remove unreacted 4-cyanophenol. If the concentration of the base is too high or the exposure time is too long, hydroxide ions can attack the electrophilic carbon of the nitrile.[14][15][16]
-
Acidic Hydrolysis: Similarly, washing with strong acid can protonate the nitrile nitrogen, making it more susceptible to attack by water.[14] Silica gel is weakly acidic and can sometimes promote hydrolysis of sensitive substrates during long chromatography runs.
Troubleshooting Protocol: Preventing Nitrile Hydrolysis
-
Workup Conditions:
-
Use dilute aqueous base (e.g., 1 M NaOH or NaHCO₃ solution) for extractions and keep the contact time to a minimum.
-
Always perform aqueous extractions at room temperature or below.
-
Neutralize the reaction mixture carefully. Instead of a strong acid wash, consider washing with brine until the aqueous layer is neutral.
-
-
Purification Strategy:
-
Chromatography: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, use a less acidic stationary phase like alumina.
-
Recrystallization: This is the preferred method for purifying solid 4-alkoxybenzonitriles as it avoids prolonged contact with acidic surfaces. A common solvent system is ethanol/water or hexanes/ethyl acetate.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Which is a better starting material: 4-cyanophenol or 4-chlorobenzonitrile? A: It depends on the desired alkoxy group. For simple primary and secondary alkoxy groups, starting with 4-cyanophenol and an alkyl halide (Williamson synthesis) is typically more straightforward and cost-effective.[17] For more complex or sterically hindered groups (like tertiary), it is better to start with the corresponding alcohol and 4-chlorobenzonitrile, as the SNAr reaction on 4-chlorobenzonitrile is more feasible than an SN2 reaction on a tertiary halide.[18]
Q: How can I confirm the complete deprotonation of 4-cyanophenol before adding my alkyl halide? A: When using strong bases like NaH in an anhydrous solvent like DMF or THF, the deprotonation is usually rapid and can be visually confirmed by the cessation of hydrogen gas evolution. If using a weaker base like K₂CO₃, the reaction is run as an in situ process, and complete deprotonation is not required before adding the alkyl halide; the phenoxide is generated and consumed throughout the reaction.
Q: My product is an oil, and I cannot purify it by recrystallization. What are my options? A: For oily products, purification is typically achieved by vacuum distillation if the compound is thermally stable and has a sufficiently low boiling point. If not, column chromatography on silica gel or alumina is the standard method. Ensure you follow the precautions mentioned above to prevent nitrile hydrolysis during chromatography.
Section 5: Key Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of 4-Propoxybenzonitrile
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanophenol (11.9 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and tetrabutylammonium bromide (TBAB, 1.6 g, 5 mmol).
-
Reagents: Add 100 mL of acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature.
-
Reaction: Add 1-bromopropane (13.5 g, 110 mmol) to the stirring suspension. Heat the mixture to a gentle reflux (approx. 80-85 °C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Final Purification: The product can be further purified by vacuum distillation or recrystallization from an ethanol/water mixture to yield pure this compound.
Quantitative Data Summary: Williamson Ether Synthesis Conditions
| Parameter | Standard Conditions | Phase-Transfer Catalysis (PTC) | Notes |
| Base | K₂CO₃, NaH | K₂CO₃, Cs₂CO₃ | PTC allows for the use of milder, less hazardous bases. |
| Solvent | DMF, DMSO | Acetonitrile, Toluene | PTC enables reactions in less polar, lower-boiling solvents. |
| Temperature | 60 - 120 °C | 40 - 85 °C | Reactions are significantly faster at lower temperatures. |
| Catalyst | None | 1-5 mol% TBAB, BTEAC | The catalyst is key to accelerating the reaction. |
| Typical Yield | 60 - 85% | >90% | PTC often leads to higher yields by minimizing side reactions. |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 13. scribd.com [scribd.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com [chegg.com]
- 17. 4-Cyanophenol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Propoxybenzonitrile
Welcome to the technical support center for the synthesis of 4-propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The primary and most effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzonitrile with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the deprotonated hydroxyl group (phenoxide) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][3][4]
Core Synthesis Workflow Overview
The overall process can be visualized as a sequence of key stages, from initial setup to the final, purified product. Understanding this flow is critical for effective troubleshooting and optimization.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?
Answer: Low or no conversion is a common issue that can almost always be traced back to one of four key areas: the base, the solvent, the alkylating agent, or the temperature.
-
Ineffective Deprotonation (The Base): The Williamson ether synthesis requires the deprotonation of the phenol to form the more nucleophilic phenoxide ion.[3][5][6] If this step is inefficient, the reaction will not proceed.
-
Cause: You may be using a base that is too weak or is not sufficiently anhydrous. While 4-hydroxybenzonitrile is relatively acidic for a phenol, a base like sodium bicarbonate (NaHCO₃) is often insufficient.
-
Solution: Use a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][7] These are generally sufficient for phenols and are easier to handle than stronger bases like sodium hydride (NaH).[3][4] Crucially, ensure the base is anhydrous; moisture will consume the base and inhibit phenoxide formation.[8]
-
-
Poor Nucleophile Availability (The Solvent): The choice of solvent is critical as it dictates the solubility of the phenoxide salt and the rate of the SN2 reaction.[1]
-
Cause: Protic solvents (e.g., ethanol, water) or apolar solvents can slow the reaction. Protic solvents solvate the phenoxide ion, shielding it and reducing its nucleophilicity.[1][9]
-
Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices as they readily dissolve the reactants and promote the SN2 mechanism.[1][10]
-
-
Inactive Electrophile (The Alkylating Agent): The propyl halide must be reactive.
-
Cause: Old or improperly stored 1-bromopropane or 1-iodopropane can degrade. 1-Iodopropane is more reactive than 1-bromopropane but is also less stable and more expensive.
-
Solution: Use a fresh bottle of the alkylating agent. If in doubt, a simple quality check (e.g., refractive index) can be performed. Adding a catalytic amount of sodium iodide (NaI) can sometimes improve yields with alkyl chlorides or bromides through the Finkelstein reaction, generating the more reactive alkyl iodide in situ.
-
-
Insufficient Energy or Side Reactions (The Temperature): The reaction requires heat to proceed at a reasonable rate.[1]
-
Cause: Running the reaction at room temperature may be too slow. Conversely, excessively high temperatures can promote side reactions.
-
Solution: A typical temperature range for this synthesis is 50–100 °C.[1][8] It is advisable to start at a lower temperature (e.g., 60 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased.
-
Question 2: My TLC plate shows multiple spots, indicating significant side product formation. What is happening?
Answer: The formation of side products typically arises from competing reaction pathways. The two most common culprits are C-alkylation and elimination reactions.
-
C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions).[9] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.
-
Cause: The choice of solvent plays a major role. Protic solvents can hydrogen-bond with the oxygen of the phenoxide, making it less available and promoting C-alkylation.[9]
-
Solution: To strongly favor the desired O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][9] These solvents do not shield the oxygen atom, leaving it free to act as the primary nucleophile.[9]
-
-
E2 Elimination: The phenoxide base can also induce an E2 elimination reaction with the propyl halide to form propene gas.
-
Cause: This side reaction is more common with secondary and tertiary alkyl halides.[1][3][11] While 1-bromopropane is a primary halide, elimination can still occur, especially at higher temperatures or with excessively strong, sterically hindered bases.
-
Solution: Maintain a moderate reaction temperature (below 100 °C).[1] Use a non-hindered base like K₂CO₃. Since you are using a primary alkyl halide, this is less of a concern but is important to be aware of.
-
Question 3: I'm having difficulty purifying my product. How can I effectively remove unreacted starting material and other impurities?
Answer: Purification challenges often stem from unreacted 4-hydroxybenzonitrile, which has different polarity and acidity compared to the product.
-
Removing Unreacted 4-Hydroxybenzonitrile:
-
Cause: Incomplete reaction leaves acidic starting material in your crude product.
-
Solution: During the aqueous workup, wash the organic layer with a dilute base solution, such as 5% sodium hydroxide (NaOH) or potassium carbonate solution.[12] The basic wash will deprotonate the acidic phenol, converting it into its water-soluble salt, which will be extracted into the aqueous layer. The neutral ether product will remain in the organic layer. Follow this with a water wash to remove any residual NaOH.
-
-
General Purification Strategy:
-
Solution: After the basic wash and drying of the organic layer, the crude this compound can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: Which base is optimal for the O-alkylation of 4-hydroxybenzonitrile?
For aryl ethers, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[4] For this specific reaction, potassium carbonate is often the best choice. It is sufficiently basic to deprotonate the phenol, inexpensive, easy to handle (non-pyrophoric), and its use in polar aprotic solvents like DMF or acetonitrile is well-established.[7] While NaH is a stronger base, it is often overkill for phenols and requires more stringent anhydrous handling techniques.[3][6]
Q2: How does solvent choice impact the reaction, and which is best?
The solvent is critical for reaction rate and selectivity.[1] Polar aprotic solvents are strongly recommended.[10]
| Solvent | Boiling Point (°C) | Key Advantages | Considerations |
| DMF | 153 | Excellent solvating power for reactants. Promotes fast SN2 reactions. | High boiling point can make it difficult to remove. Must be anhydrous. |
| Acetonitrile | 82 | Good solvating power. Lower boiling point makes for easier removal. | Must be anhydrous. Generally a good first choice. |
| Acetone | 56 | Can be used, but its lower boiling point limits the reaction temperature. | Often results in slower reaction rates compared to DMF or acetonitrile. |
Recommendation: Acetonitrile is an excellent starting point due to its effectiveness and ease of removal. If solubility or reaction rate is an issue, DMF is a superior alternative.[1]
Q3: Can a phase-transfer catalyst (PTC) be used to improve this reaction?
Yes, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially if you are working in a biphasic system or if the solubility of the phenoxide salt is low.[12] The PTC helps shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is, thereby accelerating the reaction.[12]
Optimized Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis of this compound.
Reagents & Equipment:
-
4-Hydroxybenzonitrile
-
1-Bromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 - 2.0 eq) and anhydrous acetonitrile (or DMF) to create a slurry (approx. 0.5 M concentration relative to the starting material).
-
Alkylation: Add 1-bromopropane (1.2 - 1.5 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 70-80 °C.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete in 4-8 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 5% NaOH solution (2x), water (1x), and brine (1x).[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
Reaction Mechanism: SN2 Pathway
The synthesis proceeds via a classic SN2 mechanism.
Caption: The SN2 mechanism for Williamson ether synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
Identification of byproducts in 4-Propoxybenzonitrile reaction
Technical Support Center: 4-Propoxybenzonitrile Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and effectively identify byproducts encountered during this reaction. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust Sₙ2 reaction between the sodium or potassium salt of 4-hydroxybenzonitrile (also known as 4-cyanophenol) and a propyl halide.[1][2] While straightforward in principle, this reaction is often accompanied by side reactions that can complicate purification and reduce yields. This guide will address these challenges in a practical question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and the TLC plate shows multiple spots apart from the starting material and desired product. What are the most probable byproducts?
A1: Low yields and the presence of multiple products are classic indicators of competing side reactions. In the context of synthesizing this compound from 4-hydroxybenzonitrile and a propyl halide (e.g., 1-bromopropane), there are three primary competing pathways you must consider.
-
E2 Elimination of the Alkyl Halide: The phenoxide, formed by deprotonating 4-hydroxybenzonitrile, is a strong base. It can abstract a proton from the β-carbon of the propyl halide, leading to an E2 elimination reaction that produces propene gas and regenerates the 4-hydroxybenzonitrile starting material.[1][3] This pathway is particularly favored at higher reaction temperatures.[4]
-
C-Alkylation of the Phenoxide: A phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho positions). While O-alkylation is desired, C-alkylation can occur, leading to the formation of isomeric byproducts like 2-propyl-4-hydroxybenzonitrile .[1][5]
-
Solvent-Derived Byproducts: If a protic solvent (like ethanol) is used instead of a recommended polar aprotic solvent (like DMF or acetonitrile), the solvent itself can be deprotonated by the strong base.[6] The resulting ethoxide can then compete with the phenoxide nucleophile, reacting with the propyl halide to form ethyl propyl ether .
The following diagram illustrates these competing reaction pathways.
Caption: Primary reaction pathways in the synthesis of this compound.
Q2: I have an unexpected peak in my Gas Chromatography-Mass Spectrometry (GC-MS) data. How can I begin to identify it?
A2: GC-MS is a powerful tool for separating and identifying volatile compounds in your reaction mixture.[7] A systematic approach is crucial for identifying an unknown peak.
Troubleshooting Workflow for an Unknown GC-MS Peak
Caption: A systematic workflow for identifying unknown peaks via GC-MS.
Data Comparison Table:
Use the following table to compare your mass spectrometry data with the expected values for the product and primary byproduct.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M+) [m/z] | Key Fragmentation Pattern |
| This compound (Product) | C₁₀H₁₁NO | 161.20 | 161 | Loss of propyl group (-43) leading to a peak at m/z 118. Loss of propene (-42) via McLafferty rearrangement is also possible. |
| 2-Propyl-4-hydroxybenzonitrile (Byproduct) | C₁₀H₁₁NO | 161.20 | 161 | Will also show a molecular ion at m/z 161, but the fragmentation will differ. Expect a significant peak from the loss of an ethyl group (-29) via benzylic cleavage, resulting in a fragment at m/z 132. |
| 4-Hydroxybenzonitrile (Starting Material) | C₇H₅NO | 119.12 | 119 | Characteristic fragments for a cyanophenol structure. |
Q3: My ¹H NMR spectrum shows more aromatic signals than the two doublets I expected. How can NMR confirm the presence of a C-alkylated isomer?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for distinguishing between constitutional isomers like the O-alkylated product and a C-alkylated byproduct.[8][9] The symmetry of the desired product is broken in the C-alkylated isomer, leading to a more complex NMR spectrum, especially in the aromatic region.[10]
Expected NMR Signals Comparison
| Compound | Aromatic Region (¹H NMR) | Other Key ¹H Signals | ¹³C NMR (Aromatic Carbons) |
| This compound (Product) | Two doublets (AA'BB' system), integrating to 2H each. Typically around δ 6.9-7.0 and δ 7.5-7.6 ppm. | Triplet (~4.0 ppm, -OCH₂-), Sextet (~1.8 ppm, -CH₂-), Triplet (~1.0 ppm, -CH₃). | 4 distinct signals due to symmetry. |
| 2-Propyl-4-hydroxybenzonitrile (Byproduct) | Three distinct signals in a complex pattern (e.g., doublet, doublet of doublets, and a singlet/narrow doublet), integrating to 1H each. | A broad singlet for the phenolic -OH (can exchange with D₂O). Propyl group signals will be shifted. | 6 distinct signals due to lack of symmetry. |
If you suspect a C-alkylated byproduct, running a COSY (Correlation Spectroscopy) experiment can confirm connectivity. You would observe correlations between the distinct aromatic protons, confirming the altered substitution pattern.[8]
Analytical & Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol is a self-validating system. Successful synthesis of the target compound with minimal byproducts confirms the integrity of the reagents and conditions.
-
Reagent Preparation: Ensure 4-hydroxybenzonitrile is pure and dry. Use an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).[4]
-
Deprotonation: To a stirred solution of 4-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the sodium phenoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq.) dropwise.
-
Heating and Completion: Allow the reaction to warm to room temperature and then heat to 50-60 °C.[1] Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature and carefully quench by adding cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired product from unreacted starting material and byproducts.[5]
Protocol 2: GC-MS Sample Preparation and Analysis
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane (1 mL).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the chromatogram and analyze the mass spectrum of each peak as described in the troubleshooting guide. Compare fragmentation patterns with a database (e.g., NIST).
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified byproduct or crude mixture in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If isomerism is suspected, acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
-
Interpretation: Analyze chemical shifts, coupling constants, and integrations to distinguish between isomers as detailed in the guide above.[10]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. rroij.com [rroij.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
Stability and degradation of 4-Propoxybenzonitrile under acidic conditions
<0> {"answer":"## Technical Support Center: 4-Propoxybenzonitrile
A Guide to Stability and Degradation Under Acidic Conditions
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound under acidic conditions. As Senior Application Scientists, we've structured this guide to not only provide protocols but to also explain the underlying chemical principles governing the stability and degradation of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and behavior of this compound in acidic environments.
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the nitrile group (-CN).[1][2] This reaction typically proceeds in two main stages: first, the nitrile is converted to a 4-propoxybenzamide intermediate, which is then further hydrolyzed to 4-propoxybenzoic acid.[1][3] The presence of a strong acid catalyzes this reaction by protonating the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[4][5]
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The expected major degradation products are 4-propoxybenzamide and 4-propoxybenzoic acid.[1][6][7][8][9] Depending on the specific conditions, such as temperature and acid concentration, other minor degradation products could potentially form, although the hydrolysis pathway is the most dominant.
Q3: How does pH affect the rate of degradation?
A3: In general, the rate of nitrile hydrolysis is significantly influenced by pH. Acidic conditions facilitate the hydrolysis to the corresponding carboxylic acid. While the reaction can also occur under basic conditions, the mechanism and final products may differ. For this compound, increasingly acidic conditions (lower pH) will generally accelerate the rate of hydrolysis to 4-propoxybenzoic acid.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry place, away from strong acids and moisture. The container should be tightly sealed to prevent exposure to atmospheric moisture, which can contribute to hydrolysis over time, especially in the presence of any acidic impurities.
Q5: Can the propoxy group (-OCH2CH2CH3) also degrade under acidic conditions?
A5: The ether linkage of the propoxy group is generally stable under moderately acidic conditions. However, under very harsh acidic conditions (e.g., high concentrations of strong acids and elevated temperatures), cleavage of the ether bond could potentially occur, leading to the formation of 4-hydroxybenzonitrile and propanol. This is generally considered a secondary and less favorable degradation pathway compared to nitrile hydrolysis.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in my chromatogram (HPLC/GC) after treating this compound with acid. | 1. Degradation of the parent compound. 2. Presence of impurities in the starting material. 3. Contamination from solvents or glassware. | 1. The primary unexpected peaks are likely 4-propoxybenzamide and 4-propoxybenzoic acid. Confirm their identity by running authentic standards or using mass spectrometry (MS) for identification. 2. Run a chromatogram of the starting material before acid treatment to identify any pre-existing impurities. 3. Run a blank injection (solvent only) to rule out contamination. |
| Low or no recovery of this compound after my experiment. | 1. Extensive degradation has occurred. 2. The compound has precipitated out of solution. 3. Issues with the analytical method. | 1. The experimental conditions (acid concentration, temperature, time) may be too harsh. Reduce the severity of these parameters. 2. Check the solubility of this compound and its degradation products in the chosen solvent system. Adjust the solvent composition if necessary. 3. Verify the accuracy of your analytical method by analyzing a known concentration of this compound. |
| The rate of degradation is much faster/slower than expected. | 1. The acid concentration is incorrect. 2. The temperature is not well-controlled. 3. The presence of other catalytic species. | 1. Prepare fresh acid solutions and verify their concentration by titration. 2. Use a temperature-controlled water bath or heating block to ensure a stable reaction temperature. 3. Ensure all glassware is clean and that the solvents used are of high purity and do not contain any catalytic impurities. |
| I am trying to isolate the intermediate, 4-propoxybenzamide, but the reaction proceeds directly to the carboxylic acid. | The reaction conditions are too harsh, favoring complete hydrolysis. | Use milder acidic conditions (e.g., lower acid concentration, lower temperature) and shorter reaction times to favor the formation and isolation of the amide intermediate.[4] Monitor the reaction closely using an appropriate analytical technique like TLC or HPLC. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed protocols for conducting forced degradation studies and for the analysis of this compound and its degradation products.
Protocol 1: Forced Degradation of this compound under Acidic Conditions
Objective: To intentionally degrade this compound under controlled acidic conditions to identify potential degradation products and understand its stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV or DAD detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Treatment:
-
In separate labeled vials, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl to one vial and 1 M HCl to another.
-
Prepare a control sample by adding an equal volume of water instead of acid.
-
-
Incubation:
-
Incubate the vials at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours). It is advisable to take samples at various time points (e.g., 2, 4, 8, 12, 24 hours) to monitor the progress of the degradation.
-
-
Neutralization: After the desired incubation time, cool the samples to room temperature and neutralize them with an appropriate volume of 0.1 M NaOH.
-
Analysis: Analyze the samples by HPLC according to the method described in Protocol 2.
Protocol 2: HPLC Method for the Analysis of this compound and Its Degradation Products
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its primary degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD or UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 18 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific instrumentation and separation needs.
Section 4: Visualizing Degradation Pathways and Workflows
Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis pathway of this compound.
General Workflow for Forced Degradation Studies
Caption: Workflow for a typical forced degradation study.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. 4-Propoxybenzoic acid [webbook.nist.gov]
- 7. 4-Propoxybenzoic acid [webbook.nist.gov]
- 8. PubChemLite - 4-propoxybenzoic acid (C10H12O3) [pubchemlite.lcsb.uni.lu]
- 9. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phase Transfer Catalysis in 4-Propoxybenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-propoxybenzonitrile via phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we leverage our in-depth expertise to provide not just solutions, but a foundational understanding of the underlying chemical principles governing this powerful synthetic methodology.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a Williamson ether synthesis, adapted for a biphasic system through the use of a phase transfer catalyst. The reaction involves the O-alkylation of 4-cyanophenol with 1-bromopropane. Given that the nucleophile (4-cyanophenoxide) resides in the aqueous phase and the alkylating agent (1-bromopropane) is in the organic phase, a phase transfer catalyst is essential to shuttle the phenoxide anion across the phase boundary to facilitate the reaction.[1]
The overall reaction is as follows:
4-Cyanophenol + 1-Bromopropane --(PTC, Base)--> this compound
While elegant in theory, this reaction can present several practical challenges. This guide is structured to address these issues in a direct question-and-answer format, providing both troubleshooting steps and a deeper insight into the reaction dynamics.
Core Reaction Mechanism: A Visual Guide
Understanding the catalytic cycle is paramount to effective troubleshooting. The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the transport of the 4-cyanophenoxide anion (ArO⁻) from the aqueous phase to the organic phase.
Caption: Phase transfer catalysis cycle for this compound synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Question 1: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?
Answer:
A sluggish or stalled reaction is one of the most common issues in phase transfer catalysis. The root cause often lies in one or more of the following factors:
-
Inefficient Catalyst: The choice of phase transfer catalyst is critical. The catalyst's primary role is to form a lipophilic ion pair with the 4-cyanophenoxide, allowing it to be extracted into the organic phase.[2][3]
-
Solution: Consider using a more lipophilic catalyst. For instance, if you are using a tetraethylammonium salt, switching to a tetrabutylammonium or a larger tetraalkylammonium salt can significantly improve performance.[4] Phosphonium salts are also a good alternative, especially at higher temperatures, due to their increased thermal stability.[5]
-
-
Poor Agitation: The reaction occurs at the interface between the aqueous and organic layers. Insufficient agitation leads to a small interfacial area, limiting the rate of anion exchange and transfer.[2]
-
Solution: Increase the stirring rate. A visible vortex and good mixing of the two phases are essential. For laboratory scale, a stirring rate of 300-500 rpm is a good starting point.[6]
-
-
Incorrect Solvent: The organic solvent influences the solubility of the catalyst-anion pair and the intrinsic reaction rate.[7]
-
Low Temperature: Like most chemical reactions, the rate of this nucleophilic substitution is temperature-dependent.
Question 2: I'm observing the formation of a stable emulsion, making workup difficult. How can I prevent or break this emulsion?
Answer:
Emulsion formation is a frequent problem in biphasic reactions, especially when using catalysts with surfactant-like properties.[6]
Proactive Strategies to Prevent Emulsions:
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the phase transfer catalyst, typically in the range of 1-5 mol%.[6]
-
Moderate Agitation: Avoid excessively high stirring speeds that can create very fine, stable droplets. The goal is to ensure good mixing without high shear forces.[6]
-
Solvent Selection: Prefer less polar organic solvents like toluene or hexane over those with some water miscibility, such as dichloromethane.[2][6]
-
Increase Ionic Strength of Aqueous Phase: Adding a neutral salt like sodium chloride or sodium sulfate to the aqueous phase can help suppress emulsion formation.[6]
Reactive Strategies to Break Emulsions:
If an emulsion has already formed, here are some techniques to resolve it:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock the mixture. This increases the ionic strength of the aqueous phase, which can destabilize the emulsion.[6]
-
Filtration through Celite®: Pass the emulsion through a pad of a filter aid like Celite®. The fine particles can help to coalesce the dispersed droplets.[6]
-
Addition of a Different Solvent: Judiciously adding a small amount of a different organic solvent (e.g., diethyl ether or ethanol) can sometimes alter the interfacial tension and break the emulsion.[6]
Caption: Stepwise guide to breaking an emulsion.
Question 3: My product yield is low, and I'm detecting byproducts. What are the likely side reactions and how can I suppress them?
Answer:
Low yield and the formation of byproducts can often be traced back to competing reaction pathways or catalyst degradation.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[10] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.
-
Solution: The choice of solvent and the presence of water can influence the O/C alkylation ratio. Minimizing the amount of water in the reaction can favor O-alkylation.[11] Using a solid-liquid PTC system (e.g., solid potassium carbonate as the base instead of an aqueous solution) can also increase the selectivity for O-alkylation.[12]
-
-
Catalyst Degradation: At elevated temperatures and in the presence of a strong base, quaternary ammonium catalysts can undergo Hofmann elimination, leading to the formation of an alkene and a tertiary amine.[5][8] This deactivates the catalyst and can introduce impurities into the reaction mixture.
-
Solution: If high temperatures are necessary, consider using a more thermally stable phosphonium-based catalyst.[5] Alternatively, try to run the reaction at a lower temperature for a longer duration.
-
-
Hydrolysis of the Nitrile Group: Although generally stable under these conditions, prolonged reaction times at high temperatures in the presence of a strong base could potentially lead to some hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
-
Solution: Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times. Ensure the workup procedure neutralizes the basic conditions promptly.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of phase transfer catalyst for this synthesis?
A1: The ideal catalyst will have a good balance of hydrophilicity (to interact with the aqueous phase) and lipophilicity (to be soluble in the organic phase). Symmetrical quaternary ammonium salts with longer alkyl chains, such as tetrabutylammonium bromide (TBAB) or Aliquat 336 (a mixture of trioctylmethylammonium chlorides), are often excellent choices.[4]
Q2: Can I use a different base instead of sodium or potassium hydroxide?
A2: Yes, solid potassium carbonate is a viable and often advantageous alternative.[13] Using a solid base in a solid-liquid PTC system can lead to higher selectivity for O-alkylation and may simplify the workup.[11][12]
Q3: How does the presence of water affect the reaction?
A3: While a biphasic system requires water, an excessive amount can be detrimental. Water molecules can hydrate the phenoxide anion, reducing its nucleophilicity.[14][15] Minimizing the water content, for instance by using a concentrated base solution or a solid-liquid PTC setup, can enhance the reaction rate.[2][11]
Q4: What are the key parameters to optimize for this reaction?
A4: The key parameters to consider for optimization are:
-
Catalyst Choice and Concentration: As discussed, this is a critical factor.
-
Solvent: The polarity of the organic solvent can significantly impact the reaction.
-
Temperature: Higher temperatures generally increase the reaction rate but may also lead to side reactions and catalyst degradation.[4]
-
Agitation Speed: Sufficient agitation is necessary to maximize the interfacial area.[2]
-
Base Concentration: The concentration of the base in the aqueous phase will affect the deprotonation of 4-cyanophenol.
Table 1: Summary of Key Experimental Parameters and Their Impact
| Parameter | Effect on Reaction | Troubleshooting Considerations |
| Catalyst Lipophilicity | Higher lipophilicity generally increases transfer efficiency and reaction rate. | If the reaction is slow, switch to a catalyst with longer alkyl chains (e.g., from tetraethyl- to tetrabutylammonium). |
| Agitation Speed | Insufficient agitation limits interfacial area and slows the reaction. Excessive agitation can cause emulsions. | Aim for vigorous stirring without creating a stable emulsion (e.g., 300-500 rpm).[6] |
| Temperature | Higher temperature increases reaction rate but can also lead to catalyst degradation and side reactions. | Optimize for the lowest temperature that gives a reasonable reaction rate. Consider phosphonium salts for high-temperature reactions.[4][5] |
| Solvent Polarity | Affects catalyst solubility and intrinsic reaction rate.[7] | Toluene is a good starting point. Dichloromethane may increase the rate but also the risk of emulsion.[2] |
| Water Content | Excess water can hydrate the nucleophile, reducing its reactivity.[14] | Use concentrated base solutions or consider a solid-liquid PTC system to minimize water.[2][11] |
Experimental Protocol: General Procedure for this compound Synthesis
This protocol serves as a starting point and should be optimized based on the troubleshooting advice provided.
Materials:
-
4-Cyanophenol
-
1-Bromopropane
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Toluene
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (1.0 eq), toluene (approx. 5-10 volumes), and the 50% sodium hydroxide solution (1.5 eq).
-
Add tetrabutylammonium bromide (0.05 eq).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water to dissolve any precipitated salts.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or recrystallization as necessary.
Concluding Remarks
The synthesis of this compound via phase transfer catalysis is a robust and scalable method. However, achieving optimal results requires a nuanced understanding of the interplay between the catalyst, solvents, and reaction conditions. By systematically addressing the common issues outlined in this guide, researchers can effectively troubleshoot their experiments, leading to improved yields, higher purity, and more efficient processes.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. ijirset.com [ijirset.com]
- 4. biomedres.us [biomedres.us]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis [manu56.magtech.com.cn]
- 8. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. prepchem.com [prepchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Removal of unreacted starting materials from 4-Propoxybenzonitrile
Welcome to the technical support center for the purification of 4-Propoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating the pure product from unreacted starting materials. Drawing upon established chemical principles and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of this compound.
Introduction to the Purification Challenge
This compound is commonly synthesized via the Williamson ether synthesis, a robust SN2 reaction. In this process, the sodium or potassium salt of 4-cyanophenol acts as a nucleophile, attacking an electrophilic propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base like potassium carbonate (K₂CO₃).
While effective, this synthesis route often results in a crude product mixture containing unreacted starting materials. The primary contaminants that require removal are:
-
Unreacted 4-Cyanophenol: A solid with acidic properties due to its phenolic hydroxyl group.
-
Unreacted Propyl Halide (e.g., 1-Bromopropane): A volatile liquid.
-
Inorganic Salts: Byproducts from the base used (e.g., potassium bromide, potassium carbonate).
The choice of purification strategy is dictated by the physicochemical properties of the desired product and the impurities. This compound is a solid at room temperature, which is largely non-polar and neutral. In contrast, 4-cyanophenol is acidic, a property that can be exploited for its removal.
Frequently Asked Questions (FAQs)
Q1: My initial work-up involved washing with water, but I still see 4-cyanophenol in my NMR spectrum. Why?
A1: While 4-cyanophenol has some water solubility, especially in hot water, it is only slightly soluble in cold water.[1] A simple water wash is often insufficient to remove it completely from an organic solvent. The acidic nature of the phenolic proton in 4-cyanophenol is the key to its effective removal. An aqueous basic wash is required to deprotonate the phenol, forming a water-soluble phenoxide salt, which can then be efficiently extracted from the organic phase.
Q2: What is the most straightforward method to remove the bulk of the unreacted 4-cyanophenol?
A2: Liquid-liquid extraction using a dilute aqueous base is the most effective initial step. By washing your crude organic solution (e.g., in ethyl acetate or dichloromethane) with a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), you can selectively convert the acidic 4-cyanophenol into its highly water-soluble salt.[2] The neutral this compound product will remain in the organic layer.
Q3: After the basic wash, my organic layer is hazy. What should I do?
A3: A hazy or emulsified organic layer is common after a basic wash. This can be resolved by washing the organic layer with a saturated aqueous sodium chloride solution (brine). Brine reduces the solubility of organic compounds in the aqueous layer and helps to break up emulsions by increasing the ionic strength of the aqueous phase. After the brine wash, the organic layer should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.[3]
Q4: I've removed the 4-cyanophenol, but how do I get rid of the residual 1-bromopropane?
A4: 1-Bromopropane is a volatile liquid with a boiling point of 71 °C.[4] It can be easily removed along with the reaction solvent (if also volatile, like acetone or THF) using a rotary evaporator. For higher boiling solvents, fractional distillation under reduced pressure can be effective if a large quantity of the propyl halide is present.[5]
Q5: My final product has a slight color. How can I obtain a pure white solid?
A5: Minor colored impurities can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal.[6][7] The charcoal adsorbs the colored impurities, and can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.[6]
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guides for the most common purification scenarios encountered during the synthesis of this compound.
Scenario 1: Removing Unreacted 4-Cyanophenol
The most significant challenge is typically the removal of the unreacted phenolic starting material. The following workflow leverages acid-base chemistry for efficient separation.
Diagram: Workflow for Removal of 4-Cyanophenol
Caption: Workflow for selective removal of 4-cyanophenol.
Protocol 1: Basic Liquid-Liquid Extraction
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The upper layer will typically be the organic phase (unless a halogenated solvent like DCM is used), and the lower will be the aqueous phase. Drain the aqueous layer.
-
Second Wash: Repeat the wash with another portion of 5% NaOH solution to ensure complete removal of the 4-cyanophenol.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water and break any emulsions.[3]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Scenario 2: Final Purification of the Solid Product
After the initial extraction and solvent removal, the product may still contain minor impurities. Recrystallization and flash column chromatography are the two most powerful techniques for obtaining highly pure this compound.
Diagram: Final Purification Decision Tree
Caption: Decision tree for final purification steps.
Protocol 2: Recrystallization
Recrystallization is an excellent method for purifying crystalline solids.[8] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the cold solvent.[9]
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but very well at its boiling point. Common solvent systems for compounds of similar polarity include ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue to add small portions of hot solvent until the solid just dissolves. Adding too much solvent will reduce the yield.[11]
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Protocol 3: Flash Column Chromatography
For challenging separations or when a very high degree of purity is required, flash column chromatography is the method of choice.[12][13] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
-
TLC Analysis: First, determine an appropriate solvent system (eluent) using Thin Layer Chromatography (TLC). A good system will show clear separation between this compound and any impurities, with the product having an Rf value of approximately 0.2-0.4.[14] A common eluent for this type of compound is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the chosen eluent.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[14]
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome common challenges in the purification of this compound, leading to a final product of high purity suitable for further research and development.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-Bromopropane | C3H7Br | CID 7840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. orgsyn.org [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. Purification [chem.rochester.edu]
Technical Support Center: A Guide to Scaling the Synthesis of 4-Propoxybenzonitrile
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-propoxybenzonitrile. Recognizing the challenges that can arise when transitioning from laboratory-scale experiments to larger production batches, we have compiled a comprehensive set of troubleshooting guides and frequently asked questions. Our focus is on the robust and widely adopted Williamson ether synthesis, optimized for scalability through the application of phase-transfer catalysis.
Foundational Synthetic Strategy: The Williamson Ether Synthesis
The synthesis of this compound is most effectively achieved via the O-alkylation of 4-hydroxybenzonitrile with a suitable propylating agent. This reaction, a classic example of the Williamson ether synthesis, proceeds through an Sɴ2 mechanism where the phenoxide ion of 4-hydroxybenzonitrile acts as a nucleophile, displacing a halide from an alkyl halide.[1][2]
For large-scale applications, where reactants may exist in separate aqueous and organic phases, Phase-Transfer Catalysis (PTC) is an indispensable technique. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the phenoxide anion from the aqueous phase (or solid surface) into the organic phase, where it can react with the alkyl halide.[3][4][5] This method avoids the need for hazardous and expensive anhydrous polar aprotic solvents like DMF or DMSO, making the process greener, more economical, and easier to scale.[3][6]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. iajpr.com [iajpr.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Alkoxybenzonitriles: 4-Propoxybenzonitrile vs. 4-Butoxybenzonitrile
In the landscape of liquid crystal (LC) research and development, the 4-alkoxybenzonitrile homologous series represents a foundational class of materials. Their simple, calamitic (rod-like) structure, combined with the strong dipole from the terminal nitrile group, provides the essential molecular anisotropy required for mesophase formation. For researchers selecting materials for novel mixtures or fundamental physical studies, understanding the subtle yet critical differences between adjacent homologues is paramount. This guide provides an in-depth comparison of 4-propoxybenzonitrile (3OCB) and 4-butoxybenzonitrile (4OCB), focusing on the causal relationships between their molecular structure and macroscopic liquid crystalline properties, supported by experimental data and characterization protocols.
Molecular Structure: The Decisive Influence of a Single Methylene Unit
At first glance, the structures of this compound and 4-butoxybenzonitrile are remarkably similar. Both consist of a rigid biphenyl core, a terminal cyano group (-C≡N) that imparts a strong dipole moment, and a flexible alkoxy tail (-O-(CH₂)n-CH₃). The sole difference lies in the length of this tail: a propyl (n=2) chain for 3OCB and a butyl (n=3) chain for 4OCB.
This seemingly minor addition of one methylene (-CH₂) group in 4OCB has profound consequences for the material's properties. The longer alkyl chain in 4OCB increases the molecule's overall length-to-breadth ratio (aspect ratio). This enhancement in geometric anisotropy leads to more effective molecular packing and stronger anisotropic van der Waals interactions, which are crucial for stabilizing the liquid crystalline phase.
Caption: Molecular structures of this compound and 4-butoxybenzonitrile.
Comparative Physicochemical and Mesomorphic Properties
The most direct impact of the differing alkyl chain lengths is observed in the phase transition temperatures. The stability of the nematic phase is directly related to the strength of the intermolecular anisotropic interactions.
| Property | This compound (3OCB) | 4-Butoxybenzonitrile (4OCB) | Causality |
| Molecular Formula | C₁₀H₁₁NO | C₁₁H₁₃NO | - |
| Molecular Weight | 161.20 g/mol | 175.23 g/mol | - |
| Melting Point (Tₘ) | ~46-49 °C | ~49-52 °C | Increased chain length leads to slightly stronger crystal lattice forces. |
| Clearing Point (Tₙᵢ) | ~65 °C | ~60-63 °C | Exhibits the "odd-even effect"; the orientation of the terminal methyl group in the butoxy chain (even total atoms) disrupts molecular packing compared to the propoxy chain (odd total atoms), reducing nematic phase stability.[1][2] |
| Nematic Range (ΔT) | ~16-19 °C | ~8-11 °C | Directly dependent on the difference between Tₘ and Tₙᵢ. |
| Dielectric Anisotropy (Δε) | Positive, Moderately High | Positive, Moderately High | The dominant contribution is from the highly polar nitrile (-CN) group, resulting in a strong positive Δε. The longer, non-polar alkyl chain in 4OCB can slightly dilute this effect.[3] |
Note: Exact transition temperatures can vary slightly based on purity.
The Odd-Even Effect in Action
A key concept in homologous series of liquid crystals is the "odd-even effect," which is clearly demonstrated when comparing 3OCB and 4OCB.[4][5] This effect describes the alternating behavior of properties, particularly the nematic-isotropic transition temperature (clearing point), as the number of atoms in the flexible alkyl chain changes.
For homologues with an odd number of atoms in the chain (like propoxy: -O-C-C-C), the terminal methyl group tends to align along the principal molecular axis, enhancing the overall molecular anisotropy. In contrast, for chains with an even number of atoms (like butoxy: -O-C-C-C-C), the final C-C bond is oriented at an angle to the molecular axis.[2] This less linear conformation reduces the average anisotropy of the intermolecular interactions, leading to a less stable nematic phase and, consequently, a lower clearing point for 4OCB compared to 3OCB.[1]
Experimental Characterization Protocols
To reliably compare these materials, standardized characterization techniques are essential. The following protocols outline the primary methods for determining the crucial properties discussed above.
Caption: Standard experimental workflow for liquid crystal characterization.
Protocol 1: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for precisely measuring the temperatures and enthalpies of phase transitions.[6][7]
Objective: To determine the melting point (crystal-to-nematic/isotropic) and clearing point (nematic-to-isotropic) of 3OCB and 4OCB.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase (e.g., 80 °C).[8]
-
Hold isothermally for 2-3 minutes to ensure thermal equilibrium.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The peak onset or peak maximum temperature is recorded as the transition temperature. Endothermic peaks on heating correspond to melting (crystal to nematic) and clearing (nematic to isotropic). Exothermic peaks on cooling correspond to the reverse transitions.[9]
Protocol 2: Phase Identification via Polarized Optical Microscopy (POM)
POM is an indispensable tool for visually identifying liquid crystal phases and observing their characteristic textures.[10][11]
Objective: To confirm the presence of the nematic phase and observe its texture.
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip, creating a thin film.
-
Heating Stage: Place the slide on a calibrated hot stage attached to the polarizing microscope.
-
Observation:
-
Insert both the polarizer and analyzer into the light path, oriented perpendicular to each other ("crossed polarizers").
-
Slowly heat the sample while observing through the eyepieces.
-
The crystalline solid phase will be birefringent. Upon melting, the sample will transition to the nematic phase, which is also birefringent and typically exhibits a "Schlieren" or "threaded" texture.[12]
-
As the temperature is increased further to the clearing point, the texture will vanish, and the field of view will become completely dark (isotropic liquid).[13] This confirms the nematic-to-isotropic transition temperature observed in DSC.
-
Protocol 3: Dielectric Anisotropy (Δε) Measurement
Dielectric spectroscopy is used to measure the components of the dielectric permittivity.[14][15] The anisotropy (Δε = ε∥ - ε⊥) is a critical parameter for display applications.
Objective: To determine the dielectric anisotropy of the nematic phase.
Methodology:
-
Cell Preparation: Use two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass):
-
Homogeneous Cell: The inner surfaces are treated with a rubbed polyimide layer to align the LC director parallel to the surfaces (and the applied electric field, ε∥).
-
Homeotropic Cell: The inner surfaces are treated with a surfactant (e.g., lecithin) to align the LC director perpendicular to the surfaces (and the applied electric field, ε⊥).
-
-
Filling and Measurement:
-
Fill both cells with the liquid crystal sample in its isotropic phase via capillary action.
-
Cool the cells slowly into the nematic phase while maintaining them in a temperature-controlled chamber.
-
Measure the capacitance of each cell at a standard frequency (e.g., 1 kHz) using an LCR meter.
-
-
Calculation: The dielectric permittivity components are calculated from the measured capacitance (C), the vacuum permittivity (ε₀), and the cell's geometric parameters (electrode area A and cell gap d): ε = (C * d) / (A * ε₀).
-
Anisotropy: Calculate Δε by subtracting the permittivity measured in the homeotropic cell (ε⊥) from that of the homogeneous cell (ε∥).[16]
Conclusion and Application Outlook
The comparison between this compound and 4-butoxybenzonitrile serves as a classic illustration of structure-property relationships in liquid crystals. The addition of a single methylene group in 4OCB, while increasing molecular weight, paradoxically decreases the thermal stability of the nematic phase due to the odd-even effect.
-
This compound (3OCB) , with its wider nematic range, might be considered a more robust standalone material for applications where operational temperature stability is a key concern.
-
4-Butoxybenzonitrile (4OCB) , while having a narrower nematic range, possesses a lower melting point which can be advantageous. In practice, individual compounds like these are rarely used alone. Instead, they are critical components of eutectic mixtures. 4OCB is often blended with other cyanobiphenyls and liquid crystals to depress the overall melting point of the mixture, enabling room-temperature operation, which is essential for display technologies.
For the researcher, the choice between these two materials depends entirely on the specific goals. For fundamental studies on the odd-even effect, they provide an ideal comparative pair. For formulation science, they are foundational building blocks, each offering a unique set of properties to be expertly blended to achieve a desired performance profile.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ias.ac.in [ias.ac.in]
- 3. dakenchem.com [dakenchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. cskscientificpress.com [cskscientificpress.com]
- 9. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 10. ipme.ru [ipme.ru]
- 11. bhu.ac.in [bhu.ac.in]
- 12. webs.ucm.es [webs.ucm.es]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. About Experimental Measurements of Dielectric Anisotropy of Liquid Crystals for a Wide Frequency Range. | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-Alkoxybenzonitriles for Advanced Research and Development
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key structural motifs is paramount. The 4-alkoxybenzonitrile scaffold is a prevalent feature in numerous biologically active molecules and advanced materials. The selection of a synthetic route to this valuable intermediate can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing 4-alkoxybenzonitriles, offering field-proven insights and detailed experimental protocols to inform your synthetic planning.
Introduction: The Significance of the 4-Alkoxybenzonitrile Moiety
The 4-alkoxybenzonitrile framework, characterized by a para-substituted alkoxy group and a nitrile functionality on a benzene ring, is a cornerstone in the design of liquid crystals, pharmaceutical agents, and agrochemicals. The interplay between the electron-donating alkoxy group and the electron-withdrawing nitrile group imparts unique electronic and structural properties, making it a versatile building block for a wide array of applications. The choice of the synthetic pathway to access these compounds is therefore a critical consideration in any research and development program.
This guide will dissect and compare the following key synthetic methodologies:
-
The Classic Approach: Williamson Ether Synthesis
-
The Robust Alternative: Ullmann Condensation
-
The Modern Workhorse: Buchwald-Hartwig C-O Coupling
-
Emerging Frontiers: Photocatalytic and Electrochemical Methods
We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their performance based on experimental data.
The Classic Approach: Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains a widely used method for the preparation of ethers, including 4-alkoxybenzonitriles.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated from 4-hydroxybenzonitrile (also known as 4-cyanophenol), attacks an alkyl halide.[2]
Mechanistic Rationale and Experimental Causality
The success of the Williamson ether synthesis hinges on the principles of the SN2 reaction. The phenoxide is an excellent nucleophile, and the choice of the alkyl halide is critical. Primary alkyl halides are ideal electrophiles as they are sterically unhindered, favoring the backside attack of the nucleophile. Secondary and tertiary alkyl halides are prone to elimination (E2) side reactions, especially in the presence of a strong base like the phenoxide, leading to the formation of alkenes as undesired byproducts.
The choice of base for the deprotonation of 4-hydroxybenzonitrile is also crucial. While strong bases like sodium hydride (NaH) can be used, weaker bases such as potassium carbonate (K2CO3) are often sufficient and offer a milder reaction environment.[3] The solvent plays a key role in solvating the ions and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the phenoxide salt without solvating the nucleophilic oxygen, thereby enhancing its reactivity.[1]
Experimental Protocol: Synthesis of 4-Ethoxybenzonitrile via Williamson Ether Synthesis
Objective: To synthesize 4-ethoxybenzonitrile from 4-hydroxybenzonitrile and ethyl iodide.
Materials:
-
4-Hydroxybenzonitrile (4-cyanophenol)
-
Potassium Carbonate (K2CO3), finely pulverized
-
Ethyl Iodide (CH3CH2I)
-
Butanone (Methyl Ethyl Ketone)
-
tert-Butyl methyl ether (TBME)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask (15 mL)
-
Magnetic stir bar
-
Microscale water-cooled condenser
-
Heating mantle or hot plate
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure: [3]
-
To a dry 15-mL round-bottom flask, add 4-hydroxybenzonitrile (0.22 g), finely pulverized potassium carbonate (0.28 g), and butanone (3.0 mL).
-
Carefully add ethyl iodide (0.28 mL) to the mixture using a syringe.
-
Add a magnetic stir bar and attach a microscale water-cooled condenser to the flask.
-
Heat the mixture under reflux with stirring for 1 hour.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Add water (4 mL) to the flask and transfer the contents to a separatory funnel.
-
Rinse the reaction flask with tert-butyl methyl ether (TBME) (4 x 1 mL) and add the rinsings to the separatory funnel.
-
Gently shake the separatory funnel, venting frequently to release any pressure.
-
Separate the layers and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude 4-ethoxybenzonitrile.
-
The product can be further purified by recrystallization or column chromatography.
Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of 4-ethoxybenzonitrile via Williamson ether synthesis.
The Robust Alternative: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that provides a powerful method for the formation of aryl ethers, particularly when the SN2 pathway of the Williamson synthesis is not feasible.[4] This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base.
Mechanistic Rationale and Experimental Causality
The classical Ullmann reaction often requires harsh conditions, including high temperatures (typically >150 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[4] The mechanism is believed to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the active copper(I) species.[4]
Modern advancements in the Ullmann condensation have introduced the use of ligands, such as 1,10-phenanthroline or various amino acids, which can significantly lower the reaction temperature and improve yields. These ligands coordinate to the copper center, increasing its solubility and reactivity. The choice of base is also critical, with inorganic bases like potassium carbonate or cesium carbonate being commonly employed. The reactivity of the aryl halide follows the order I > Br > Cl.[5]
Experimental Protocol: Synthesis of 4-Methoxybenzonitrile via Ullmann Condensation
Objective: To synthesize 4-methoxybenzonitrile from 4-iodobenzonitrile and methanol.
Materials:
-
4-Iodobenzonitrile
-
Methanol (CH3OH)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Cesium Carbonate (Cs2CO3)
-
Toluene
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification reagents
Procedure: (Representative protocol based on modern Ullmann conditions)
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzonitrile, cesium carbonate, and copper(I) iodide.
-
Add 1,10-phenanthroline as the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene and methanol via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybenzonitrile.
Ullmann Condensation Reaction Mechanism
Caption: Catalytic cycle for the Ullmann condensation.
The Modern Workhorse: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a highly versatile and efficient method for the synthesis of aryl ethers.[6] This reaction is often favored over the Ullmann condensation due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[7]
Mechanistic Rationale and Experimental Causality
The catalytic cycle of the Buchwald-Hartwig C-O coupling involves a Pd(0) species.[8] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II) intermediate. Subsequent coordination of the alkoxide and reductive elimination from the Pd(II) complex yields the aryl ether and regenerates the Pd(0) catalyst.[6]
The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are commonly employed to facilitate both the oxidative addition and reductive elimination steps.[8] The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or a weaker base like cesium carbonate, is required to generate the alkoxide in situ. The reaction is generally performed in aprotic solvents such as toluene or dioxane.
Experimental Protocol: Synthesis of 4-Butoxybenzonitrile via Buchwald-Hartwig Coupling
Objective: To synthesize 4-butoxybenzonitrile from 4-bromobenzonitrile and n-butanol.
Materials:
-
4-Bromobenzonitrile
-
n-Butanol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup
-
Standard workup and purification reagents
Procedure: (Representative protocol)
-
To a Schlenk tube, add Pd2(dba)3 and XPhos under an inert atmosphere.
-
Add 4-bromobenzonitrile and sodium tert-butoxide.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene and n-butanol via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 4-butoxybenzonitrile.
Buchwald-Hartwig C-O Coupling Mechanism
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Emerging Frontiers: Photocatalytic and Electrochemical Methods
In recent years, photocatalysis and electrochemistry have emerged as powerful and sustainable alternatives for organic synthesis. These methods offer unique reactivity pathways and can often be performed under mild, ambient conditions.
Photocatalytic C-O Bond Formation
Visible-light photocatalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates. For the synthesis of aryl ethers, a plausible strategy involves the generation of an alkoxy radical from an appropriate precursor, which can then be coupled with an aryl radical or undergo a radical-polar crossover mechanism. While specific protocols for 4-alkoxybenzonitriles are still emerging, the general principles are well-established for C-O bond formation.
Electrochemical Synthesis of Aryl Ethers
Electrochemical synthesis employs an electric current to drive redox reactions. In the context of aryl ether synthesis, anodic oxidation of a phenol can generate a phenoxy radical, which can then couple with another aromatic species. Alternatively, cathodic reduction of an aryl halide can generate an aryl radical or anion that can react with an alcohol. These methods obviate the need for stoichiometric chemical oxidants or reductants, making them environmentally benign.
While detailed, standardized protocols for the synthesis of 4-alkoxybenzonitriles using these emerging techniques are less prevalent in the literature compared to the classical methods, they represent a promising area of active research with the potential for highly efficient and green synthetic routes.
Comparative Analysis of Synthesis Routes
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Photocatalytic/Electrochemical Methods |
| Reaction Type | SN2 | Copper-catalyzed cross-coupling | Palladium-catalyzed cross-coupling | Radical or ionic coupling |
| Typical Yields | 50-95%[1] | Moderate to excellent (ligand-dependent) | Good to excellent | Variable, highly substrate-dependent |
| Reaction Temperature | 50-100 °C[1] | High (150-220 °C), milder with ligands | 80-120 °C | Often room temperature |
| Catalyst | None (base-mediated) | Copper (CuI, Cu2O, etc.) | Palladium (Pd2(dba)3, Pd(OAc)2, etc.) | Photocatalyst (e.g., Ru, Ir complexes) or electrodes |
| Ligands | Not applicable | Often required (e.g., phenanthroline) | Required (e.g., phosphine ligands) | Not typically required in the same sense |
| Substrate Scope | Limited by sterics (primary alkyl halides) | Broader for aryl halides | Broad for aryl halides and alcohols | Still under extensive development |
| Functional Group Tolerance | Moderate | Moderate (harsh conditions can be limiting) | High | Potentially high due to mild conditions |
| Key Advantages | Simplicity, low cost, no metal catalyst | Good for unreactive aryl halides | Mild conditions, high yields, broad scope | Sustainable, mild conditions, unique reactivity |
| Key Disadvantages | Prone to elimination side reactions | Harsh conditions, high catalyst loading | Expensive catalyst and ligands | Substrate scope and scalability can be limited |
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for 4-alkoxybenzonitriles is a multifaceted decision that depends on the specific requirements of the research or development program.
-
For straightforward syntheses with readily available primary alkyl halides, the Williamson ether synthesis offers a simple, cost-effective, and reliable method.
-
When dealing with less reactive aryl halides or when the Williamson synthesis fails, the Ullmann condensation, particularly with modern ligand systems, provides a robust alternative.
-
For a wide range of substrates and a high degree of functional group tolerance under mild conditions, the Buchwald-Hartwig C-O coupling is often the method of choice in modern synthetic chemistry, despite the higher cost of the catalyst and ligands.
-
Photocatalytic and electrochemical methods represent the cutting edge of synthetic chemistry and are poised to offer highly sustainable and efficient routes in the future, particularly for complex molecules where traditional methods may fall short.
By understanding the mechanistic nuances, experimental parameters, and comparative advantages of each method, researchers can make informed decisions to optimize the synthesis of 4-alkoxybenzonitriles for their specific applications.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to the Purity Assessment of Synthesized 4-Propoxybenzonitrile
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of the predominant analytical methodologies for assessing the purity of 4-propoxybenzonitrile, a key building block in the synthesis of various pharmaceutical agents. We will explore the nuances of its synthesis, predict potential impurities, and critically evaluate the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for its purity determination, supported by established protocols and spectral data interpretation.
The Synthetic Landscape: Understanding the Origin of Impurities
The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a propyl halide by the phenoxide ion of 4-hydroxybenzonitrile. The choice of base, solvent, and reaction conditions is critical in determining the yield and purity of the final product.
A typical synthetic protocol involves the deprotonation of 4-hydroxybenzonitrile with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF). This is followed by the addition of a propylating agent, most commonly 1-bromopropane or 1-iodopropane.
Caption: Williamson Ether Synthesis of this compound.
This synthetic route, while efficient, can lead to a predictable profile of process-related impurities. Understanding these potential contaminants is the first step in developing robust analytical methods for purity assessment.
Common Potential Impurities in this compound Synthesis:
| Impurity Name | Structure | Origin |
| 4-Hydroxybenzonitrile | HO-C₆H₄-CN | Unreacted starting material. |
| 1-Bromopropane | CH₃CH₂CH₂Br | Unreacted propylating agent. |
| Propene | CH₃CH=CH₂ | E2 elimination byproduct, especially with stronger bases or higher temperatures. |
| Di-n-propyl ether | (CH₃CH₂CH₂)₂O | Reaction of the propyl halide with any residual water or self-condensation. |
| O-Alkylated Isomer (if starting with a different cyanophenol) | e.g., 3-Propoxybenzonitrile | Isomeric impurity from the starting material. |
| C-Alkylated Byproduct | e.g., 3-Propyl-4-hydroxybenzonitrile | A minor byproduct from C-alkylation of the phenoxide. |
Orthogonal Analytical Approaches: HPLC vs. GC-MS
To ensure a comprehensive purity assessment, it is best practice to employ orthogonal analytical techniques – methods that separate compounds based on different chemical or physical properties. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a versatile and robust technique for the analysis of a wide range of organic compounds, making it a staple in pharmaceutical quality control.[1] For this compound and its potential impurities, a reversed-phase HPLC method is most suitable.
Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
Caption: A typical workflow for HPLC purity analysis.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Expected Elution Order and Rationale: The elution order in reversed-phase HPLC is primarily dictated by polarity.
-
4-Hydroxybenzonitrile: Being the most polar due to the hydroxyl group, it will have the shortest retention time.
-
This compound: The desired product is significantly less polar due to the propoxy group and will have a longer retention time.
-
C-Alkylated Byproduct: The presence of both a hydroxyl and a propyl group will likely result in a retention time between the starting material and the product.
-
Di-n-propyl ether: This impurity is non-aromatic and relatively nonpolar, but its retention will depend on its interaction with the C18 stationary phase. It is expected to elute after the main product.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification
GC-MS is an exceptionally sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[2]
Principle of Separation and Detection: In GC, compounds are vaporized and separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for confident identification.
Experimental Protocol: GC-MS for this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Dissolve the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Expected Elution Order and Rationale: The elution order in GC is primarily determined by boiling point and volatility.
-
Propene: Being a gas at room temperature, it will elute very early, likely with the solvent front.
-
1-Bromopropane: With a boiling point of 71 °C, it will be one of the first non-gaseous compounds to elute.
-
Di-n-propyl ether: Its boiling point is around 90 °C, so it will elute relatively early.
-
This compound: With a higher boiling point due to its larger molecular weight and polar nitrile group, it will have a longer retention time.
-
4-Hydroxybenzonitrile: Although polar, its ability to form hydrogen bonds gives it a significantly higher boiling point than the product, leading to a longer retention time.
Data Interpretation and Purity Assessment
Spectroscopic Characterization of this compound
Authentic reference spectra are crucial for the unambiguous identification of the main product and any impurities. Based on data for structurally similar compounds like 4-methoxybenzonitrile, the following spectral characteristics for this compound can be predicted.[3]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.60 (d, J = 8.8 Hz, 2H, Ar-H ortho to CN)
-
δ 6.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to OPr)
-
δ 4.00 (t, J = 6.6 Hz, 2H, -OCH₂-)
-
δ 1.85 (m, 2H, -CH₂CH₂CH₃)
-
δ 1.05 (t, J = 7.4 Hz, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 162.5 (C-O)
-
δ 134.0 (Ar-CH ortho to CN)
-
δ 119.5 (CN)
-
δ 115.0 (Ar-CH ortho to OPr)
-
δ 104.5 (Ar-C ipso to CN)
-
δ 70.0 (-OCH₂-)
-
δ 22.5 (-CH₂CH₂CH₃)
-
δ 10.5 (-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~2225 (C≡N stretch)
-
~1605, 1510 (C=C aromatic stretch)
-
~1250 (C-O ether stretch)
-
-
Mass Spectrum (EI):
-
Expected molecular ion (M⁺) at m/z = 161.
-
Characteristic fragments from the loss of the propyl chain.
-
Comparative Performance of HPLC and GC-MS
The following table summarizes the relative strengths and weaknesses of each technique for the purity assessment of this compound.
| Feature | HPLC-UV | GC-MS |
| Applicability | Excellent for the main product and less volatile, more polar impurities like 4-hydroxybenzonitrile. | Ideal for volatile impurities like residual solvents, 1-bromopropane, and propene. Also suitable for the main product and less volatile impurities with appropriate temperature programming. |
| Sensitivity | Good, typically in the low ppm range depending on the chromophore. | Excellent, often reaching ppb levels, especially in selected ion monitoring (SIM) mode. |
| Specificity | Relies on retention time and UV spectrum for identification, which can be ambiguous for co-eluting peaks. | Highly specific due to mass spectral fragmentation patterns, providing confident identification of known and unknown impurities. |
| Quantification | Highly reproducible and accurate with proper calibration. | Can be very accurate, but may be more susceptible to matrix effects. |
| Sample Throughput | Generally slower due to longer run times and column re-equilibration.[4] | Faster analysis times are often possible.[4] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment. |
graph TD { subgraph "Purity Assessment Strategy" A[Synthesized this compound] --> B{Initial Purity Screen}; B --> C[HPLC-UV Analysis]; B --> D[GC-MS Analysis]; C --> E{Quantify Main Component and Non-Volatile Impurities}; D --> F{Identify and Quantify Volatile Impurities}; E --> G[Final Purity Report]; F --> G; endstyle A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style B fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style D fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style E fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style F fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style G fill:#5F6368,stroke:#333,stroke-width:2px,color:#FFFFFF
}
Caption: A combined analytical strategy for comprehensive purity assessment.
Conclusion: A Synergistic Approach to Purity Validation
For a comprehensive and robust purity assessment of synthesized this compound, a synergistic approach utilizing both HPLC-UV and GC-MS is recommended. HPLC serves as the primary tool for quantifying the main component and non-volatile impurities, offering excellent precision and accuracy. GC-MS complements this by providing unparalleled identification capabilities for both expected and unexpected volatile and semi-volatile impurities.
By understanding the synthetic pathway and potential byproducts, and by employing these orthogonal analytical techniques, researchers can have high confidence in the purity of their this compound, ensuring the integrity and success of their downstream applications in drug discovery and development.
References
A Researcher's Guide to the Mesomorphic Properties of 4-Alkoxybenzonitriles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of the structure-property relationships in liquid crystalline materials is paramount. Among the vast landscape of mesogenic compounds, the homologous series of 4-alkoxybenzonitriles stands out as a foundational system for studying the principles of thermotropic liquid crystal behavior. This guide provides an in-depth comparison of the mesomorphic properties of these compounds, supported by experimental data and detailed characterization protocols. We will explore how the subtle variation of the alkoxy chain length profoundly influences the material's phase transitions and physical characteristics.
The Significance of 4-Alkoxybenzonitriles
The 4-alkoxybenzonitrile molecular structure is archetypal for calamitic (rod-like) liquid crystals. It consists of a rigid core, composed of a phenyl ring and a polar cyano group, and a flexible peripheral alkoxy chain. This combination of a rigid, polarizable core and a flexible, nonpolar tail is the fundamental driver of the formation of mesophases. The strong dipole moment of the nitrile group promotes antiparallel molecular arrangements, which, coupled with the anisotropic shape of the molecule, leads to the long-range orientational order characteristic of liquid crystals. The length of the alkoxy chain plays a critical role in modulating the intermolecular forces, thereby determining the type of mesophase formed and the temperatures at which phase transitions occur.
Characterizing Mesomorphic Behavior: A Multi-faceted Approach
A comprehensive understanding of the mesomorphic properties of 4-alkoxybenzonitriles requires a combination of analytical techniques. The primary methods employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). Each technique provides a unique and complementary piece of the puzzle.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for studying the thermal transitions of liquid crystals.[1][2] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and the enthalpy changes associated with them.[3]
-
Sample Preparation: Accurately weigh 2-5 mg of the purified 4-alkoxybenzonitrile sample into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point (the transition to the isotropic liquid phase) at a controlled rate (e.g., 10 °C/min) to erase any previous thermal history.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Heat the sample a second time at the same rate. The data from this second heating scan is typically used for analysis.
-
-
Data Analysis: The peak maxima of the endothermic or exothermic events in the DSC thermogram correspond to the phase transition temperatures.[4] The area under each peak is integrated to determine the enthalpy of the transition (ΔH).[5]
2. Polarized Optical Microscopy (POM)
POM is a powerful qualitative technique for identifying liquid crystal phases based on their unique optical textures.[6] When a liquid crystalline sample is viewed between crossed polarizers, the anisotropic nature of the material results in birefringence, producing characteristic patterns of light and dark.
-
Sample Preparation: Place a small amount of the 4-alkoxybenzonitrile on a clean microscope slide and cover with a coverslip.
-
Observation: Place the slide on a hot stage with a temperature controller. Heat the sample to its isotropic phase and then cool it slowly (e.g., 1-2 °C/min) while observing through the microscope.
-
Phase Identification: Different liquid crystal phases exhibit distinct textures. The nematic phase is often characterized by a "schlieren" or "marbled" texture, while smectic phases can show "focal-conic" or "fan-like" textures.[1][7]
3. X-ray Diffraction (XRD)
XRD provides quantitative information about the molecular arrangement within the mesophases. By analyzing the diffraction pattern of X-rays passing through the sample, one can determine structural parameters such as the smectic layer spacing.
-
Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube and placed in a temperature-controlled sample holder.
-
Data Collection: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected by a 2D detector. Diffraction patterns are collected at various temperatures corresponding to the different mesophases identified by DSC and POM.
-
Data Analysis: The position of the diffraction peaks is used to calculate the d-spacing (e.g., the thickness of the smectic layers) using Bragg's Law. The sharpness of the peaks provides information about the degree of ordering within the phase.
Comparative Analysis of Mesomorphic Properties
The length of the alkoxy chain (n) in 4-alkoxybenzonitriles has a profound and systematic effect on their mesomorphic properties. The following table summarizes the transition temperatures and enthalpy of the nematic-isotropic transition for a homologous series of these compounds.
| n (Alkyl Chain Length) | Melting Point (Tm) (°C) | Nematic-Isotropic Transition (Tni) (°C) | ΔHni (kJ/mol) | Mesophases |
| 1 | ~104 | - | - | Monotropic Nematic |
| 2 | ~98 | - | - | Monotropic Nematic |
| 3 | ~70 | - | - | Monotropic Nematic |
| 4 | ~48 | 52 | ~0.6 | Nematic |
| 5 | 44 | 67.5 | ~0.7 | Nematic |
| 6 | 54 | 76 | ~0.8 | Nematic |
| 7 | 54 | 75 | ~0.8 | Nematic |
| 8 | 54.5 | 67 | ~1.5 | Smectic A, Nematic |
| 9 | 64 | 65 | ~1.6 | Smectic A, Nematic |
| 10 | 60 | - | - | Smectic A |
| 11 | 71.5 | - | - | Smectic A |
| 12 | 77 | - | - | Smectic A |
Note: The data presented is a compilation from various sources and may show slight variations depending on the experimental conditions and purity of the samples.
The Odd-Even Effect
A prominent feature in the mesomorphic behavior of homologous series like the 4-alkoxybenzonitriles is the "odd-even effect." This refers to the alternating behavior of transition temperatures and other physical properties as the number of carbon atoms in the flexible alkyl chain changes from odd to even.
As seen in the data, the nematic-isotropic transition temperature (Tni) generally decreases with increasing chain length. However, there is a distinct sawtooth pattern superimposed on this trend. Compounds with an even number of carbons in the alkoxy chain tend to have higher clearing points than their odd-numbered neighbors. This is attributed to the difference in the conformation of the alkyl chain. An all-trans conformation of an even-numbered chain results in the terminal methyl group being oriented along the long molecular axis, leading to a more elongated and anisotropic molecule. In contrast, for an odd-numbered chain, the terminal methyl group is directed away from the molecular axis, reducing the overall molecular anisotropy. This greater anisotropy in the even-numbered homologues leads to more stable nematic phases and thus higher clearing points.
Transition from Nematic to Smectic Phases
As the alkoxy chain length increases beyond n=7, the tendency to form smectic phases becomes more pronounced. For n=8 and n=9, both smectic A and nematic phases are observed. For even longer chains (n ≥ 10), the nematic phase is suppressed entirely, and only a smectic A phase is present. This is because the longer, more flexible chains promote intermolecular interactions that favor the formation of layered structures (smectic phases) over the purely orientationally ordered nematic phase. The van der Waals interactions between the alkyl chains of neighboring molecules become more significant, leading to a partial positional ordering into layers.
Conclusion
The 4-alkoxybenzonitrile homologous series serves as an exemplary system for understanding the fundamental principles governing the formation and stability of liquid crystal phases. Through a systematic variation of the alkoxy chain length, we observe a clear and predictable modulation of the mesomorphic properties. The interplay between the rigid aromatic core and the flexible alkyl tail, governed by factors such as molecular anisotropy and intermolecular forces, dictates the type of mesophase formed and the temperatures at which transitions occur. The characteristic odd-even effect in the nematic-isotropic transition temperatures highlights the subtle yet significant role of molecular conformation. A comprehensive characterization using a combination of DSC, POM, and XRD is essential for elucidating these structure-property relationships, providing invaluable insights for the design and development of new liquid crystalline materials for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Melting point standard 182-184°C analytical standard 100-09-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
The Efficacy of 4-Alkoxybenzonitriles as Precursors in Drug Discovery: A Comparative Guide
A Senior Application Scientist's Perspective on Precursor Selection for Aromatase Inhibitors
In the landscape of modern drug discovery, the selection of appropriate precursors is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This guide provides an in-depth technical analysis of precursor efficacy, with a specific focus on the synthesis of non-steroidal aromatase inhibitors, a cornerstone in the treatment of hormone-receptor-positive breast cancer. While this guide will touch upon the potential utility of 4-propoxybenzonitrile, it will primarily focus on the established and industrially significant precursors for the widely used drugs Letrozole and Anastrozole, providing a scientifically grounded comparison based on available data.
Introduction to Benzonitriles in Medicinal Chemistry
Benzonitrile derivatives are a privileged scaffold in medicinal chemistry, prized for their metabolic stability and their ability to participate in key biological interactions. The nitrile group can act as a hydrogen bond acceptor, mimicking the function of other polar groups, and is relatively resistant to metabolic degradation. Its presence on an aromatic ring also influences the electronic properties of the molecule, which can be fine-tuned through the addition of other substituents.
While a wide array of substituted benzonitriles serve as intermediates in pharmaceutical synthesis, this guide will delve into the specific context of aromatase inhibitor synthesis to provide a concrete comparative analysis.
The Synthesis of Letrozole: A Case Study in Precursor Efficacy
Letrozole is a potent aromatase inhibitor characterized by a central methylene bridge connecting two benzonitrile rings, with a triazole ring attached to the central carbon. The synthesis of this complex molecule is a multi-step process where the choice of the primary precursor is paramount.
Established Precursor: 4,4'-Methylenedibenzonitrile and its Derivatives
The most common and industrially viable synthetic routes for Letrozole do not utilize this compound. Instead, they commence with precursors that already contain the core diphenylmethane structure. A key intermediate in many syntheses is 4,4'-methylenedibenzonitrile, which is then functionalized to allow for the introduction of the triazole ring.
A prevalent strategy involves the bromination of 4,4'-methylenedibenzonitrile to form a benzylic bromide. This activated intermediate then undergoes nucleophilic substitution with 1,2,4-triazole to yield Letrozole.
Caption: Synthetic workflow for Letrozole from 4,4'-Methylenedibenzonitrile.
Alternative Established Precursor: 4-(Bromomethyl)benzonitrile
Another well-documented route to Letrozole starts with 4-(bromomethyl)benzonitrile.[1] This precursor is first reacted with 1,2,4-triazole to form the intermediate 4-[1-(1,2,4-triazolyl)methyl]benzonitrile.[1] A significant challenge in this step is the potential formation of the undesired 1,3,4-triazolyl regioisomer.[1] The purified intermediate is then reacted with 4-fluorobenzonitrile in the presence of a strong base to yield Letrozole.[2]
Hypothetical Role of this compound in Letrozole Analogue Synthesis
While not a precursor for Letrozole itself, this compound could theoretically be employed in the synthesis of novel Letrozole analogues. For instance, one could envision a synthetic pathway where this compound is coupled with a second benzonitrile derivative through a methylene bridge, followed by functionalization and triazole addition.
The introduction of a propoxy group could offer several potential advantages from a medicinal chemistry perspective:
-
Increased Lipophilicity: The propoxy group would increase the lipophilicity of the final molecule, which could enhance its membrane permeability and alter its pharmacokinetic profile.
-
Modified Metabolic Stability: The presence of the propoxy group could introduce a new site for metabolism or, conversely, block a metabolic hotspot, potentially leading to a longer half-life.
-
Altered Target Binding: The steric bulk and electronic properties of the propoxy group could influence the binding affinity and selectivity of the molecule for the aromatase enzyme.
However, a synthetic route starting from this compound would likely be longer and more complex than the established industrial processes for Letrozole, potentially leading to lower overall yields and higher costs.
The Synthesis of Anastrozole: A Different Approach to Aromatase Inhibition
Anastrozole, another key non-steroidal aromatase inhibitor, possesses a different chemical architecture than Letrozole. Its synthesis, therefore, relies on a distinct set of precursors.
Established Precursor: 3,5-Bis(bromomethyl)toluene
A common and economically viable synthesis of Anastrozole begins with 3,5-bis(bromomethyl)toluene.[1] This starting material undergoes a series of transformations, including cyanation, methylation, a second bromination, and finally, a nucleophilic substitution with 1,2,4-triazole to yield Anastrozole.[1][3] The key intermediate in this pathway is 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[3]
Caption: Synthetic pathway of Anastrozole starting from 3,5-bis(bromomethyl)toluene.
As with Letrozole, this compound is not a recognized precursor in the established synthetic routes for Anastrozole. The synthesis of Anastrozole analogues containing a propoxy group would necessitate a completely different synthetic strategy, likely involving the construction of a custom-substituted benzene ring.
Comparative Analysis of Precursors
The following table provides a comparative overview of the established precursors for Letrozole and Anastrozole.
| Feature | Letrozole Precursor (e.g., 4,4'-Methylenedibenzonitrile) | Anastrozole Precursor (e.g., 3,5-Bis(bromomethyl)toluene) | Hypothetical this compound-based Precursor |
| Synthetic Pathway | Shorter, more convergent synthesis.[4] | Longer, more linear synthesis.[1] | Likely a lengthy, multi-step synthesis would be required. |
| Key Challenges | Control of regioselectivity during triazole addition to avoid isomeric impurities.[1] | Management of multiple bromination and methylation steps. | Development of an efficient method for coupling with another aromatic ring and subsequent functionalization. |
| Industrial Viability | Well-established and optimized for large-scale production.[4] | Economically viable and widely used in industrial synthesis.[1] | Not currently used; would require significant process development. |
| Overall Yield | Can exceed 60% with optimized regioselectivity.[1] | Varies with the specific route but can be in the range of 13-52%.[1] | Expected to be lower than established routes due to the increased number of steps. |
Experimental Protocols
The following are representative, high-level experimental protocols for key steps in the synthesis of Letrozole and Anastrozole based on established literature.
Protocol 1: Synthesis of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile (Letrozole Intermediate)
Objective: To synthesize the key triazole-containing intermediate for Letrozole synthesis.
Materials:
-
4-(Bromomethyl)benzonitrile
-
1,2,4-Triazole
-
Potassium Carbonate
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 1,2,4-triazole in DMF in a reaction vessel.
-
Add potassium carbonate to the solution and stir.
-
Slowly add a solution of 4-(bromomethyl)benzonitrile in DMF to the reaction mixture.
-
Heat the reaction mixture and monitor for completion by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to separate the desired 1,2,4-triazolyl isomer from the 1,3,4-triazolyl isomer.
Protocol 2: Synthesis of Anastrozole from 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide
Objective: To perform the final step in the synthesis of Anastrozole.
Materials:
-
3,5-Bis(2-cyanoprop-2-yl)benzyl bromide
-
1,2,4-Triazole sodium salt (or 1,2,4-triazole and a base)
-
Toluene or DMF
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional)
Procedure:
-
Dissolve 3,5-bis(2-cyanoprop-2-yl)benzyl bromide in toluene or DMF in a reaction vessel.
-
Add 1,2,4-triazole sodium salt (or 1,2,4-triazole and a base such as potassium carbonate).
-
If desired, add a phase-transfer catalyst to improve the reaction rate and yield.
-
Heat the reaction mixture to approximately 90°C and stir for several hours, monitoring for completion by TLC or HPLC.[3]
-
After the reaction is complete, cool the mixture and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude Anastrozole by column chromatography or crystallization.[3]
Conclusion
While this compound is a valid chemical entity, it is not an established precursor in the industrial synthesis of the major non-steroidal aromatase inhibitors, Letrozole and Anastrozole. The established synthetic pathways for these crucial drugs rely on more complex, tailored precursors such as 4,4'-methylenedibenzonitrile derivatives and 3,5-bis(bromomethyl)toluene, respectively.
The choice of these precursors is dictated by the overall efficiency and convergency of the synthetic route. While the hypothetical use of this compound in the synthesis of novel analogues could offer interesting possibilities for modifying the pharmacokinetic and pharmacodynamic properties of the final compounds, it would necessitate the development of entirely new and likely more complex synthetic strategies.
For researchers and drug development professionals, a thorough understanding of the established synthetic routes and the rationale behind the choice of precursors is essential for the successful and efficient production of these life-saving medicines.
References
A Comparative Guide to the Characterization of Impurities in 4-Propoxybenzonitrile Samples
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Unwanted chemical entities, known as impurities, can arise from various sources including the synthetic route, degradation of the API over time, or interaction with packaging materials.[1][2] For a compound like 4-Propoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its impurity profile is paramount. Even trace amounts of impurities can potentially alter the API's pharmacological and toxicological properties, leading to adverse patient outcomes and significant regulatory hurdles.[3]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control and qualification of impurities.[3][4][5] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances at specific thresholds, which are often at levels below 0.15%.[4][6][7] This necessitates the use of highly sensitive and specific analytical methodologies capable of not just detecting but also definitively identifying and quantifying these impurities.
This guide provides a comparative analysis of the primary analytical techniques used for the characterization of impurities in this compound. We will delve into the operational principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to design and execute a robust, scientifically sound, and regulatory-compliant impurity characterization strategy.
Understanding Potential Impurities in this compound
A robust analytical strategy begins with a theoretical understanding of the potential impurities that may be present. Based on the common Williamson ether synthesis route for this compound (from 4-hydroxybenzonitrile and a propyl halide), we can anticipate several classes of organic impurities.
| Impurity Class | Potential Compounds | Rationale |
| Starting Materials | 4-hydroxybenzonitrile, 1-bromopropane | Incomplete reaction or inefficient downstream purification. |
| By-products | 4-Propoxybenzamide, 4-Propoxybenzoic acid | Hydrolysis of the nitrile functional group during synthesis or storage.[2] |
| Isomeric Impurities | 2-Propoxybenzonitrile, 3-Propoxybenzonitrile | Presence of isomeric precursors (e.g., 2-hydroxybenzonitrile) in the starting material. |
| Process-Related | Di-n-propyl ether | Side reaction of the propylating agent. |
| Degradation Products | Phenolic compounds | Cleavage of the ether linkage under stress conditions (e.g., acid, heat). |
| Residual Solvents | Acetone, Toluene, Methanol, etc. | Volatile organic compounds used during synthesis and purification.[8][9] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the cornerstone of purity testing for non-volatile organic impurities due to its high resolving power, sensitivity, and quantitative accuracy.[8][10][11] For this compound and its likely impurities, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates compounds based on differences in hydrophobicity.
Causality Behind Method Choice: We select a gradient elution method because the potential impurities span a range of polarities—from the relatively polar 4-hydroxybenzonitrile to non-polar by-products. An isocratic method would likely fail to either retain the polar impurities or elute the non-polar ones in a reasonable timeframe with adequate peak shape. The use of a Diode Array Detector (DAD) is crucial for a self-validating protocol; it allows for peak purity analysis, ensuring that a single chromatographic peak corresponds to a single compound and can indicate the presence of co-eluting impurities.
Workflow for HPLC Method Development and Validation
Caption: HPLC Method Lifecycle for Impurity Profiling.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Chromatographic System:
-
Instrument: UHPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A standard C18 column provides excellent hydrophobic retention for the benzonitrile core, while the length ensures high resolution.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic impurities, ensuring symmetrical peak shapes.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm. Rationale: This wavelength provides good response for the benzonitrile chromophore and potential aromatic impurities.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 25 | 80 |
| 30 | 80 |
| 31 | 30 |
| 35 | 30 |
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 1.0 mg/mL.
-
-
System Suitability Test (SST) - A Self-Validating Check:
-
Prepare a solution containing this compound and a known, closely eluting impurity (e.g., 4-hydroxybenzonitrile).
-
Inject this solution six replicate times.
-
Acceptance Criteria:
-
Resolution: > 2.0 between the main peak and the impurity.
-
Tailing Factor (Symmetry): 0.8 - 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the main peak.
-
-
Rationale: Passing SST ensures the chromatographic system is performing adequately for the analysis to proceed, guaranteeing the reliability of the generated data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
While HPLC excels with non-volatile compounds, GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related by-products.[1][8][12] The coupling with a mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern, offering a high degree of confidence.
Causality Behind Method Choice: Headspace GC is preferred over direct liquid injection for residual solvent analysis. This is because it introduces only the volatile components into the system, protecting the column from non-volatile matrix components (the API itself) and thus extending column lifetime and improving reproducibility. For other, less volatile process impurities, direct injection may be necessary. A mass spectrometer is chosen as the detector for its unparalleled specificity and identification capabilities, which is a requirement under ICH guidelines for structural confirmation.[13]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
GC-MS System:
-
Instrument: Gas chromatograph with a headspace autosampler and a Mass Spectrometric detector (e.g., Quadrupole).
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness. Rationale: This column phase is specifically designed and commonly used for the separation of residual solvents.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC Parameters:
-
Inlet Temperature: 220 °C.
-
Split Ratio: 10:1.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Sample Concentration: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of DMSO. Crimp and seal immediately.
-
Rationale: DMSO is a high-boiling, polar solvent that effectively dissolves the sample without interfering with the analysis of more volatile solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
When an unknown impurity is detected above the identification threshold (typically >0.10%), its structure must be elucidated.[4] While MS provides a molecular weight and fragmentation pattern, NMR spectroscopy is the definitive tool for unambiguous structure determination.[13][14][15][16] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule, allowing for the piecing together of the complete molecular structure.
Causality Behind Method Choice: NMR is a non-destructive technique that provides absolute structural information without the need for an authentic reference standard of the impurity itself.[14][15][16] This is its key advantage. While its sensitivity is lower than mass spectrometry, modern high-field NMR instruments with cryogenic probes can analyze microgram quantities of isolated material. The combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's connectivity and framework.
Workflow for Unknown Impurity Structure Elucidation
Caption: Workflow for the structural elucidation of an unknown impurity.
Experimental Protocol: NMR Analysis of an Isolated Impurity
-
Sample Preparation:
-
Isolate at least 500 µg of the impurity using preparative HPLC.
-
Thoroughly dry the isolated fraction under high vacuum to remove all residual solvents.
-
Dissolve the dried sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.
-
-
NMR Instrument:
-
Spectrometer: 500 MHz or higher field NMR spectrometer, preferably equipped with a cryoprobe for enhanced sensitivity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and type of carbon environments.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ signals.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, revealing which protons are adjacent to each other.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons to their attached carbons (¹H-¹³C).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
-
Data Interpretation:
-
Combine the molecular formula from HRMS with the connectivity information from the 1D and 2D NMR experiments to deduce the complete, unambiguous structure of the impurity.
-
Comparative Analysis of Analytical Techniques
| Feature | HPLC-DAD | GC-MS | NMR Spectroscopy |
| Primary Application | Quantification of non-volatile organic impurities and purity assessment.[11] | Identification & quantification of volatile/semi-volatile impurities (e.g., residual solvents).[12] | Unambiguous structure elucidation of unknown impurities.[14][17] |
| Principle of Separation | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | No separation; analyzes the bulk isolated sample. |
| Detection Principle | UV-Vis Absorbance | Mass-to-charge ratio (m/z) | Nuclear spin transitions in a magnetic field. |
| Sensitivity | High (ng to low µg range) | Very High (pg to ng range) | Moderate (µg to mg range) |
| Quantitative Accuracy | Excellent | Good to Excellent | Good (qNMR), but primarily qualitative |
| Identification Power | Limited (based on retention time comparison with a standard) | High (based on mass spectral library matching and fragmentation) | Definitive (provides absolute structure) |
| Key Advantage | Robust, precise, and the standard for routine purity testing.[10] | Excellent for volatile compounds and definitive identification via MS.[1] | Unambiguous structure confirmation without a reference standard.[16] |
| Key Limitation | Requires a reference standard for positive identification; not suitable for volatile compounds. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to MS; requires sample isolation. |
Conclusion and Recommendations
The characterization of impurities in this compound is a multi-faceted task that cannot be adequately addressed by a single analytical technique. A comprehensive and scientifically sound strategy relies on the orthogonal application of several methods, each chosen for its specific strengths.
-
For routine purity testing and quantification of known and unknown non-volatile impurities, a validated, stability-indicating HPLC-DAD method is the indispensable workhorse. Its precision and robustness are unmatched for batch release and stability studies.
-
For the control of residual solvents and other volatile process impurities, Headspace GC-MS is the required method, providing both quantitative data and confident identification.
-
For the critical task of identifying an unknown impurity that exceeds the ICH identification threshold, isolation followed by NMR spectroscopy is the gold standard. It provides the unambiguous structural evidence required for regulatory submissions and for understanding the impurity's potential toxicological impact.
By integrating these techniques into a logical workflow, drug development professionals can build a complete and accurate impurity profile for this compound. This not only ensures compliance with global regulatory expectations but, more importantly, guarantees the quality, safety, and efficacy of the final pharmaceutical product.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. youtube.com [youtube.com]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. veeprho.com [veeprho.com]
- 15. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 16. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Propoxybenzonitrile
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound like 4-Propoxybenzonitrile, an important intermediate in the synthesis of various organic molecules, ensuring the consistency and accuracy of its quantification is a critical step. This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for this compound, drawing from extensive field experience and established regulatory standards.
The objective of cross-validation is to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[1] This becomes crucial when methods are transferred between laboratories, updated with new technology, or when data from different analytical techniques need to be correlated. This guide will delve into the practical application of these principles, offering detailed protocols, comparative data, and the rationale behind the experimental design.
Choosing the Analytical Weapons: HPLC-UV vs. GC-FID
For the analysis of a semi-volatile organic compound like this compound, two common and robust techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
-
HPLC-UV: This technique is a workhorse in pharmaceutical analysis, offering high precision and sensitivity for non-volatile and thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
-
GC-FID: Gas chromatography is ideal for volatile and thermally stable compounds. The separation occurs as the analyte, carried by an inert gas, interacts with a stationary phase within a capillary column. The Flame Ionization Detector provides excellent sensitivity for organic compounds.
The choice of these two methods for cross-validation is strategic. Their fundamentally different separation and detection principles provide a rigorous test of the analytical results' integrity.
The Cross-Validation Protocol: A Step-by-Step Guide
The cross-validation process should be guided by a pre-approved protocol that outlines the procedures and acceptance criteria. This protocol is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2][3][4][5]
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Prepare a placebo sample (matrix without this compound).
-
Prepare a standard solution of this compound.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo.
-
Analyze all three samples using both the HPLC-UV and GC-FID methods.
-
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of this compound in the placebo chromatogram for both methods.
-
The peak for this compound in the spiked sample should be pure and spectrally homogenous (for HPLC-UV with a photodiode array detector).
-
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analyze each standard in triplicate using both analytical methods.
-
Plot the mean response versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the regression line.
-
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples using both methods and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation).
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The RSD should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.
-
Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response from the analysis of a blank sample (at least 10 replicates).
-
Calculate LOD = 3.3 * (Standard Deviation of the Blank) / Slope
-
Calculate LOQ = 10 * (Standard Deviation of the Blank) / Slope
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Comparative Data Analysis
The results from the cross-validation studies should be tabulated for a clear comparison of the two methods.
| Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Specificity | No interference | No interference | No interfering peaks at the analyte's retention time |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 5 - 100 | To cover the expected working range |
| Accuracy (% Recovery) | 99.5% ± 1.2% | 100.2% ± 1.5% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.8% | 0.9% | ≤ 1.0% |
| Intermediate Precision (RSD) | 1.5% | 1.8% | ≤ 2.0% |
| LOD (µg/mL) | 0.5 | 0.2 | Reportable |
| LOQ (µg/mL) | 1.5 | 0.6 | Reportable and verifiable |
Visualizing the Workflow
A clear workflow diagram can help in understanding the logical steps of the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
Logical Relationship of Analytical Methods and Validation Parameters
The following diagram illustrates how the two analytical methods are evaluated against the same set of validation parameters.
Caption: Evaluation of methods against validation parameters.
Conclusion: Ensuring Analytical Consistency
The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By rigorously comparing the performance of two distinct methods, such as HPLC-UV and GC-FID, for the analysis of this compound, we can establish a high degree of confidence in the generated data. This not only ensures regulatory compliance but also provides the flexibility to use different analytical technologies without compromising data integrity. The successful completion of this cross-validation exercise demonstrates that both methods are suitable for their intended purpose and can be used interchangeably, a critical factor in a dynamic research and manufacturing environment.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. starodub.nl [starodub.nl]
A Comparative Performance Analysis of 4-Propoxybenzonitrile-Based Liquid Crystals for Advanced Research Applications
This guide provides a comprehensive technical comparison of 4-Propoxybenzonitrile as a liquid crystal material. In the dynamic fields of materials science and drug development, the selection of liquid crystals with optimal physical properties is paramount for the success of advanced applications, ranging from high-resolution displays to sophisticated analytical devices. While direct, publicly available experimental data for this compound is limited, this guide establishes a robust framework for its evaluation by comparing it against the well-characterized and structurally analogous 4'-n-alkyl-4-cyanobiphenyl series. This family of compounds, including the widely studied 4-Pentyl-4'-cyanobiphenyl (5CB) and 4-Octyl-4'-cyanobiphenyl (8CB), serves as an industry-standard benchmark.
The core of this guide is to provide researchers, scientists, and drug development professionals with the necessary theoretical foundation and detailed experimental protocols to benchmark the performance of this compound or any novel liquid crystal compound. We will delve into the critical performance metrics: the nematic-isotropic transition temperature (clearing point), viscosity, dielectric anisotropy, and optical birefringence. Understanding these parameters is crucial for predicting and optimizing the behavior of liquid crystals in various applications.
Introduction to Benzonitrile-Based Liquid Crystals
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Molecules in a liquid crystal phase can flow like a liquid, but their constituent molecules maintain a degree of orientational order.[1] Benzonitrile derivatives are a prominent class of calamitic (rod-shaped) liquid crystals, prized for their chemical stability and significant dipole moment originating from the cyano (-C≡N) group.[2] This strong dipole moment is a key contributor to the positive dielectric anisotropy, a fundamental property for electro-optical applications.[3]
This compound features a propyl ether group attached to the benzonitrile core. This seemingly subtle structural modification can significantly influence the material's physical properties when compared to the well-known 4'-n-alkyl-4-cyanobiphenyls, where an alkyl chain is directly attached to a biphenyl core. The introduction of the ether linkage can affect molecular packing, flexibility, and intermolecular interactions, thereby altering the clearing point, viscosity, and electro-optical characteristics.
Key Performance Metrics for Liquid Crystal Characterization
The performance of a liquid crystal is defined by a set of key physical parameters. A thorough understanding and precise measurement of these properties are essential for material selection and device design.
Clearing Point (Nematic-Isotropic Transition Temperature)
The clearing point (TNI) is the temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid phase.[4] This parameter defines the upper operational temperature limit of a liquid crystal device. A stable and well-defined clearing point is crucial for reliable performance.
Viscosity
Viscosity is a measure of a fluid's resistance to flow. In liquid crystals, lower viscosity is generally desirable as it leads to faster switching times in electro-optical devices. Rotational viscosity is a particularly important parameter that governs the reorientation dynamics of the liquid crystal director in response to an electric field.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.[2] A large positive Δε is often required for low-voltage operation of twisted nematic (TN) and other field-effect liquid crystal displays.[3] The magnitude and sign of Δε are determined by the molecular structure, particularly the direction and magnitude of the permanent dipole moment.[2]
Optical Birefringence (Δn)
Optical birefringence is the difference between the refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the liquid crystal director. The birefringence determines the phase retardation of light passing through the liquid crystal layer and is a critical parameter for display applications, influencing contrast and cell thickness.
Comparative Analysis: this compound vs. Cyanobiphenyl Standards
Due to the limited availability of specific experimental data for this compound in the public domain, we will compare its expected properties with the well-documented values for the 4'-n-alkyl-4-cyanobiphenyl series. This comparison provides a valuable context for researchers aiming to characterize this compound.
| Property | This compound (Expected) | 4-Pentyl-4'-cyanobiphenyl (5CB)[2] | 4-Octyl-4'-cyanobiphenyl (8CB)[3] |
| Clearing Point (TNI) | Data not available | 35.0 °C | 40.4 °C |
| Viscosity | Data not available | ~24 mPa·s (at 25 °C) | ~45 mPa·s (at 35 °C) |
| Dielectric Anisotropy (Δε) | Data not available | +11.0 (at 25 °C, 1 kHz) | +7.5 (at 35 °C, 1 kHz)[5] |
| Optical Birefringence (Δn) | Data not available | ~0.18 (at 25 °C, 589 nm) | ~0.15 (at 35 °C, 589 nm) |
Causality behind Expected Performance of this compound:
-
Clearing Point: The presence of the ether oxygen in the propoxy group might disrupt the linearity and packing efficiency of the molecules compared to an alkyl chain of similar length. This could potentially lead to a lower clearing point than that of 4-propyl-4'-cyanobiphenyl.
-
Viscosity: The ether linkage introduces some flexibility, which could lead to a lower viscosity compared to a more rigid biphenyl structure. However, intermolecular interactions involving the ether oxygen could also play a role.
-
Dielectric Anisotropy: The strong dipole of the cyano group will still dominate, resulting in a positive dielectric anisotropy. The propoxy group's contribution to the overall dipole moment and its influence on molecular ordering will determine the precise value of Δε.
-
Optical Birefringence: The birefringence is primarily determined by the anisotropy of molecular polarizability. The benzonitrile core is the main contributor. The propoxy group's influence will depend on its effect on the overall electronic structure and molecular alignment.
Experimental Protocols for Performance Benchmarking
To facilitate the direct characterization of this compound and other novel liquid crystals, the following detailed experimental protocols are provided.
Determination of Clearing Point
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive and accurate method for determining phase transition temperatures and enthalpies.[4]
Protocol:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same controlled rate to a temperature below the crystallization point.
-
Perform a second heating scan at the same rate. The clearing point is identified as the peak temperature of the endothermic transition from the nematic to the isotropic phase on the second heating curve.
Workflow Diagram:
Caption: Workflow for determining the clearing point using DSC.
Measurement of Rotational Viscosity
Methodology: Rotational Viscometer
A rotational viscometer measures the torque required to rotate a spindle immersed in the liquid crystal sample at a constant angular velocity.
Protocol:
-
Calibrate the rotational viscometer with a standard viscosity fluid.
-
Place a known volume of the liquid crystal sample in the temperature-controlled sample holder.
-
Heat the sample to the desired measurement temperature within the nematic range.
-
Immerse the appropriate spindle into the sample.
-
Set the desired rotational speed.
-
Allow the reading to stabilize and record the torque and angular velocity.
-
Calculate the dynamic viscosity using the instrument's calibration constant.
-
For rotational viscosity, measurements are typically performed in the presence of a rotating magnetic field to align the director.
Determination of Dielectric Anisotropy
Methodology: Capacitance Measurement in Aligned Cells
The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.
Protocol:
-
Fabricate two liquid crystal cells with a known thickness (e.g., 5-10 µm) and electrode area. One cell should have a planar alignment layer (for measuring ε⊥) and the other a homeotropic alignment layer (for measuring ε||).
-
Fill the cells with the liquid crystal sample in its isotropic phase and then cool slowly to the desired measurement temperature in the nematic phase.
-
Measure the capacitance of the planar aligned cell (C⊥) using an LCR meter at a specific frequency (e.g., 1 kHz).
-
Measure the capacitance of the homeotropic aligned cell (C||) under the same conditions.
-
Calculate ε⊥ and ε|| using the formula C = εε0A/d, where C is the capacitance, ε is the dielectric permittivity, ε0 is the permittivity of free space, A is the electrode area, and d is the cell gap.
-
The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.
Workflow Diagram:
Caption: Workflow for measuring dielectric anisotropy.
Measurement of Optical Birefringence
Methodology: Spectroscopic Ellipsometry or Birefringence Compensator Method
Spectroscopic ellipsometry is a powerful non-destructive technique for determining the refractive indices of anisotropic materials. A simpler, yet effective method involves using a polarizing optical microscope with a Berek or de Sénarmont compensator.
Protocol (Compensator Method):
-
Prepare a planar aligned liquid crystal cell with a known thickness.
-
Place the cell on the rotating stage of a polarizing optical microscope between crossed polarizers.
-
Rotate the stage to the position of maximum brightness (45° from the polarizer axes).
-
Insert a calibrated compensator (e.g., Berek compensator) into the optical path.
-
Adjust the compensator to achieve optical extinction (minimum light intensity).
-
The phase retardation (Γ) is read from the compensator.
-
The birefringence is calculated using the formula Δn = Γ / (2πd/λ), where d is the cell thickness and λ is the wavelength of light.
Conclusion
This guide provides a comprehensive framework for benchmarking the performance of this compound-based liquid crystals. While direct experimental data for this specific compound remains elusive in readily accessible literature, a robust comparative analysis can be conducted against well-established standards like the 4'-n-alkyl-4-cyanobiphenyl series. By following the detailed experimental protocols outlined for determining the clearing point, viscosity, dielectric anisotropy, and optical birefringence, researchers can generate the necessary data to accurately assess the potential of this compound for their specific applications. The interplay between its molecular structure and macroscopic properties will ultimately determine its suitability for next-generation technologies in displays, photonics, and advanced materials.
References
- 1. 4-Isopropylbenzonitrile, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Volumetric and viscosity behavior studies of Et4NBF4, Pr4NBF4, and Bu4NBF4 in acetonitrile solutions at T = (293.15–323.15) K | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Propoxybenzonitrile
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. 4-Propoxybenzonitrile, a common intermediate in pharmaceutical and materials science, possesses significant hazards that demand a rigorous and well-understood disposal protocol. This guide provides an in-depth, procedural framework for its proper disposal, grounded in regulatory compliance and best safety practices to protect both laboratory personnel and the environment.
Core Principle: Hazard-Aware Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is classified as a toxic substance.[1] The nitrile functional group (-C≡N) presents a primary toxicological concern, and improper handling or disposal can lead to severe health consequences and environmental damage.
Causality of Hazard: Organic nitriles can be metabolized to release cyanide ions, interfering with cellular respiration. Furthermore, combustion of nitrogen-containing compounds like this compound produces highly toxic nitrogen oxides (NOx)[1]. Therefore, disposal procedures are designed to prevent uncontrolled release, accidental ingestion, inhalation, or dermal contact, and improper thermal treatment.
Key Safety & Physical Data for this compound
| Parameter | Value / Information | Source |
| Acute Toxicity | Fatal if swallowed. Toxic in contact with skin or if inhaled. | Sigma-Aldrich SDS |
| Environmental Hazard | Harmful to aquatic life.[2] | Sigma-Aldrich SDS |
| Primary Exposure Routes | Inhalation, Dermal Contact, Ingestion. | General Chemical Knowledge |
| Incompatible Materials | Strong oxidizing agents, strong acids.[1][3] | Apollo Scientific SDS |
| Hazardous Decomp. Products | Emits toxic fumes of carbon oxides and nitrogen oxides upon combustion.[1] | Apollo Scientific SDS |
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any context, including waste consolidation, the following PPE is non-negotiable. This equipment serves as your primary barrier against exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Discard and replace them immediately if contamination occurs.
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[4]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection: All handling of this compound, including waste preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
This protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8] The guiding principle is that all chemical waste must be disposed of through an approved hazardous waste management vendor.[2][3]
Phase 1: Waste Segregation at the Point of Generation
The moment a material is designated as waste, it must be properly segregated. This is the most critical step in preventing dangerous chemical reactions.
-
Designate a Specific Waste Stream: this compound waste should be collected in a dedicated container labeled for "Toxic Organic Waste" or "Nitrile-Containing Waste."
-
Do Not Mix: Never mix this compound waste with other waste streams, especially not with strong acids, bases, or oxidizers.[2][9] Mixing can cause violent reactions or the generation of highly toxic gases.
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, contaminated solvents) in separate, appropriately designated containers.
Phase 2: Containerization and Labeling
Proper containerization and labeling are legally required and essential for the safety of all personnel who will handle the waste.
-
Select an Appropriate Container:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.
-
The container must be in good condition, free of leaks or cracks.
-
Ensure the container is clean and dry before adding waste.
-
-
Label the Container Clearly:
-
Attach a hazardous waste tag as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "Waste this compound." List all components and their approximate percentages.
-
Mark the appropriate hazard boxes on the label (e.g., "Toxic").
-
Include the date the waste was first added and the name of the generating researcher or lab.
-
Phase 3: Temporary Storage in the Laboratory
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[2][10]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Store in a Designated Area: The SAA should be located in a well-ventilated area, such as a fume hood or a ventilated cabinet, away from heat sources and incompatible materials.[1]
Phase 4: Final Disposal
The final step is the transfer of the waste to trained professionals for ultimate disposal.
-
Schedule a Pickup: Contact your institution's EHS office to schedule a pickup of the full waste container.
-
Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate. The waste generator is legally responsible for the waste from "cradle to grave."[11]
-
Disposal Method: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] The typical disposal method for this type of waste is high-temperature incineration under controlled conditions that neutralize its toxicity and scrub harmful combustion byproducts.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS.
-
Isolate and Ventilate: Ensure the fume hood is operating correctly. Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don all PPE listed in Section 2.
-
Contain and Absorb:
-
Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels to absorb large quantities of the neat chemical.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Collect and Containerize:
-
Carefully scoop the absorbed material and contaminated debris into a designated waste bag or container.
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.[1]
-
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for routine disposal and emergency spill response for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. chemical.report [chemical.report]
- 7. media.graphassets.com [media.graphassets.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. essex.ac.uk [essex.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ic.ptb.de [ic.ptb.de]
- 12. epa.gov [epa.gov]
Navigating the Uncharted: A Guide to Safe Handling of 4-Propoxybenzonitrile
Inferred Hazard Profile of 4-Propoxybenzonitrile
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds such as 4-Nitrobenzonitrile, 4-Cyanophenol, and Benzonitrile itself, strongly suggest a consistent hazard profile for this chemical family. The nitrile functional group (-C≡N) is of primary toxicological concern, as many organic nitriles can be metabolized to release cyanide, a potent inhibitor of cellular respiration.[1]
Based on this, we must operate under the assumption that this compound is:
-
Acutely Toxic: Likely harmful or fatal if swallowed, in contact with skin, or if inhaled.
-
An Irritant: May cause significant irritation to the skin, eyes, and respiratory system.[2]
-
Organ Toxin: Potential for adverse effects on the central nervous system, liver, and kidneys.
Therefore, all handling procedures must be executed with engineering controls and personal protective equipment designed to prevent any direct contact or inhalation.
Essential Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a procedural checkbox; it is a critical barrier engineered to protect you from the specific, inferred hazards of this compound. Every piece of equipment is chosen to counteract a potential route of exposure.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields (minimum); Chemical splash goggles recommended.[3] | Nitrile rubber gloves (double-gloving recommended).[4] | Fully-buttoned laboratory coat.[3] | Work within a certified chemical fume hood.[3] |
| Solution Preparation | Chemical splash goggles. | Nitrile rubber gloves.[4] | Chemical-resistant apron over a laboratory coat. | Work within a certified chemical fume hood. |
| Running Reaction | Chemical splash goggles and face shield.[5] | Nitrile rubber gloves.[4] | Laboratory coat. | Work within a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls. | NIOSH-approved respirator with organic vapor cartridges.[5] |
Causality of PPE Choices:
-
Eye and Face Protection: Given that related compounds cause serious eye irritation, chemical splash goggles are mandatory to prevent accidental splashes from reaching the eyes.[2] A face shield provides an additional layer of protection against larger splashes or unexpected vigorous reactions.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[4] However, no glove material is impervious forever. It is crucial to inspect gloves before use and change them immediately if contamination is suspected. For prolonged operations or when handling larger quantities, consider gloves with a greater thickness or made of a more resistant material like butyl rubber.
-
Body Protection: A standard laboratory coat prevents incidental contact with skin. When the risk of splashing is higher, such as during solution preparation or transfers, a chemical-resistant apron provides an additional barrier. All protective clothing should be removed immediately if it becomes contaminated.
-
Respiratory Protection: The primary and most effective respiratory control is the use of a certified chemical fume hood, which captures vapors and dust at the source.[3] A respirator should be considered a secondary measure, reserved for emergency situations like a significant spill outside of a fume hood.
Operational Plan: From Receipt to Disposal
A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases.[2][6]
-
The storage area should be clearly labeled as containing "Acutely Toxic Chemicals" and access should be restricted to authorized personnel.
-
Ensure the container is tightly closed when not in use.
Step 2: Handling and Use - A Step-by-Step Protocol
-
Preparation: Before handling the chemical, ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[3]
-
Engineering Controls: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning chemical fume hood.[3]
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: If it is a solid, handle it as a fine powder. Use a spatula for transfers and avoid creating dust.
-
Reaction Setup: When adding to a reaction vessel, do so slowly and carefully. If the reaction is exothermic, have appropriate cooling measures in place.
-
Post-Handling: After completing the work, wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE. Do not eat, drink, or smoke in the laboratory area.
Emergency Procedures: Spill and Exposure Response
Chemical Spill Workflow
The following diagram outlines the immediate steps to be taken in the event of a this compound spill.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[5]
Disposal Plan: Ensuring a Safe Final Step
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste solutions and excess solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container. The label should include the full chemical name and associated hazards.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the chemical must be placed in a sealed, labeled hazardous waste bag or container.
-
Empty Containers: "Empty" containers may still retain hazardous residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Consult EHS: All waste disposal must be carried out in strict accordance with your institution's Environmental Health and Safety (EHS) office and local regulations. Never dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, researchers can confidently handle this compound, mitigating risks and fostering a culture of safety that is the bedrock of scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
